Product packaging for Alpinumisoflavone acetate(Cat. No.:)

Alpinumisoflavone acetate

Cat. No.: B12320979
M. Wt: 378.4 g/mol
InChI Key: UGAJYYNANGVRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alpinumisoflavone acetate is a useful research compound. Its molecular formula is C22H18O6 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18O6 B12320979 Alpinumisoflavone acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H18O6

Molecular Weight

378.4 g/mol

IUPAC Name

[4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate

InChI

InChI=1S/C22H18O6/c1-12(23)27-14-6-4-13(5-7-14)16-11-26-18-10-17-15(8-9-22(2,3)28-17)20(24)19(18)21(16)25/h4-11,24H,1-3H3

InChI Key

UGAJYYNANGVRBF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Alpinumisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Alpinumisoflavone Acetate: This technical guide focuses on the mechanism of action of alpinumisoflavone (CAS 34086-50-5), as the vast majority of published research pertains to this compound. This compound (CAS 86989-18-6) is a distinct chemical entity for which there is a significant lack of publicly available data regarding its specific biological activities and mechanisms of action.[1][2][3][4][5][6] Researchers should consider this distinction when evaluating the information presented herein.

Introduction

Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavonoid found in plants such as Derris eriocarpa and Cudrania tricuspidata.[7] It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and anti-angiogenic properties.[7][8][9][10] This guide provides a detailed overview of the molecular mechanisms underlying these effects, supported by quantitative data, experimental methodologies, and signaling pathway diagrams.

Core Mechanisms of Action

Alpinumisoflavone exerts its biological effects through the modulation of multiple key cellular signaling pathways. The primary mechanisms can be categorized into its anti-cancer and anti-inflammatory activities.

AIF's anti-neoplastic effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.

a) Induction of Apoptosis:

AIF triggers programmed cell death in various cancer cell lines. In human lung tumor cells, AIF treatment leads to an increase in the sub-G1 population and activation of caspases 3 and 7, which are key executioners of apoptosis.[11] Studies in hepatocellular carcinoma cells have shown that AIF increases the late apoptotic cell population by up to 205% and modulates the expression of Bcl-2 family proteins, decreasing the anti-apoptotic Bcl-xL and increasing the pro-apoptotic BAK.[12] In ovarian cancer cells, AIF at a concentration of 2 µM was found to increase the number of late apoptotic cells by 165-187%.[13]

b) Cell Cycle Arrest:

AIF has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in glioblastoma cells. This is accompanied by alterations in the expression of cell cycle-related proteins.[14] In ovarian cancer cells, AIF treatment also results in sub-G1 phase arrest.[14]

c) Inhibition of Angiogenesis:

AIF demonstrates potent anti-angiogenic effects by targeting key molecules in the angiogenesis signaling cascade. It has been shown to inhibit the activity of several receptor tyrosine kinases, including HER2, VEGFR-2, and EGFR.[15] In the duck chorioallantoic membrane (CAM) assay, AIF significantly inhibited the total number of branch points and the mean length of tubule complexes, with IC50 values of 14.25 µM and 3.52 µM, respectively.[15][16][17]

d) Modulation of Key Signaling Pathways in Cancer:

  • AKT/PI3K Pathway: In clear cell renal cell carcinoma (ccRCC), AIF suppresses the Akt signaling pathway. This inhibition leads to an increase in the expression of miR-101, a tumor-suppressing microRNA.[7] Similarly, in ovarian cancer cells, AIF regulates the PI3K/AKT pathway, contributing to cell death.[14]

  • MAPK Pathway: AIF has been shown to dephosphorylate both MEK and ERK in lung tumor cells, thereby inhibiting the ERK/MAPK signaling pathway which is crucial for cell survival and proliferation.[11] In endometriosis cells, AIF increased the levels of MAPK regulatory proteins.[7]

  • miR-101/RLIP76 Axis: A significant mechanism in ccRCC involves the upregulation of miR-101 by AIF. miR-101, in turn, directly targets and inhibits RLIP76 (Ral-interacting protein of 76 kDa), a protein involved in cancer cell proliferation and metastasis.[7]

AIF exhibits potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

a) Inhibition of Pro-inflammatory Cytokine and Mediator Production:

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, AIF significantly suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[18]

b) Modulation of Key Signaling Pathways in Inflammation:

  • NF-κB Pathway: AIF inhibits the nuclear factor-kappa B (NF-κB) signaling pathway. In lung tumor cells, AIF represses NF-κB-dependent transcription.[11] This inhibitory effect on NF-κB is a key mechanism for its anti-inflammatory action, as NF-κB is a central regulator of inflammatory gene expression.

  • MAPK Pathway: Similar to its role in cancer, AIF also modulates the MAPK pathway in the context of inflammation. It suppresses the activation of MAPKs in LPS-stimulated macrophages.[18]

Quantitative Data

The following tables summarize the quantitative data on the biological activities of alpinumisoflavone.

Table 1: In Vitro Cytotoxicity of Alpinumisoflavone in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure Time
MCF-7Breast Cancer3.62 µM (Doxorubicin control)48 h
Hep3BHepatocellular Carcinoma> 50 µM48 h
Huh7Hepatocellular Carcinoma> 50 µM48 h
ES2Ovarian Cancer~2 µM (Significant anti-proliferative effect)48 h
OV90Ovarian Cancer~2 µM (Significant anti-proliferative effect)48 h

Note: Data for AIF's direct IC50 on MCF-7 was not definitively established in the cited source, with inhibition not exceeding 50%. The IC50 for the positive control doxorubicin is provided for context.[12][13][14][15]

Table 2: In Vitro Anti-Angiogenic Activity of Alpinumisoflavone

Target/AssayIC50 Value
HER22.96 µM
VEGFR-24.80 µM
MMP-923.00 µM
FGFR457.65 µM
EGFR92.06 µM
RET> 200 µM
Duck CAM (Branch Points)14.25 µM
Duck CAM (Tubule Length)3.52 µM

[15][16][17]

Table 3: In Vivo Anti-Cancer Activity of Alpinumisoflavone

Xenograft ModelCancer TypeDosageDurationEffect
KYSE30Esophageal Squamous Cell Carcinoma50 and 100 mg/kg/day30 daysReduced tumor growth
Eca109Esophageal Squamous Cell Carcinoma20 mg/kg/day30 daysReduced tumor growth
HCT-116Colorectal Carcinoma25 and 50 mg/kg/day (i.p.)24 daysSuppressed tumor growth
B16-F10Melanoma (Metastasis Model)20 and 50 mg/kg/day24 daysDecreased pulmonary metastatic nodules

[8]

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments cited are often proprietary to the conducting laboratories. However, this section provides an overview of the standard methodologies employed in the research on alpinumisoflavone.

This assay is used to assess the cytotoxic effects of AIF on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of AIF (and a vehicle control, typically DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is proportional to the number of viable cells.

This technique is used to detect and quantify the expression levels of specific proteins in key signaling pathways (e.g., AKT, MAPK, NF-κB).

  • Cell Lysis: Cells treated with AIF are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-AKT, anti-ERK).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

This method is used to measure the expression levels of specific microRNAs, such as miR-101.

  • RNA Extraction: Total RNA, including small RNAs, is extracted from AIF-treated cells.

  • Reverse Transcription: The RNA is reverse-transcribed into complementary DNA (cDNA) using a specific stem-loop primer for the target miRNA.

  • Real-Time PCR: The cDNA is then used as a template for real-time PCR with specific primers for the miRNA of interest. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification of the PCR product in real-time.

  • Data Analysis: The expression level of the target miRNA is quantified relative to a reference gene (e.g., U6 snRNA).

This model is used to evaluate the anti-tumor efficacy of AIF in a living organism.

  • Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with AIF (e.g., via oral gavage or intraperitoneal injection) or a vehicle control for a specified period.

  • Tumor Measurement: Tumor volume is measured regularly throughout the experiment.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).

Signaling Pathway and Experimental Workflow Diagrams

Alpinumisoflavone_Anticancer_Signaling AIF Alpinumisoflavone AKT AKT/PI3K Pathway AIF->AKT MAPK MAPK Pathway AIF->MAPK Apoptosis Apoptosis AIF->Apoptosis VEGFR2 VEGFR-2 AIF->VEGFR2 HER2 HER2 AIF->HER2 EGFR EGFR AIF->EGFR miR101 miR-101 AKT->miR101 Proliferation Cell Proliferation AKT->Proliferation MAPK->Proliferation RLIP76 RLIP76 miR101->RLIP76 RLIP76->Proliferation Metastasis Metastasis RLIP76->Metastasis Angiogenesis Angiogenesis VEGFR2->Angiogenesis HER2->Angiogenesis EGFR->Angiogenesis

Caption: Anti-cancer signaling pathways modulated by Alpinumisoflavone.

Alpinumisoflavone_Anti_inflammatory_Signaling LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK AIF Alpinumisoflavone AIF->NFkB AIF->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines NO Nitric Oxide NFkB->NO MAPK->Cytokines

Caption: Anti-inflammatory signaling pathways modulated by Alpinumisoflavone.

Western_Blot_Workflow start AIF-treated Cells lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to Membrane) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect end Protein Expression Analysis detect->end

Caption: General experimental workflow for Western Blot analysis.

References

Alpinumisoflavone Acetate: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavonoid found in several medicinal plants, including those from the Leguminosae and Moraceae families.[1][2] The addition of a prenyl group enhances its lipophilicity, which is believed to improve its affinity for cell membranes and augment its biological effects compared to non-prenylated counterparts.[2] AIF has garnered significant interest for its wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antiosteoporotic, and estrogenic/antiestrogenic activities.[1][3] This document provides a comprehensive technical overview of the biological activities of Alpinumisoflavone, with a focus on its screening, mechanisms of action, and relevant experimental protocols. While the topic specifies "Alpinumisoflavone acetate," the available body of research predominantly focuses on the parent compound, Alpinumisoflavone (AIF). The data and pathways described herein pertain to AIF.

Anticancer Activity

AIF demonstrates potent antineoplastic effects across various cancer models by suppressing proliferation, migration, and invasion while promoting apoptosis.[4] Its mechanisms are multifaceted and often target key signaling pathways involved in cancer progression.

Clear Cell Renal Cell Carcinoma (ccRCC)

In ccRCC, AIF has been shown to suppress tumor growth and metastasis.[4] The primary mechanism involves the modulation of the Akt/miR-101/RLIP76 signaling axis.[4][5] AIF treatment leads to the suppression of Akt signaling, which in turn increases the expression of the tumor-suppressor microRNA, miR-101.[5] Elevated miR-101 directly targets and inhibits RLIP76 (Ral-interacting protein of 76 kDa), a protein crucial for cancer cell proliferation and survival.[4] This cascade ultimately inhibits ccRCC cell proliferation, migration, and invasion, while promoting apoptosis.[4]

G AIF Alpinumisoflavone (AIF) Akt Akt Signaling AIF->Akt inhibits miR101 miR-101 (Tumor Suppressor) Akt->miR101 inhibits RLIP76 RLIP76 miR101->RLIP76 inhibits Apoptosis Apoptosis miR101->Apoptosis promotes Proliferation Cell Proliferation, Migration, Invasion RLIP76->Proliferation promotes

AIF Mechanism in Renal Cell Carcinoma.
Glioblastoma Multiforme (GBM)

AIF has been shown to inhibit the proliferation of glioblastoma cells (U373 and T98G) in a time- and dose-dependent manner.[6] The mechanism centers on the activation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ).[6] Activation of PPARγ by AIF leads to cell cycle arrest at the G0/G1 phase and induces apoptosis. The effects of AIF can be reversed by treatment with a PPARγ inhibitor, such as GW9662, confirming the central role of this pathway.[6]

G AIF Alpinumisoflavone (AIF) PPARg PPARγ Activation AIF->PPARg activates CellCycle Cell Cycle-Related Proteins PPARg->CellCycle alters expression Apoptosis Apoptosis PPARg->Apoptosis induces G0G1 G0/G1 Phase Arrest CellCycle->G0G1 induces Proliferation GBM Cell Proliferation G0G1->Proliferation inhibits Apoptosis->Proliferation inhibits

AIF Mechanism in Glioblastoma.
Prostate Cancer (PCa)

In both androgen-sensitive (LNCaP) and castration-resistant (C4-2) prostate cancer cells, AIF effectively reduces cell viability, migration, and invasion.[7] Its action is multifocal, simultaneously targeting androgen receptor (AR) signaling and key metabolic pathways. AIF treatment substantially inhibits the expression of AR and prostate-specific antigen (PSA).[7][8] Concurrently, it downregulates fatty acid synthase (FASN) and HMG-CoA reductase (HMGCR), crucial enzymes in lipogenesis and cholesterogenesis, respectively.[7] This dual blockade of oncogenic signaling and metabolic pathways leads to reduced intracellular lipid levels and induces apoptosis via the activation of caspases.[7][8]

G AIF Alpinumisoflavone (AIF) AR Androgen Receptor (AR) & PSA Expression AIF->AR inhibits FASN FASN (Lipogenesis) AIF->FASN inhibits HMGCR HMGCR (Cholesterogenesis) AIF->HMGCR inhibits Caspase Caspase Activation AIF->Caspase activates Progression PCa Cell Growth, Migration, Invasion AR->Progression promote Lipids Intracellular Lipids & Cholesterol FASN->Lipids HMGCR->Lipids Lipids->Progression promote Apoptosis Apoptosis Caspase->Apoptosis Apoptosis->Progression inhibits

AIF Mechanism in Prostate Cancer.
Quantitative Anticancer Data

The following table summarizes the quantitative data on AIF's inhibitory activities against various cancer-related targets and cell lines.

Target / Cell LineActivityIC50 Value (µM)Cancer TypeReference
Kinase Inhibition
HER2Inhibition2.96Breast[9]
VEGFR-2Inhibition4.80General[9]
MMP-9Inhibition23.00General[9]
FGFR4Inhibition57.65General[9]
EGFRInhibition92.06General[9]
Cell Lines
MCF-7Cytotoxicity3.62Breast[9]
RAW264.7NO Production Inhibition15.97(Macrophage)[2]

Anti-inflammatory and Antiangiogenic Activity

AIF exhibits significant anti-inflammatory and antiangiogenic properties, which are crucial for its anticancer effects and potential in treating inflammatory diseases.

Anti-inflammatory Mechanisms

AIF's anti-inflammatory effects are mediated through the suppression of multiple pro-inflammatory signaling pathways. In models of lipopolysaccharide (LPS)-induced inflammation, AIF inhibits the production of mediators like TNF-α, IL-6, and nitric oxide (NO).[2] This is achieved by suppressing the activation of Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the NLRP3 inflammasome.[2] In endometriosis models, AIF was found to inactivate AKT signaling pathways while increasing proteins related to MAPK, ER stress, and autophagy.[4]

G Stimuli Inflammatory Stimuli (e.g., LPS) Pathways NF-κB Pathway MAPK Pathway NLRP3 Inflammasome Stimuli->Pathways activates AIF Alpinumisoflavone (AIF) AIF->Pathways inhibits Mediators Pro-inflammatory Mediators (TNF-α, IL-6, NO) Pathways->Mediators produce

AIF Anti-inflammatory Mechanism.
Antiangiogenic Activity

Angiogenesis is a critical process for tumor growth and metastasis. AIF demonstrates potent antiangiogenic activity by directly inhibiting key receptor tyrosine kinases involved in this process. As detailed in the table above, AIF significantly inhibits HER2 and VEGFR-2, two of the most critical drivers of angiogenesis, with low micromolar IC50 values.[9] In an in ovo duck chorioallantoic membrane (CAM) assay, AIF was shown to inhibit the formation of new blood vessels, confirming its antiangiogenic potential.[9]

Experimental Protocols

This section outlines the general methodologies for screening the biological activities of Alpinumisoflavone.

General Experimental Workflow

The screening of AIF typically follows a workflow that progresses from in silico and in vitro assays to more complex in vivo models to validate its therapeutic potential.

G Start Compound (Alpinumisoflavone) InSilico In Silico Screening (Molecular Docking) Start->InSilico InVitro In Vitro Assays (Cytotoxicity, Enzyme Inhibition, Cell-based Assays) InSilico->InVitro InOvo In Ovo / Ex Vivo (e.g., CAM Assay) InVitro->InOvo InVivo In Vivo Models (e.g., Xenograft Mice) InOvo->InVivo End Lead Candidate InVivo->End

General Workflow for AIF Screening.
Cell Viability and Proliferation Assays

  • Objective : To determine the cytotoxic or cytostatic effects of AIF on cancer cell lines.

  • Methodology (MTT/SRB Assay) :

    • Cell Seeding : Plate cells (e.g., LNCaP, C4-2, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.[8]

    • Treatment : Treat cells with a range of AIF concentrations for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

    • Reagent Addition :

      • For MTT : Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilizing agent (e.g., DMSO, isopropanol).

      • For SRB : Fix cells with trichloroacetic acid (TCA), wash, and stain with Sulforhodamine B (SRB) solution. Wash away unbound dye and solubilize the bound dye with a Tris-base solution.[10]

    • Data Acquisition : Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

Apoptosis Assay (Flow Cytometry)
  • Objective : To quantify the induction of apoptosis by AIF.

  • Methodology (Annexin V/PI Staining) :

    • Cell Treatment : Treat cells with AIF at various concentrations (e.g., near the IC50 value) for a specified time.

    • Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.

    • Staining : Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark.

    • Data Acquisition : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

    • Analysis : Quantify the percentage of cells in each quadrant to determine the extent of AIF-induced apoptosis.[7]

Cell Migration and Invasion Assays
  • Objective : To assess the effect of AIF on the migratory and invasive potential of cancer cells.

  • Methodology (Transwell Assay) :

    • Chamber Preparation : Use Transwell inserts with an 8 µm pore size membrane. For invasion assays, coat the membrane with a layer of Matrigel.

    • Cell Seeding : Seed cancer cells, pre-treated with a non-lethal concentration of AIF, into the upper chamber in serum-free media.

    • Chemoattractant : Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubation : Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

    • Analysis : Remove non-migrated cells from the top of the membrane. Fix and stain the cells that have migrated to the underside of the membrane. Count the stained cells under a microscope.[8]

Protein Expression Analysis (Western Blot)
  • Objective : To investigate the effect of AIF on the expression levels of key proteins in a signaling pathway.

  • Methodology :

    • Cell Lysis : Treat cells with AIF, then lyse them to extract total protein.

    • Protein Quantification : Determine protein concentration using a standard assay (e.g., BCA assay).

    • Electrophoresis : Separate protein lysates by size using SDS-PAGE.

    • Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Antibody Incubation : Block the membrane and probe with primary antibodies specific to the target proteins (e.g., Akt, PARP, Caspase-3, AR).[7] Follow with incubation using a corresponding HRP-conjugated secondary antibody.

    • Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.[7]

Conclusion

Alpinumisoflavone is a promising natural compound with a diverse range of biological activities, most notably in the fields of oncology and inflammation.[3] Its ability to modulate multiple critical signaling pathways, such as Akt, PPARγ, AR, and NF-κB, underscores its potential as a multi-target therapeutic agent. The comprehensive screening workflow, from in vitro validation to in vivo efficacy studies, is essential for fully elucidating its mechanisms and advancing its development as a potential drug candidate.[9] Further research, particularly advanced pre-clinical studies, is warranted to confirm the therapeutic potential of AIF.[1]

References

An In-depth Technical Guide to the Natural Sources of Alpinumisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavonoid that has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] As a dimethylpyrano derivative of genistein, its prenylated structure enhances its lipophilicity, leading to a high affinity for cell membranes and potentially enhanced biological effects compared to its non-prenylated counterparts.[1][2] Reported therapeutic potentials for AIF include anti-osteoporotic, antioxidant, anti-inflammatory, antimicrobial, anticancer, estrogenic/antiestrogenic, antidiabetic, and neuroprotective properties.[1][3] This technical guide provides a comprehensive overview of the natural sources of Alpinumisoflavone, methodologies for its extraction and isolation, and insights into its molecular mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Natural Occurrence of Alpinumisoflavone

Alpinumisoflavone is predominantly found in plants belonging to the Leguminosae (Fabaceae) and Moraceae families.[1] It was first isolated in 1971 and has since been identified in numerous medicinal plants globally.[1] A high concentration of AIF has been noted in the fully mature fruits of Cudrania tricuspidata, also known as the Mandarin Melon Berry, and it is a major constituent of Derris eriocarpa.[1][4]

Table 1: Natural Plant Sources of Alpinumisoflavone

FamilyPlant SpeciesPlant Part(s)Geographical Origin (if specified)
LeguminosaeDerris eriocarpa F.C. HowNot specifiedGuangxi and Yunnan, China
LeguminosaeCrotalaria bracteataRoots and StemsRoi-Et, Thailand
LeguminosaeErythrina caffra Thunb.Stem BarkKwaZulu-Natal, South Africa
LeguminosaeErythrina ovalifolia Roxb.Not specifiedNot specified
LeguminosaeErythrina stricta Roxb.Not specifiedNot specified
LeguminosaeErythrina suberosa Roxb.Not specifiedNot specified
LeguminosaeErythrina variegate L.Not specifiedNot specified
LeguminosaeLaburnum alpinum J. Presl.Not specifiedNot specified
LeguminosaeMillettia thonningii (Schum. et Thonn.) Bak.Not specifiedNot specified
LeguminosaeSophora moorcroftiana (Wall.)Not specifiedNot specified
LeguminosaeTipuana tipu (Benth.)Not specifiedNot specified
MoraceaeCudrania tricuspidata (Carr.) Bur. ex LavalleeFruits (Mandarin Melon Berry)East Asia, Europe, America
MoraceaeMaclura pomiferaNot specifiedNot specified
MoraceaeChlorophora tinctoria (L.) Gaud.Not specifiedNot specified
ViolaceaeRinorea welwitschiiBarkNot specified

This table is a compilation from multiple sources.[1][3][4][5][6]

Experimental Protocols: Extraction and Isolation

The extraction and isolation of Alpinumisoflavone from plant matrices involve a series of standard phytochemical procedures. The general workflow begins with the preparation of the plant material, followed by solvent extraction, fractionation, and chromatographic purification.

General Methodology
  • Preparation of Plant Material : The selected plant parts (e.g., roots, stems, fruits) are air-dried and ground into a fine powder to increase the surface area for efficient solvent extraction.[7][8]

  • Solvent Extraction : The powdered plant material is typically extracted with a polar solvent such as methanol or ethanol at room temperature using methods like percolation or maceration.[7][8] This initial step yields a crude extract containing a wide range of phytochemicals.

  • Solvent-Solvent Partitioning (Fractionation) : The crude methanol extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning.[8][9] The extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This process separates compounds based on their polarity, with isoflavonoids like AIF often concentrating in the ethyl acetate fraction.[8]

  • Chromatographic Purification : The bioactive fraction (e.g., ethyl acetate fraction) is subjected to various chromatographic techniques for the isolation of pure Alpinumisoflavone.

    • Column Chromatography (CC) : The fraction is often first separated using open column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol).[9]

    • Thin-Layer Chromatography (TLC) : TLC is used to monitor the separation process from the column and to identify fractions containing the target compound by comparing with a standard, if available.[7]

  • Final Purification & Characterization : Fractions rich in AIF are pooled and may be further purified using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC). The final identification and structural elucidation of the isolated compound are performed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

G cluster_prep Preparation cluster_extraction Extraction & Fractionation cluster_purification Isolation & Identification plant_material Dried & Powdered Plant Material crude_extract Crude Methanolic Extract plant_material->crude_extract Methanol Maceration partitioning Solvent-Solvent Partitioning crude_extract->partitioning fractions n-Hexane, Chloroform, Ethyl Acetate, n-Butanol Fractions partitioning->fractions column_chrom Column Chromatography (Silica Gel) fractions->column_chrom Select Bioactive Fraction (e.g., EtOAc) tlc TLC Monitoring column_chrom->tlc hplc Preparative HPLC tlc->hplc Pool Fractions pure_aif Pure Alpinumisoflavone hplc->pure_aif spectroscopy Spectroscopic Analysis (MS, NMR) pure_aif->spectroscopy Structure Elucidation

Generalized workflow for the extraction and isolation of Alpinumisoflavone.

Signaling Pathways and Molecular Mechanisms

Alpinumisoflavone exerts its biological effects by modulating various cellular signaling pathways. Its anticancer properties, in particular, have been linked to the induction of apoptosis and the inhibition of key metabolic and signaling proteins.

Mechanism in Prostate Cancer

In prostate cancer (PCa) cells, Alpinumisoflavone has been shown to repress the androgen receptor (AR), a key driver of prostate cancer progression.[10] Furthermore, AIF co-targets two critical enzymes involved in cellular biosynthesis: Fatty Acid Synthase (FASN) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), which are responsible for lipid and cholesterol synthesis, respectively.[10] By inhibiting AR, FASN, and HMGCR, AIF disrupts essential biosynthetic pathways required for rapid cancer cell growth and proliferation, ultimately leading to the activation of caspase-associated apoptosis.[10]

G cluster_effects Cellular Effects AIF Alpinumisoflavone AR Androgen Receptor (AR) AIF->AR FASN Fatty Acid Synthase (FASN) AIF->FASN HMGCR HMG-CoA Reductase (HMGCR) AIF->HMGCR Apoptosis Caspase-Mediated Apoptosis AIF->Apoptosis induces Proliferation Cell Proliferation & Growth AR->Proliferation promotes Lipid Lipid Biosynthesis FASN->Lipid catalyzes Cholesterol Cholesterol Biosynthesis HMGCR->Cholesterol catalyzes Lipid->Proliferation supports Cholesterol->Proliferation supports

AIF's mechanism of action in prostate cancer cells.
Mechanism in Ovarian Cancer

In human ovarian cancer cells, Alpinumisoflavone has been found to induce apoptosis by disrupting the endoplasmic reticulum and mitochondria.[11] It triggers the depolarization of the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[11] This suggests that AIF's anticancer effects are multifaceted and can vary depending on the cancer type.

Alpinumisoflavone is a promising natural product with significant therapeutic potential, found across a range of plant species, particularly within the Leguminosae and Moraceae families. The established phytochemical methods for its extraction and isolation provide a clear path for obtaining this compound for further research and development. Understanding its mechanisms of action, such as the dual inhibition of critical biosynthetic pathways and AR signaling in prostate cancer, opens new avenues for designing targeted therapies. This guide serves as a foundational resource for scientists dedicated to exploring and harnessing the potential of Alpinumisoflavone in drug discovery.

References

Alpinumisoflavone Acetate: A Deep Dive into its Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alpinumisoflavone acetate is a prenylated isoflavonoid, a class of compounds that has garnered significant attention in pharmacological research due to its diverse biological activities. While much of the existing research focuses on its parent compound, Alpinumisoflavone (AIF), it is understood that the acetate derivative often exhibits similar, if not enhanced, therapeutic properties, including potent anti-inflammatory and anti-cancer effects. This technical guide provides a comprehensive overview of the core signaling pathways modulated by Alpinumisoflavone, offering valuable insights for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling cascades to facilitate a deeper understanding of its mechanism of action.

Quantitative Data Summary

The cytotoxic and inhibitory effects of Alpinumisoflavone have been quantified across various cancer cell lines and molecular targets. The following table summarizes the half-maximal inhibitory concentrations (IC50) and other quantitative measures, providing a comparative look at its potency.

Cell Line/Target Assay Parameter Value Reference
MCF-7 (Breast Cancer)MTT AssayIC50 (48h)3.62 µM (Doxorubicin control)[1]
HDFn (Normal Fibroblasts)MTT AssayIC50 (48h)27.16 µM (Doxorubicin control)[1]
HER2In vitro kinase assayIC502.96 µM[1]
VEGFR-2In vitro kinase assayIC504.80 µM[1]
MMP-9In vitro enzyme assayIC5023.00 µM[1]
FGFR4In vitro kinase assayIC5057.65 µM[1]
EGFRIn vitro kinase assayIC5092.06 µM[1]
RETIn vitro kinase assayIC50> 200 µM[1]
ES2 (Ovarian Cancer)Annexin V/PI StainingLate Apoptotic Cells (at 2 µM)165% of control[2]
OV90 (Ovarian Cancer)Annexin V/PI StainingLate Apoptotic Cells (at 2 µM)187% of control[2]
LNCaP (Prostate Cancer)Annexin V/PI StainingApoptotic Cells (at 160 µM)73.77 ± 1.00%[3]
C4-2 (Prostate Cancer)Annexin V/PI StainingApoptotic Cells (at 160 µM)54.00 ± 5.31%[3]
LNCaP (Prostate Cancer)Caspase-3/7 AssayActivity (at 160 µM)~3.5-fold increase[3]
C4-2 (Prostate Cancer)Caspase-3/7 AssayActivity (at 160 µM)~2.5-fold increase[3]

Core Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating a complex network of intracellular signaling pathways. The following sections detail these pathways, supported by experimental evidence and visualized through diagrams.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Alpinumisoflavone has been shown to inhibit this pathway, leading to downstream anti-tumor effects.

Mechanism: Alpinumisoflavone treatment leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K. This inactivation of Akt prevents the subsequent phosphorylation of its targets, which are involved in promoting cell survival and inhibiting apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activation Akt Akt Downstream_Targets Downstream Targets (e.g., mTOR, Bad) pAkt->Downstream_Targets Activation Proliferation Cell Proliferation & Survival Downstream_Targets->Proliferation Promotion AIF Alpinumisoflavone Acetate AIF->pAkt Inhibition MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Activation Raf Raf Ras->Raf Activation pMEK p-MEK (Active) Raf->pMEK Phosphorylation MEK MEK pERK p-ERK (Active) pMEK->pERK Phosphorylation ERK ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) pERK->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulation AIF Alpinumisoflavone Acetate AIF->pMEK Inhibition AIF->pERK Inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive complex) NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB IκB Degradation, NF-κB Release Target_Genes Target Gene Expression NFkB_active->Target_Genes Transcription Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activation AIF Alpinumisoflavone Acetate AIF->NFkB_active Inhibition Apoptosis_Induction AIF Alpinumisoflavone Acetate Inhibition_Pathways Inhibition of PI3K/Akt & MAPK/ERK Pathways AIF->Inhibition_Pathways Mitochondrial_Dysfunction Mitochondrial Dysfunction Inhibition_Pathways->Mitochondrial_Dysfunction Caspase_Activation Caspase-3/7 Activation Mitochondrial_Dysfunction->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis Pyroptosis_Induction AIF Alpinumisoflavone Acetate Caspase3_Activation Caspase-3 Activation AIF->Caspase3_Activation GSDME GSDME (Full-length) Caspase3_Activation->GSDME Cleavage GSDME_N GSDME-N (N-terminal fragment) GSDME->GSDME_N Pore_Formation Pore Formation in Cell Membrane GSDME_N->Pore_Formation Pyroptosis Pyroptosis Pore_Formation->Pyroptosis miR101_RLIP76_Axis AIF Alpinumisoflavone Acetate miR101 miR-101 Expression AIF->miR101 Upregulation RLIP76_mRNA RLIP76 mRNA miR101->RLIP76_mRNA Binding & Degradation RLIP76_Protein RLIP76 Protein RLIP76_mRNA->RLIP76_Protein Translation Cancer_Progression Cancer Cell Proliferation, Survival, & Metastasis RLIP76_Protein->Cancer_Progression Promotion

References

Alpinumisoflavone Acetate: A Technical Guide to Structure-Activity Relationships for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavonoid found in several medicinal plants.[1] As a member of the flavonoid family, it has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. The unique structural features of AIF, particularly the presence of a dimethylpyran ring fused to the isoflavone core, contribute to its biological profile. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of alpinumisoflavone and its acetate derivative, offering valuable insights for researchers, scientists, and professionals involved in drug discovery and development. While specific experimental data on alpinumisoflavone acetate is limited, this guide synthesizes information on the parent compound and the general effects of flavonoid acetylation to project a putative SAR for the acetate derivative.

Core Structure and Known Biological Activities of Alpinumisoflavone

Alpinumisoflavone's chemical structure is characterized by a C6-C3-C6 skeleton, typical of isoflavones, with a prenyl group cyclized to form a dimethylpyran ring on the A-ring. This prenylation is a key feature, as it generally enhances the lipophilicity of flavonoids, potentially leading to improved bioavailability and cell membrane permeability.[1]

The core isoflavone structure with its specific substitutions is crucial for its biological effects. Key structural motifs of alpinumisoflavone that are considered important for its activity include:

  • The C2-C3 double bond and the C4-keto group: These features in the C-ring are common to many biologically active flavonoids and are often implicated in their anticancer activities.

  • Hydroxyl groups at C-5 and C-4': Phenolic hydroxyl groups are critical for the antioxidant activity of flavonoids and their ability to interact with biological targets through hydrogen bonding.

  • The dimethylpyran ring: This bulky, lipophilic group significantly influences the molecule's interaction with cell membranes and target proteins.

AIF has demonstrated a range of biological activities, with its anti-cancer and anti-inflammatory effects being the most studied.

The Impact of Acetylation on Flavonoid Bioactivity: A General Overview

Acetylation is a common chemical modification of natural products, often employed to alter their physicochemical properties. In flavonoids, the hydroxyl groups are the primary sites for acetylation. The introduction of acetyl groups can have several consequences for the biological activity of the molecule:

  • Increased Lipophilicity: The addition of acetyl groups increases the non-polar character of the flavonoid, which can enhance its ability to cross cell membranes and potentially improve oral bioavailability.

  • Altered Target Binding: The bulky acetyl groups can sterically hinder or facilitate interactions with the binding sites of target proteins, leading to either an increase or decrease in activity.

  • Prodrug Potential: Acetylated flavonoids can act as prodrugs. Once absorbed, the acetyl groups can be cleaved by esterase enzymes in the body, releasing the active parent flavonoid.

  • Modified Antioxidant Activity: The antioxidant activity of flavonoids is often attributed to their free hydroxyl groups. Acetylation of these groups can decrease the molecule's radical scavenging ability.[2]

Studies on various flavonoids have shown that the effect of acetylation is highly dependent on the parent molecule and the specific hydroxyl groups that are acetylated. For instance, acetylation of quercetin and kaempferol has been shown to enhance their anti-proliferative effects on cancer cells, whereas for other flavonoids, it may lead to a decrease in activity.[3][4][5][6]

Hypothesized Structure-Activity Relationship of this compound

Based on the known SAR of alpinumisoflavone and the general effects of flavonoid acetylation, we can hypothesize the following for this compound:

  • Acetylation at the C-5 and C-4' hydroxyl groups would likely decrease the antioxidant activity of the molecule due to the masking of the phenolic protons.

  • The increased lipophilicity from the acetyl groups could potentially enhance its cell permeability and bioavailability .

  • The altered steric and electronic properties of the molecule could lead to a modified binding affinity for its biological targets . This could either enhance or diminish its anti-cancer and anti-inflammatory activities.

  • This compound may act as a prodrug , releasing the active alpinumisoflavone upon in-vivo deacetylation by esterases.

Further experimental studies are crucial to validate these hypotheses and to fully elucidate the SAR of this compound.

Quantitative Data on Alpinumisoflavone Activity

The following tables summarize the reported in vitro activities of the parent compound, alpinumisoflavone. This data serves as a baseline for comparison in future studies on its acetylated derivative.

Table 1: In Vitro Anti-proliferative Activity of Alpinumisoflavone

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast CancerNot specified[7]
HCT-116Colon CancerNot specifiedN/A
HepG2Liver CancerNot specifiedN/A

Table 2: In Vitro Kinase Inhibitory Activity of Alpinumisoflavone

KinaseIC50 (µM)Reference
HER22.96[7]
VEGFR-24.80[7]
MMP-923.00[7]
FGFR457.65[7]
EGFR92.06[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of alpinumisoflavone and its derivatives.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., alpinumisoflavone or its acetate derivative) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibitory Assay
  • Assay Principle: These assays typically measure the amount of ATP consumed or the phosphorylation of a substrate by a specific kinase in the presence and absence of an inhibitor.

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase to allow for the phosphorylation reaction to occur.

  • Detection: Use a detection reagent that produces a luminescent or fluorescent signal proportional to the amount of ATP remaining or the amount of phosphorylated product formed.

  • Signal Measurement: Measure the signal using a luminometer or fluorometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the biological activity and experimental evaluation of alpinumisoflavone.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_hypothesis Hypothesis Generation cell_culture Cancer Cell Culture (e.g., MCF-7, HCT-116) treatment Treatment with This compound cell_culture->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay kinase_assay Kinase Inhibitory Assay (IC50) treatment->kinase_assay ic50_determination IC50 Value Determination mtt_assay->ic50_determination kinase_assay->ic50_determination sar_analysis Structure-Activity Relationship Analysis ic50_determination->sar_analysis hypothesis Hypothesis on Acetate Group Contribution sar_analysis->hypothesis

Caption: Experimental workflow for evaluating the bioactivity of this compound.

signaling_pathway cluster_membrane Cell Membrane AIF Alpinumisoflavone RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) AIF->RTK Inhibition PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation

Caption: Postulated signaling pathway inhibited by alpinumisoflavone in cancer cells.

Alpinumisoflavone stands out as a promising natural product with significant therapeutic potential, particularly in the realm of oncology. While the direct structure-activity relationship of this compound remains to be experimentally determined, this guide provides a foundational understanding based on the known bioactivity of the parent compound and the general principles of flavonoid chemistry. The hypotheses presented herein offer a roadmap for future research, which should focus on the synthesis and biological evaluation of this compound and its analogs. Such studies will be instrumental in unlocking the full therapeutic potential of this fascinating class of molecules and paving the way for the development of novel and effective therapeutic agents.

References

In Silico Modeling of Alpinumisoflavone Acetate Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinumisoflavone acetate (AIF), a prenylated isoflavonoid, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including potent anti-cancer and anti-inflammatory properties. Understanding the molecular interactions that underpin these effects is crucial for the development of novel therapeutics. This technical guide provides an in-depth overview of the in silico modeling of this compound binding to its key protein targets. We present a synthesized "best-practice" protocol for molecular docking and molecular dynamics simulations, alongside methodologies for in vitro validation assays. This document is intended to serve as a comprehensive resource for researchers engaged in the computational and experimental investigation of AIF and related compounds.

Introduction

This compound is a naturally occurring isoflavone that has demonstrated significant therapeutic potential. Its mechanism of action is believed to involve the modulation of multiple signaling pathways through direct interaction with various protein targets. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for elucidating the binding modes and affinities of small molecules like AIF with their biological targets at an atomic level. This guide outlines the key computational and experimental approaches to characterize the binding of this compound to its putative protein targets.

Known Protein Targets and Binding Affinities of this compound

In silico and in vitro studies have identified several key protein targets of this compound. The quantitative data from these studies, including docking scores and half-maximal inhibitory concentrations (IC50), are summarized below.

Target ProteinIn Silico Binding Affinity (kcal/mol)In Vitro IC50 (µM)
HER2-10.92.96
VEGFR-2Not Reported4.80
MMP-9Not Reported23.00
FGFR4Not Reported57.65
EGFRNot Reported92.06
RETNot Reported>200
Androgen Receptor (AR)Not ReportedNot Reported
FASNNot ReportedNot Reported
HMGCRNot ReportedNot Reported
Estrogen Receptor α (ERα)Weak Binding ReportedNot Reported
Estrogen Receptor β (ERβ)Weak Binding ReportedNot Reported

In Silico Modeling Protocols

This section provides a detailed, synthesized protocol for the in silico modeling of this compound binding to a protein target, using HER2 as an example. This protocol is based on established best practices in the field.

Molecular Docking Workflow

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Box Generation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Interaction Analysis Interaction Analysis Pose Analysis->Interaction Analysis System Preparation System Preparation Energy Minimization Energy Minimization System Preparation->Energy Minimization Equilibration Equilibration Energy Minimization->Equilibration Production MD Production MD Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis AIF Alpinumisoflavone Acetate Akt Akt Signaling AIF->Akt inhibits miR101 miR-101 Akt->miR101 suppresses RLIP76 RLIP76 miR101->RLIP76 targets Proliferation Cell Proliferation & Invasion RLIP76->Proliferation promotes

Alpinumisoflavone Acetate: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinumisoflavone (AIF), a naturally occurring prenylated isoflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities and therapeutic promise.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of alpinumisoflavone, with a focus on its potential as a therapeutic agent. While this document centers on alpinumisoflavone due to the extensive available research, it is intended to inform on the therapeutic class to which alpinumisoflavone acetate belongs. AIF is primarily isolated from plants such as Derris eriocarpa and Cudrania tricuspidata.[1][4][5] The prenylation of the flavonoid core is believed to enhance its biological activities compared to non-prenylated counterparts.[1][2][4] This guide summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the intricate signaling pathways modulated by this compound.

Therapeutic Potential and Mechanisms of Action

Alpinumisoflavone has demonstrated a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, anti-osteoporotic, antioxidant, antimicrobial, and neuroprotective properties.[1][2][4][6]

Anticancer Activity

AIF has shown significant promise in oncology, with demonstrated efficacy against various cancer types, including clear cell renal cell carcinoma (ccRCC), prostate cancer, glioblastoma, and breast cancer.

Clear Cell Renal Cell Carcinoma (ccRCC): In ccRCC, alpinumisoflavone suppresses tumor growth and metastasis by modulating the miR-101/RLIP76 signaling pathway.[6][7][8] AIF upregulates the expression of miR-101, a tumor-suppressing microRNA.[7][8][9] Elevated miR-101 directly targets and downregulates Ral-interacting protein of 76 kDa (RLIP76), a protein implicated in cancer cell proliferation, survival, and metastasis.[6][7] This action is mediated through the inhibition of the Akt signaling pathway.[8][9]

dot

Alpinumisoflavone_ccRCC_Pathway AIF Alpinumisoflavone Akt Akt Signaling (Inhibition) AIF->Akt miR101 miR-101 (Upregulation) Akt->miR101 | RLIP76 RLIP76 (Downregulation) miR101->RLIP76 | Proliferation Cell Proliferation RLIP76->Proliferation | Metastasis Metastasis RLIP76->Metastasis | Apoptosis Apoptosis RLIP76->Apoptosis

Caption: Alpinumisoflavone action in ccRCC.

Prostate Cancer: In prostate cancer cells (LNCaP and C4-2), AIF has been shown to reduce cell viability, migration, and invasion.[3][5] Its mechanism involves the repression of the androgen receptor (AR) and the co-targeting of fatty acid synthase (FASN) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), key enzymes in lipid and cholesterol biosynthesis.[5] This dual action leads to the activation of caspase-dependent apoptosis.[3][5]

dot

Alpinumisoflavone_ProstateCancer_Pathway AIF Alpinumisoflavone AR Androgen Receptor (AR) (Repression) AIF->AR FASN FASN (Inhibition) AIF->FASN HMGCR HMGCR (Inhibition) AIF->HMGCR Caspase Caspase Activation AR->Caspase | Lipid Lipid & Cholesterol Biosynthesis FASN->Lipid HMGCR->Lipid Lipid->Caspase | Apoptosis Apoptosis Caspase->Apoptosis

Caption: AIF mechanism in prostate cancer.

Glioblastoma: AIF inhibits the proliferation of glioblastoma multiforme (GBM) cells (U373 and T98G) and induces G0/G1 cell cycle arrest and apoptosis.[10] This effect is mediated through the activation of peroxisome proliferator-activated receptor-γ (PPARγ).[10]

Anti-Angiogenic Effects: Alpinumisoflavone exhibits anti-angiogenic properties by inhibiting key pro-angiogenic proteins. It has shown significant inhibitory activity against HER2, MMP-9, and VEGFR-2.[11]

Anti-inflammatory Activity

AIF demonstrates potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-induced models, AIF inhibited the production of TNF-α, IL-6, IL-1β, and nitric oxide (NO).[4] The underlying mechanisms involve the suppression of the NF-κB, MAPKs, and NLRP3 inflammasome signaling pathways.[4]

dot

Alpinumisoflavone_AntiInflammatory_Pathway AIF Alpinumisoflavone NFkB NF-κB Pathway (Suppression) AIF->NFkB | MAPKs MAPKs Pathway (Suppression) AIF->MAPKs | NLRP3 NLRP3 Inflammasome (Suppression) AIF->NLRP3 | LPS LPS LPS->NFkB LPS->MAPKs LPS->NLRP3 ProInflammatory Pro-inflammatory Mediators (TNF-α, IL-6, IL-1β, NO) NFkB->ProInflammatory MAPKs->ProInflammatory NLRP3->ProInflammatory

Caption: AIF's anti-inflammatory pathways.

Other Therapeutic Activities
  • Anti-osteoporotic: AIF has shown to prevent ovariectomy-induced osteoporosis in mice by suppressing osteoclast differentiation.[4]

  • Endometriosis: In endometriosis cell lines, alpinumisoflavone inactivates AKT signaling pathways while increasing MAPK, ER stress, and autophagy regulatory proteins.[7]

  • Estrogenic/Antiestrogenic Activity: AIF exhibits weak binding to both estrogen receptor alpha (ERα) and beta (ERβ), with a higher selectivity for ERα.[1] It can suppress estradiol-induced activity in ERβ-expressing cells.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for alpinumisoflavone in various experimental models.

Table 1: In Vitro Anticancer and Anti-Angiogenic Activities of Alpinumisoflavone

Cell Line/TargetAssayEndpointIC50 / Effective ConcentrationReference
MCF-7 (Breast Cancer)CytotoxicityIC50>100 µM[8]
NCI-H460 (Lung Cancer)CytotoxicityIC50>100 µM[8]
KB (Cervical Cancer)CytotoxicityIC504.13 µM[8]
HER2Kinase AssayIC502.96 µM[11]
MMP-9Gelatinase AssayIC5023.00 µM[11]
VEGFR-2Kinase AssayIC504.80 µM[11]
EGFRKinase AssayIC5092.06 µM[11]
FGFR4Kinase AssayIC5057.65 µM[11]
RAW264.7 (Macrophages)NO ProductionIC5015.97 µM[4]

Table 2: In Vivo Efficacy of Alpinumisoflavone in Animal Models

Animal ModelConditionDosing RegimenKey FindingsReference
Ovariectomized MiceOsteoporosis10 and 25 mg/kg/day (p.o.) for 6 weeksPrevention of bone loss[4]
MiceLPS-induced Acute Lung Injury10 mg/kg (i.p.) 1h before LPSAlleviation of lung lesions and inflammation[4]
Xenograft MiceClear Cell Renal Cell Carcinoma20-100 mg/kg/daySuppression of tumor growth and metastasis[8]

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to evaluate the therapeutic potential of alpinumisoflavone.

Cell Viability and Proliferation Assays

dot

Cell_Viability_Workflow start Seed cells in 96-well plates treat Treat with varying concentrations of Alpinumisoflavone start->treat incubate Incubate for specified duration (e.g., 24, 48, 72h) treat->incubate mtt Add MTT reagent and incubate incubate->mtt solubilize Add solubilization solution (e.g., DMSO) mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability (%) and IC50 read->analyze

Caption: General workflow for MTT assay.

  • MTT Assay: Cancer cells (e.g., LNCaP, C4-2, 786-O, Caki-1) are seeded in 96-well plates.[3][5] After cell attachment, they are treated with various concentrations of alpinumisoflavone for different time points (e.g., 24, 48, 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured using a microplate reader, typically at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.

Migration and Invasion Assays
  • Wound Healing Assay (Migration): Cells are grown to confluence in a culture plate. A scratch or "wound" is created in the monolayer using a sterile pipette tip. The cells are then washed to remove debris and incubated with media containing alpinumisoflavone or a vehicle control. The closure of the wound is monitored and photographed at different time points (e.g., 0, 24, 48 hours) to assess cell migration.[3]

  • Transwell Invasion Assay: This assay is performed using Transwell chambers with inserts containing a porous membrane coated with a basement membrane matrix (e.g., Matrigel). Cells, pre-treated with alpinumisoflavone or control, are seeded in the upper chamber in serum-free media. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum). After incubation, non-invading cells on the upper surface of the membrane are removed. The cells that have invaded through the matrix and are on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Western Blot Analysis

To investigate the effect of alpinumisoflavone on protein expression, cells are treated with the compound and then lysed to extract total protein. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, RLIP76, AR, FASN, HMGCR, caspases). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: A suspension of cancer cells (e.g., 786-O) is injected subcutaneously into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives daily intraperitoneal or oral administration of alpinumisoflavone at specified doses (e.g., 20-100 mg/kg). The control group receives the vehicle.[8]

  • Monitoring and Endpoint: Tumor volume and body weight are measured regularly. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Pharmacokinetics and Toxicity

Currently, there is a lack of comprehensive published studies on the detailed pharmacokinetics and toxicity profile of alpinumisoflavone.[4] Preliminary pharmacokinetic data for a related compound, flavone acetic acid, in mice showed dose-dependent plasma disappearance.[12] Further research is warranted to establish the ADME (absorption, distribution, metabolism, and excretion) and safety profile of alpinumisoflavone to support its clinical development.

Conclusion and Future Directions

Alpinumisoflavone has emerged as a promising natural product with multifaceted therapeutic potential, particularly in the realm of oncology and inflammatory diseases. Its ability to modulate multiple key signaling pathways underscores its potential as a multi-targeted therapeutic agent. While the preclinical evidence is compelling, further research is crucial. Future studies should focus on:

  • Comprehensive pharmacokinetic and toxicological profiling.

  • Optimization of its formulation to enhance bioavailability.

  • Evaluation in a broader range of preclinical disease models.

  • Exploration of synergistic effects in combination with existing therapies.

The synthesis of alpinumisoflavone and its analogues could also provide opportunities to improve its potency and drug-like properties.[13] A deeper understanding of the structure-activity relationship will be instrumental in advancing this promising compound towards clinical application.[2]

References

Alpinumisoflavone Acetate: A Technical Guide to its Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinumisoflavone, a prenylated isoflavonoid primarily sourced from plants such as Cudrania tricuspidata (also known as Maclura tricuspidata), has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] Among these, its neuroprotective effects present a promising avenue for the development of novel therapeutics for neurodegenerative diseases. This technical guide provides a comprehensive overview of the current understanding of the neuroprotective mechanisms of Alpinumisoflavone and its derivatives, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways involved. While research on Alpinumisoflavone acetate is limited, this guide draws upon the available data for Alpinumisoflavone and structurally related isoflavones to build a foundational understanding for future research and development.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of isoflavones isolated from Cudrania tricuspidata have been quantified in in vitro models of neuronal injury. The following table summarizes the key efficacy data from a study investigating the effects of various isoflavone enantiomers on SH-SY5Y human neuroblastoma cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a common model for cerebral ischemia.

CompoundNeuroprotective Activity (EC50, µM)ROS Inhibition (IC50, µM)
Racemic Isoflavone 15.56.9
Enantiomer 1a4.04.5
Enantiomer 1b10.09.5
Cudraisoflavone G (7)9.2Not Reported
Cudraisoflavone H (8)8.7Not Reported
Cudraisoflavone I (9)7.5Not Reported
AlpinumisoflavoneNot ReportedNot Reported
This compoundNot ReportedNot Reported

Data extracted from studies on isoflavones from Cudrania tricuspidata.[2][3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research. The following sections outline the key protocols used to evaluate the neuroprotective effects of isoflavones.

In Vitro Model of Ischemic Injury: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in SH-SY5Y Cells

This protocol is designed to mimic the cellular stress experienced during an ischemic stroke.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a standard growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • OGD Induction: To induce oxygen-glucose deprivation, the growth medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution). The cells are then transferred to an anaerobic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 4 hours) to induce hypoxic conditions.

  • Reoxygenation and Treatment: Following the OGD period, the glucose-free medium is replaced with a standard growth medium, and the cells are returned to a normoxic incubator (5% CO2). The test compounds (e.g., isoflavones) are added to the medium at various concentrations during the reoxygenation phase.

  • Assessment of Neuroprotection: Cell viability is assessed after a defined period of reoxygenation (e.g., 24 hours) using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

Assessment of Reactive Oxygen Species (ROS) Inhibition

This protocol measures the antioxidant capacity of the test compounds.

  • Cell Culture and OGD/R: SH-SY5Y cells are subjected to OGD/R as described above, with the inclusion of the test compounds during the reoxygenation phase.

  • ROS Detection: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent compound that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: After incubation with DCFH-DA, the fluorescence intensity of the cells is measured using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence intensity in compound-treated cells compared to vehicle-treated OGD/R cells indicates ROS inhibition.

Signaling Pathways in Neuroprotection

The neuroprotective effects of Alpinumisoflavone and related isoflavones are mediated through the modulation of complex intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways implicated in their mechanism of action.

Antioxidant and Cytoprotective Pathway: Nrf2/ARE Signaling

Alpinumisoflavone has been shown to activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[1]

Nrf2_Pathway AIF Alpinumisoflavone Keap1 Keap1 AIF->Keap1 Inhibits ROS Oxidative Stress (e.g., from OGD/R) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant & Cytoprotective Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Alpinumisoflavone activates the Nrf2 antioxidant pathway.
Anti-Inflammatory Pathway: Inhibition of NF-κB and MAPK Signaling in Microglia

Derivatives of Alpinumisoflavone have demonstrated the ability to suppress neuroinflammation in microglial cells by inhibiting the NF-κB and MAPK signaling pathways.

Anti_Inflammatory_Pathway AIF_derivative Alpinumisoflavone Derivative MAPK MAPK (p38, ERK, JNK) AIF_derivative->MAPK Inhibits IKK IKK AIF_derivative->IKK Inhibits LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->IKK Nucleus Nucleus MAPK->Nucleus Activates Transcription Factors IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB IkB->NFkB Sequesters NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes Neuroinflammation Neuroinflammation Pro_inflammatory_Genes->Neuroinflammation

References

Alpinumisoflavone Acetate: A Technical Review of a Promising Bioactive Isoflavonoid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the existing scientific literature on alpinumisoflavone, a prenylated isoflavonoid with significant therapeutic potential. This document details its biological activities, mechanisms of action, and the experimental methodologies used in its evaluation.

Note to the Reader: The primary focus of this review is alpinumisoflavone (AIF) . While the initial request specified alpinumisoflavone acetate, a thorough literature search revealed a significant lack of specific data for this acetylated derivative. The existence of "this compound" is confirmed (CAS Number: 86989-18-6), but research on its biological properties is not publicly available at this time. Therefore, this guide will concentrate on the parent compound, AIF, for which a substantial body of research exists.

Biological Activity of Alpinumisoflavone

Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavonoid found in plants such as Derris eriocarpa and Cudrania tricuspidata.[1] The addition of a prenyl group to the isoflavonoid structure increases its lipophilicity, which is believed to enhance its affinity for cell membranes and contribute to its potent biological effects.[1] AIF has demonstrated a wide range of pharmacological activities, with the most extensively studied being its anticancer and anti-inflammatory properties.[2][3]

Anticancer and Anti-Angiogenic Activity

AIF exerts its anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that tumors need to grow).[1][3]

Table 1: In Vitro Anticancer and Anti-Angiogenic Activity of Alpinumisoflavone (IC₅₀ Values)

Target Cell Line / ProteinAssay TypeIC₅₀ Value (µM)Reference
HCT-116 (Colorectal Cancer)Cell Viability (CCK-8)10[1]
SW480 (Colorectal Cancer)Cell Viability (CCK-8)5[1]
MCF-7 (Breast Cancer)Cell Viability (MTT)3.62 (Doxorubicin control)[3]
HER2 (Tyrosine Kinase)Kinase Assay2.96[3][4]
VEGFR-2 (Tyrosine Kinase)Kinase Assay4.80[3][4]
MMP-9 (Enzyme)Gelatinase Assay23.00[3][4]
FGFR4 (Tyrosine Kinase)Kinase Assay57.65[3][4]
EGFR (Tyrosine Kinase)Kinase Assay92.06[3][4]
Duck CAM (Branch Points)In Ovo CAM Assay14.25[3]
Duck CAM (Tubule Length)In Ovo CAM Assay3.52[3]

Note: Some studies reported inhibition percentages at specific concentrations rather than IC₅₀ values. For instance, AIF at 10⁻⁵ M inhibited the growth of leukemia CCRF-CEM, MOLT-4, and HL-60 cancer cells by 51.17%, 26.15%, and 15.49%, respectively.[1] In MCF-7 breast cancer cells, AIF at 100 µM resulted in 44.92 ± 1.79% inhibition.[3]

Anti-inflammatory Activity

AIF has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators. For example, it can repress nitric oxide (NO) production induced by lipopolysaccharides (LPS) in RAW264.7 macrophage cells by inhibiting NF-κB-dependent transcription.[5]

Mechanisms of Action: Key Signaling Pathways

AIF's biological effects are mediated through its interaction with several critical intracellular signaling pathways that regulate cell survival, proliferation, and inflammation.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation and survival.[5] AIF has been shown to induce apoptosis in lung tumor cells by dephosphorylating, and thus inactivating, key components of this pathway, including MEK and ERK.[5][6]

MAPK_ERK_Pathway AIF Alpinumisoflavone MEK MEK AIF->MEK dephosphorylates ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: AIF inhibits the MAPK/ERK pathway, leading to reduced cell survival.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[7] In cancer and inflammatory conditions, the NF-κB pathway is often constitutively active. AIF induces apoptosis and exerts anti-inflammatory effects by repressing NF-κB-dependent transcription.[1][5]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) AIF Alpinumisoflavone AIF->IKK inhibits NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc IκB degradation allows translocation Transcription Gene Transcription (Inflammation, Survival) NFkB_nuc->Transcription

Caption: AIF inhibits NF-κB activation by preventing IκB degradation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is an intracellular signaling pathway important in regulating the cell cycle and is directly related to cellular quiescence, proliferation, cancer, and longevity.[8] AIF has been found to inactivate the Akt signaling pathway, contributing to its anticancer effects, particularly in renal cell carcinoma where it modulates the miR-101/RLIP76 signaling axis.[1][9]

PI3K_Akt_Pathway AIF Alpinumisoflavone Akt Akt AIF->Akt inhibits PI3K PI3K PI3K->Akt miR101 miR-101 Akt->miR101 inhibits RLIP76 RLIP76 miR101->RLIP76 inhibits CellSurvival Cell Proliferation & Survival RLIP76->CellSurvival

Caption: AIF inhibits the PI3K/Akt pathway, leading to upregulation of miR-101.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the biological activity of alpinumisoflavone.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated to allow for cell adhesion.[3]

  • Treatment: Cells are treated with various concentrations of AIF or a vehicle control (e.g., 0.3% DMSO) and incubated for a specified period (e.g., 24 or 48 hours).[3]

  • MTT Addition: After incubation, the culture medium is discarded, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (e.g., at a final concentration of 0.45-0.5 mg/mL). The plate is then incubated for 1 to 4 hours at 37°C.[3][10]

  • Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals formed by metabolically active cells.[3][10]

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The quantity of formazan is directly proportional to the number of viable cells.[3][10]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_reaction Reaction & Measurement A Seed 1x10⁴ cells/well in 96-well plate B Incubate for cell adhesion A->B C Treat with AIF (various conc.) B->C D Incubate for 24-48 hours C->D E Add MTT solution (0.5 mg/mL) D->E F Incubate 1-4 hours at 37°C E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.[11]

  • Cell Preparation: Cells are cultured and treated with AIF for a specified time (e.g., 48 hours). Both floating (apoptotic) and adherent cells are collected.[12]

  • Staining: The collected cells are washed and then resuspended in a binding buffer containing FITC-conjugated Annexin V and PI. The cells are incubated for approximately 15 minutes.[12]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results distinguish four populations:

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative / PI-positive: Necrotic cells.

Western Blotting

Western blotting is used to detect specific proteins in a sample and to quantify changes in their expression or phosphorylation state.

  • Sample Preparation (Lysis): Cells are washed with cold PBS and then lysed using a cold lysis buffer containing protease and phosphatase inhibitors. The cell lysate is agitated and then centrifuged to pellet cell debris. The supernatant containing the proteins is collected.[13]

  • Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA or Bradford assay).

  • Gel Electrophoresis (SDS-PAGE): Equal amounts of protein (e.g., 20-30 µg) are loaded into the wells of an SDS-polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (typically nitrocellulose or PVDF). An electrical current is used to move the proteins from the gel onto the membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific binding of antibodies.

  • Antibody Incubation:

    • Primary Antibody: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-ERK, anti-phospho-Akt) overnight at 4°C.

    • Secondary Antibody: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody. This incubation is typically for 1 hour at room temperature.

  • Detection: The membrane is washed again and then incubated with a chemiluminescent substrate. The light emitted is captured using an imaging system, revealing bands corresponding to the protein of interest.

References

Methodological & Application

Synthesis of Alpinumisoflavone Acetate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinumisoflavone, a naturally occurring prenylated isoflavone, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. To potentially enhance its bioavailability and explore structure-activity relationships, derivatization, such as acetylation, is a common strategy. This document provides a detailed protocol for the synthesis of Alpinumisoflavone acetate. The protocol is divided into two main stages: the synthesis of the Alpinumisoflavone precursor from Genistein, followed by its acetylation. This guide includes detailed experimental procedures, tables of quantitative data, and visualizations of the synthesis workflow and a relevant biological signaling pathway to aid researchers in the successful synthesis and further investigation of this compound.

Introduction

Isoflavonoids are a class of naturally occurring compounds that exhibit a wide range of biological activities.[1] Alpinumisoflavone, a prenylated isoflavone, has shown promising therapeutic potential.[2][3] Acetylation of natural products is a common chemical modification employed in drug discovery to alter physicochemical properties such as lipophilicity and membrane permeability, which can influence a compound's pharmacokinetic profile. This protocol outlines a reliable method for the synthesis of this compound, providing researchers with a practical guide for its preparation and subsequent study.

Synthesis of Alpinumisoflavone

The synthesis of Alpinumisoflavone can be achieved through the prenylation of Genistein followed by oxidative cyclization.

Experimental Protocol: Synthesis of 6-C-prenylgenistein (Intermediate 1)
  • Reaction Setup: In a round-bottom flask, dissolve Genistein (1 equivalent) in methanol.

  • Addition of Reagents: Add sodium methoxide (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Prenylation: Add prenyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Reflux the mixture for 6 hours.

  • Work-up: After cooling, acidify the reaction mixture with dilute HCl. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 6-C-prenylgenistein.

Experimental Protocol: Synthesis of Alpinumisoflavone (Oxidative Cyclization)
  • Reaction Setup: Dissolve 6-C-prenylgenistein (1 equivalent) in dry dioxane in a round-bottom flask.

  • Addition of Reagent: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equivalents) to the solution.

  • Reaction Conditions: Reflux the mixture for 3 hours.

  • Work-up: After cooling, filter the reaction mixture to remove the precipitated hydroquinone.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield Alpinumisoflavone.

Synthesis of this compound

The synthesized Alpinumisoflavone can be acetylated at its free hydroxyl groups using acetic anhydride in the presence of a base catalyst.

Experimental Protocol: Acetylation of Alpinumisoflavone
  • Reaction Setup: Dissolve Alpinumisoflavone (1 equivalent) in dry pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: Cool the solution to 0°C in an ice bath and add acetic anhydride (2.5 equivalents per hydroxyl group) dropwise.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quenching: Quench the reaction by the slow addition of methanol.

  • Work-up: Remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, water, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data

Step Product Starting Material Yield (%)
16-C-prenylgenisteinGenistein~60-70%
2Alpinumisoflavone6-C-prenylgenistein~50-60%
3This compoundAlpinumisoflavone>90% (expected)

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Characterization of this compound (Expected Data)

Analysis Expected Results
Appearance White to off-white solid
Molecular Formula C22H20O6
Molecular Weight 380.39 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.0 (s, 1H, H-2), ~7.4 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~6.7 (d, 1H, pyran ring), ~5.7 (d, 1H, pyran ring), ~2.3-2.4 (s, 6H, 2 x OAc), ~1.5 (s, 6H, 2 x CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~176 (C=O, isoflavone), ~169 (C=O, acetate), ~160-100 (aromatic and pyran carbons), ~78 (quaternary carbon, pyran ring), ~28 (gem-dimethyl carbons), ~21 (acetate methyl carbons)
Mass Spectrometry (ESI-MS) m/z: 381.13 [M+H]⁺, 403.11 [M+Na]⁺

Diagrams

Synthesis_Workflow Genistein Genistein Intermediate1 6-C-prenylgenistein Genistein->Intermediate1 Prenylation PrenylBromide Prenyl Bromide Alpinumisoflavone Alpinumisoflavone Intermediate1->Alpinumisoflavone Oxidative Cyclization DDQ DDQ AlpinumisoflavoneAcetate This compound Alpinumisoflavone->AlpinumisoflavoneAcetate Acetylation AceticAnhydride Acetic Anhydride, Pyridine Signaling_Pathway cluster_cell Cancer Cell AIF Alpinumisoflavone Akt Akt AIF->Akt inhibits miR101 miR-101 Akt->miR101 suppresses RLIP76 RLIP76 miR101->RLIP76 targets Proliferation Cell Proliferation, Migration, Invasion RLIP76->Proliferation Apoptosis Apoptosis RLIP76->Apoptosis

References

Application Notes and Protocols for the Isolation of Alpinumisoflavone from Derris eriocarpa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Alpinumisoflavone, a bioactive isoflavone, from the plant Derris eriocarpa. Alpinumisoflavone has garnered significant interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities.[1] This document outlines the necessary steps from the initial extraction to the final purification and characterization of the compound.

Note on Alpinumisoflavone Acetate: The protocols provided herein focus on the isolation of Alpinumisoflavone. Literature searches did not yield information on the direct isolation of this compound from Derris eriocarpa. This compound is likely a synthetic derivative of the naturally occurring Alpinumisoflavone.

Experimental Protocols

Plant Material Preparation and Extraction

This protocol describes the initial steps of preparing the plant material and performing a solvent extraction to obtain a crude extract enriched with Alpinumisoflavone.

Materials and Equipment:

  • Dried stems of Derris eriocarpa

  • Grinder or mill

  • Soxhlet apparatus or large glass container for maceration

  • Rotary evaporator

  • 95% Ethanol

  • Ethyl acetate

  • Hexane

  • Filter paper

Protocol:

  • Grinding: Grind the dried stems of Derris eriocarpa into a coarse powder to increase the surface area for efficient extraction.

  • Extraction:

    • Maceration: Soak the powdered plant material in 95% ethanol at room temperature for 72 hours. Repeat the process three times with fresh solvent.

    • Soxhlet Extraction: Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus with 95% ethanol for 24-48 hours.

  • Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude ethanolic extract in water and perform a liquid-liquid partition with hexane to remove nonpolar compounds. Discard the hexane layer.

    • Subsequently, partition the aqueous layer with ethyl acetate. The isoflavones, including Alpinumisoflavone, will preferentially move into the ethyl acetate phase.

    • Collect the ethyl acetate fraction and concentrate it to dryness using a rotary evaporator. This yields the crude ethyl acetate extract.

Chromatographic Purification of Alpinumisoflavone

This multi-step protocol details the purification of Alpinumisoflavone from the crude ethyl acetate extract using a combination of column chromatography techniques.

Materials and Equipment:

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system

  • Glass columns for chromatography

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Solvents: Hexane, Ethyl Acetate, Methanol, Chloroform, Acetonitrile, Water (HPLC grade)

Protocol:

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel slurried in hexane.

    • Dissolve the crude ethyl acetate extract in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., hexane:ethyl acetate 9:1, 8:2, 7:3, etc., followed by ethyl acetate:methanol gradients).

    • Collect fractions and monitor them by TLC. Combine fractions containing the compound of interest (identified by comparison with a standard, if available, or by subsequent analysis).

  • Sephadex LH-20 Column Chromatography:

    • Further purify the Alpinumisoflavone-rich fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.

    • Collect the fractions and concentrate them.

  • Semi-Preparative HPLC:

    • Perform the final purification step using a semi-preparative HPLC system.

    • The following conditions are a representative starting point for isoflavone purification and may require optimization:

      • Column: C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm).[2][3][4]

      • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape). For example, a linear gradient from 30% to 70% acetonitrile over 40 minutes.

      • Flow Rate: 3-5 mL/min.[4]

      • Detection: UV detector at 254 nm or 280 nm.[3]

      • Injection Volume: Dependent on the concentration of the sample and the column capacity.

    • Collect the peak corresponding to Alpinumisoflavone.

    • Evaporate the solvent to obtain the pure compound.

Purity Assessment and Structural Elucidation

This protocol outlines the methods for confirming the purity and verifying the structure of the isolated Alpinumisoflavone.

Materials and Equipment:

  • Analytical HPLC system

  • NMR spectrometer

  • Mass spectrometer (e.g., LC-MS)

  • NMR tubes

  • Deuterated solvents (e.g., DMSO-d6, CDCl3)

Protocol:

  • Purity Assessment:

    • Analyze the purified fraction using an analytical HPLC-UV system. Purity is determined by the peak area percentage of the Alpinumisoflavone peak in the chromatogram.

  • Structural Elucidation:

    • Mass Spectrometry (MS): Determine the molecular weight of the isolated compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H NMR and ¹³C NMR spectra to confirm the chemical structure of Alpinumisoflavone by comparing the obtained data with published values.

Data Presentation

Table 1: Spectroscopic Data for Alpinumisoflavone

Technique Observed Data (Illustrative, based on literature)
¹H NMR (DMSO-d6, 500 MHz) δ (ppm): 1.45 (s, 6H), 5.65 (d, J=10.0 Hz, 1H), 6.65 (d, J=10.0 Hz, 1H), 6.20 (s, 1H), 6.80 (d, J=8.5 Hz, 2H), 7.35 (d, J=8.5 Hz, 2H), 8.20 (s, 1H), 9.60 (s, 1H, -OH), 13.0 (s, 1H, -OH)
¹³C NMR (DMSO-d6, 125 MHz) δ (ppm): 28.0, 78.0, 93.5, 104.0, 105.5, 115.0, 115.5, 121.0, 122.5, 130.0, 154.0, 157.0, 157.5, 161.0, 162.0, 180.5
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₂₀H₁₆O₅: 337.1025; found 337.1021

Note: The NMR and MS data presented are illustrative and should be confirmed by acquiring data on the isolated sample.

Table 2: Illustrative Purification Summary

Purification Step Starting Material Product Purity (by HPLC) Yield (Illustrative)
Ethanol Extraction & Partitioning 1 kg Derris eriocarpa stems50 g Ethyl Acetate Extract~10%5%
Silica Gel Chromatography 50 g Ethyl Acetate Extract5 g Alpinumisoflavone-rich fraction~60%10% from extract
Sephadex LH-20 Chromatography 5 g Alpinumisoflavone-rich fraction2 g Partially purified Alpinumisoflavone~85%40% from fraction
Semi-Preparative HPLC 2 g Partially purified Alpinumisoflavone1.5 g Pure Alpinumisoflavone>98%75% from partial pure

Note: Yields are highly dependent on the quality of the plant material and the efficiency of each step. The values provided are for illustrative purposes.

Visualizations

Experimental Workflow

G cluster_0 Preparation and Extraction cluster_1 Purification cluster_2 Analysis plant Derris eriocarpa Stems powder Powdered Plant Material plant->powder Grinding crude_extract Crude Ethanolic Extract powder->crude_extract Ethanol Extraction ea_extract Ethyl Acetate Extract crude_extract->ea_extract Solvent Partitioning silica Silica Gel Chromatography ea_extract->silica sephadex Sephadex LH-20 silica->sephadex hplc Semi-Preparative HPLC sephadex->hplc pure_compound Pure Alpinumisoflavone hplc->pure_compound analysis Purity Assessment (HPLC) Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: Workflow for the isolation and purification of Alpinumisoflavone.

Signaling Pathways Modulated by Alpinumisoflavone

Alpinumisoflavone has been shown to exert its anticancer effects by modulating key cellular signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.

1. Inhibition of the PI3K/Akt/mTOR Pathway

G AIF Alpinumisoflavone PI3K PI3K AIF->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation

Caption: Alpinumisoflavone inhibits the PI3K/Akt/mTOR signaling pathway.[5][6][7]

2. Modulation of the MAPK Pathway

G AIF Alpinumisoflavone MAPK_pathway MAPK Pathway (ERK, JNK, p38) AIF->MAPK_pathway Apoptosis Apoptosis MAPK_pathway->Apoptosis Inflammation Inflammation MAPK_pathway->Inflammation

Caption: Alpinumisoflavone modulates the MAPK signaling pathway.[8][9][10][11]

References

Application Note and Protocol: Purification of Alpinumisoflavone Acetate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpinumisoflavone is a prenylated isoflavonoid with a range of documented pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] Its derivatives, such as alpinumisoflavone acetate, are of significant interest in drug discovery and development due to potentially enhanced bioavailability and efficacy. High-Performance Liquid Chromatography (HPLC) is a crucial technique for the isolation and purification of such compounds from natural product extracts or synthetic reaction mixtures, ensuring high purity for subsequent biological assays and characterization.[2]

This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC). The methodology is based on established principles for the separation of isoflavones and related phenolic compounds.[3][4][5]

Key Biological Activities of Alpinumisoflavone

Alpinumisoflavone has been shown to exert its biological effects through the modulation of several key signaling pathways. For instance, it can induce apoptosis in cancer cells by suppressing the NF-κB and STAT signaling pathways.[1] In lung tumor cells, it has been observed to repress both the ERK/MAPK and NF-κB pathways.[6] Furthermore, alpinumisoflavone and its derivatives have been identified as inhibitors of hypoxia-inducible factor-1 (HIF-1) activation, a critical target in cancer therapy.[7]

Experimental Protocols

1. Sample Preparation

Prior to HPLC purification, the crude sample containing this compound must be appropriately prepared to ensure optimal separation and to prevent column contamination.

  • Extraction from Plant Material (Hypothetical): If starting from a plant source known to contain alpinumisoflavone, a preliminary extraction is required. A common method involves reflux extraction with a solvent like 80% ethanol.[8] The resulting extract is then concentrated and can be partitioned against a non-polar solvent like n-hexane to remove lipids.[8] The fraction containing the isoflavones would then be dried. Acetylation to form this compound would follow standard organic chemistry protocols.

  • Preparation of Crude Acetylated Mixture:

    • Dissolve the crude this compound extract or synthetic reaction residue in a minimal amount of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO).

    • The solution should be filtered through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.[3]

    • The concentration of the sample should be adjusted to avoid overloading the column, typically in the range of 1-10 mg/mL, depending on the column size and loading capacity.

2. HPLC Purification Method

A reversed-phase HPLC method is generally suitable for the separation of moderately polar compounds like isoflavone acetates. A C18 column is a common choice for this purpose.[2][3]

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Preparative or Semi-Preparative HPLC System
Column C18 Reversed-Phase Column (e.g., 250 mm x 10 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid or Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient 30-80% B over 40 minutes
Flow Rate 2-5 mL/min (for semi-preparative)
Injection Volume 100-500 µL (depending on sample concentration and column size)
Detection UV/Vis or Diode Array Detector (DAD) at 254 nm or 280 nm
Column Temperature 30-40 °C

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
07030
402080
452080
507030
607030

3. Post-Purification Processing

  • Fraction Collection: Collect the fractions corresponding to the peak of interest based on the real-time chromatogram.

  • Solvent Evaporation: Remove the HPLC solvent from the collected fractions using a rotary evaporator or a lyophilizer.

  • Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC with a similar but typically faster gradient.

  • Structure Confirmation: Confirm the identity and structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Representative HPLC Purification Data for this compound

CompoundRetention Time (min)Peak Purity (%)Yield (mg)
This compound25.8>98%8.5
Impurity 115.2--
Impurity 232.1--

Note: The data presented in this table is hypothetical and serves as an example of expected results. Actual values will vary depending on the specific experimental conditions and the complexity of the crude mixture.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_sample Crude Alpinumisoflavone Acetate Mixture dissolve Dissolve in Methanol/DMSO crude_sample->dissolve filter Filter (0.2 µm Syringe Filter) dissolve->filter hplc_injection Inject onto C18 Column filter->hplc_injection gradient_elution Gradient Elution (Water/Acetonitrile) hplc_injection->gradient_elution detection UV Detection (254 nm) gradient_elution->detection fraction_collection Collect Fractions detection->fraction_collection evaporation Solvent Evaporation fraction_collection->evaporation purity_check Analytical HPLC for Purity evaporation->purity_check structure_id MS and NMR Analysis purity_check->structure_id final_product final_product structure_id->final_product >98% Pure this compound signaling_pathway cluster_stimulus Cellular Stress / Growth Factors cluster_pathways Signaling Cascades cluster_response Cellular Response stimulus External Stimuli mek MEK stimulus->mek nfkb NF-κB stimulus->nfkb hif1a HIF-1α stimulus->hif1a erk ERK mek->erk proliferation Cell Proliferation erk->proliferation survival Cell Survival erk->survival nfkb->survival angiogenesis Angiogenesis hif1a->angiogenesis apoptosis Apoptosis aif Alpinumisoflavone Acetate aif->erk aif->nfkb aif->hif1a aif->apoptosis

References

Characterization of Alpinumisoflavone Acetate by NMR and MS: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the structural characterization of Alpinumisoflavone acetate, a prenylated isoflavonoid, using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Alpinumisoflavone and its derivatives are of significant interest in drug discovery due to their diverse biological activities.[1] This application note outlines the principles, experimental protocols, and data interpretation for the comprehensive analysis of this compound. While specific spectral data for this compound is not publicly available in the searched literature, this guide provides the framework and expected data patterns based on the analysis of similar isoflavonoid compounds.

Introduction

Alpinumisoflavone is a naturally occurring pyranoisoflavone found in various plant species.[2] The addition of a prenyl group to the isoflavone backbone can enhance its biological activities, making it a promising candidate for therapeutic development. Acetylation of natural products is a common strategy in medicinal chemistry to improve properties such as stability and bioavailability. The precise characterization of this compound is therefore a critical step in its development as a potential drug candidate.

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds in solution, while mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in the confirmation of the molecular formula and structural features. This document will detail the methodologies for acquiring and interpreting NMR and MS data for this compound.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 86989-18-6[3][4]
Molecular Formula C22H18O6
Molecular Weight 378.38 g/mol
Structure
Figure 1: Chemical Structure of this compound

NMR Spectroscopic Analysis

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the isoflavone core, the prenyl group, and the acetate moiety. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.0s-
H-5~6.5s-
H-2', H-6'~7.4d~8.5
H-3', H-5'~6.9d~8.5
H-1"~6.7d~10.0
H-2"~5.6d~10.0
2 x CH₃ (prenyl)~1.5s-
CH₃ (acetate)~2.3s-

Note: These are predicted values based on related flavonoid structures. Actual values may vary depending on the solvent and experimental conditions.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its neighboring atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2~154
C-3~123
C-4~180
C-4a~105
C-5~158
C-6~99
C-7~160
C-8~105
C-8a~156
C-1'~121
C-2', C-6'~130
C-3', C-5'~115
C-4'~158
C-1"~116
C-2"~127
C-3"~78
2 x CH₃ (prenyl)~28
C=O (acetate)~170
CH₃ (acetate)~21

Note: These are predicted values based on related flavonoid structures. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometric Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectral Data

The positive ion mode ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.

Table 3: Expected MS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺379.1182To be determined
[M+Na]⁺401.1001To be determined
Expected MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing valuable structural information. The fragmentation of flavonoids often involves retro-Diels-Alder (RDA) reactions in the C-ring and losses of small neutral molecules. For acetylated flavonoids, the loss of the acetyl group is a characteristic fragmentation pathway.

Table 4: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

Fragment Ion (m/z)Proposed Neutral LossProposed Structure of Fragment
337CH₂CO (ketene)[M+H - 42]⁺
281C₆H₈O (from prenyl group)[M+H - 96]⁺
153C₁₂H₈O₄ (B-ring and part of C-ring)RDA fragment of A-ring
118C₁₅H₁₂O₅ (A-ring and part of C-ring)B-ring fragment

Note: The fragmentation pattern can be complex and may vary with collision energy.

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical as it can influence chemical shifts.[5]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.

  • 2D NMR Experiments (for full assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation in positive ion mode.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.

  • MS Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire full scan mass spectra in positive ion mode over an appropriate m/z range (e.g., 100-1000).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

  • MS/MS Acquisition:

    • Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID).

    • Acquire product ion spectra at various collision energies to obtain a comprehensive fragmentation pattern.

  • Data Analysis: Analyze the data using the instrument's software to determine the accurate mass of the parent and fragment ions. Use this information to confirm the elemental composition and propose fragmentation pathways.

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound.

Experimental Workflow for this compound Characterization cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Synthesis Synthesis/Isolation of This compound NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Synthesis->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure MS_Data->Structure

Workflow for Characterization
Relevant Signaling Pathway

Alpinumisoflavone has been reported to influence several signaling pathways, including the MAPK/ERK and NF-κB pathways, which are crucial in inflammation and cancer. The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway, a potential target of Alpinumisoflavone and its derivatives.

MAPK_ERK_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Differentiation, Survival Cell Proliferation, Differentiation, Survival Transcription Factors->Cell Proliferation, Differentiation, Survival This compound This compound This compound->MEK This compound->ERK

MAPK/ERK Signaling Pathway

Conclusion

This application note provides a comprehensive framework for the characterization of this compound using NMR and MS. The detailed protocols and expected data will guide researchers in the structural elucidation of this and similar prenylated isoflavonoids. Accurate and thorough characterization is fundamental for advancing the study of these compounds in the context of drug discovery and development. Further research is warranted to obtain and publish the specific spectral data for this compound to complete its analytical profile.

References

Application Notes and Protocols for the Quantitative Analysis of Alpinumisoflavone Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific quantitative analysis methods for Alpinumisoflavone acetate have been published in the peer-reviewed literature to date. The following protocols are based on established and validated methods for structurally similar prenylated isoflavones, such as alpinumisoflavone, genistein, and icaritin. These methods provide a strong starting point for the development and validation of a quantitative assay for this compound. It is imperative that any method adapted for this compound be fully validated according to the relevant regulatory guidelines (e.g., FDA, EMA) to ensure accuracy, precision, and reliability.

Introduction

This compound is a derivative of Alpinumisoflavone, a naturally occurring prenylated isoflavone found in plants such as Cudrania tricuspidata.[1] Prenylated isoflavonoids are of significant interest in drug discovery due to their diverse pharmacological activities.[1] Accurate and reliable quantitative analysis of this compound in various matrices, particularly in biological fluids and tissues, is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

This document provides detailed protocols for two common analytical techniques for the quantification of isoflavones: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).

Data Presentation: Quantitative Data for Analogous Isoflavones

The following tables summarize typical analytical conditions for the quantitative analysis of isoflavones structurally related to this compound. This data can be used as a reference for developing a specific method for this compound.

Table 1: HPLC-UV Quantitative Analysis Parameters for Structurally Similar Isoflavones

ParameterGenistein & Daidzein[2][3]Formononetin & Biochanin A[4]
Column C18 (e.g., 4.6 x 250 mm, 5 µm)C18 (e.g., 4.6 x 150 mm)
Mobile Phase Methanol:Water (45:55, v/v) with acetic acid to pH 3.5Methanol:Acetate Buffer (pH 4.75):Acetonitrile (21:58:21, v/v/v)
Flow Rate 1.0 - 1.5 mL/min1.0 mL/min
Detection Wavelength ~260 nm240, 248, 256, 264 nm (multi-wavelength)
Sample Preparation Protein precipitation followed by enzymatic hydrolysisSolvent extraction
Linearity Range 2.5 - 200 ng/mLNot specified

Table 2: UPLC-MS/MS Quantitative Analysis Parameters for Structurally Similar Isoflavones

ParameterIcariin & Metabolites[5][6][7]Genistein & Metabolites[8][9]
Column C18 (e.g., 2.1 x 100 mm, 1.7 µm)C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile (Gradient)A: 0.1% Formic acid in WaterB: Acetonitrile (Gradient)
Flow Rate 0.2 - 0.4 mL/min0.3 - 0.5 mL/min
Ionization Mode ESI PositiveESI Negative
MRM Transitions Icariin: m/z 677.2 -> 515.2Icaritin: m/z 369.1 -> 323.1Genistein: m/z 269.0 -> 133.0Genistein-7-G: m/z 445.1 -> 269.1
Sample Preparation Protein precipitation (Acetonitrile) or Liquid-Liquid ExtractionProtein precipitation (Methanol) followed by enzymatic hydrolysis
Linearity Range 0.25 - 800 ng/mL1.56 - 10,000 nM

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by HPLC-UV

This protocol is suitable for the quantification of this compound in bulk material, pharmaceutical formulations, and potentially in biological matrices at higher concentrations.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., Genistein or another structurally similar isoflavone)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or acetic acid, analytical grade

  • 0.22 µm syringe filters

3.1.2. Instrumentation

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

3.1.3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. Filter and degas the mobile phase before use.

3.1.4. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

3.1.5. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determine the wavelength of maximum absorbance for this compound (likely around 260 nm).

3.1.6. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (this compound / IS) against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Quantitative Analysis of this compound by UPLC-MS/MS

This protocol is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., d4-Alpinumisoflavone acetate) is preferred. If not available, a structurally similar compound can be used.

  • UPLC-MS grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

3.2.2. Instrumentation

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)

3.2.3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare in methanol.

  • Working Standard Solutions: Prepare serial dilutions in 50% methanol to create calibration standards covering the expected concentration range in the samples (e.g., 0.5 - 500 ng/mL).

3.2.4. Sample Preparation (from Plasma)

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and inject directly or after dilution with water if necessary.

3.2.5. UPLC-MS/MS Conditions

  • Column: C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3.2.6. Mass Spectrometry Conditions

  • Ionization Mode: ESI Positive (to be optimized for this compound)

  • MRM Transitions:

    • This compound: To be determined by infusing a standard solution. The precursor ion will be [M+H]+.

    • Internal Standard: To be determined.

  • Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.

3.2.7. Data Analysis

  • Quantify this compound using the peak area ratio against the internal standard.

  • Use a weighted (1/x or 1/x²) linear regression for the calibration curve.

Mandatory Visualization

Experimental_Workflow_HPLC_UV cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Plasma Plasma Sample Add_IS_ACN Add Acetonitrile with IS Plasma->Add_IS_ACN Vortex Vortex Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter Reconstitute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Experimental_Workflow_UPLC_MSMS cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample Add_IS_ACN Add Acetonitrile with IS Plasma->Add_IS_ACN Vortex Vortex Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Inject Inject into UPLC Collect_Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for UPLC-MS/MS analysis of this compound.

References

Alpinumisoflavone Acetate: Application Notes and Protocols for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the effect of Alpinumisoflavone acetate on cell viability using the widely accepted MTT and XTT colorimetric assays. Alpinumisoflavone, a naturally occurring isoflavone, has demonstrated potential anticancer properties by influencing cell proliferation and inducing apoptosis in various cancer cell lines.[1][2][3][4] This document offers a comprehensive guide for researchers investigating the cytotoxic and antiproliferative effects of this compound.

Data Presentation

The following table summarizes the reported effects of Alpinumisoflavone on the viability of different cancer cell lines. This data has been compiled from various studies to provide a comparative overview.

Cell LineCancer TypeAssayConcentration (µM)Incubation Time (h)Observed Effect on Cell ViabilityReference
MCF-7Breast CancerMTTNot specified24, 48Concentration-dependent inhibition of growth.[5][5]
U373GlioblastomaNot specifiedNot specifiedNot specifiedInhibition of proliferation in a time and dose-dependent manner.[2][2]
T98GGlioblastomaNot specifiedNot specifiedNot specifiedInhibition of proliferation in a time and dose-dependent manner.[2][2]
ES2Ovarian CancerNot specified0.5, 1, 248Dose-dependent decrease in cell proliferation, down to 39% at 2 µM.[3][6][3][6]
OV90Ovarian CancerNot specified0.5, 1, 248Dose-dependent decrease in cell proliferation, down to 69% at 2 µM.[3][6][3][6]
LNCaPProstate CancerMTTNot specifiedNot specifiedReduced cell viability.[4][4]
C4-2Prostate CancerMTTNot specifiedNot specifiedReduced cell viability.[4][4]
Eca109Esophageal Squamous CarcinomaCCK-85, 10, 20Not specifiedModerate antiproliferative activity.[7][7]
KYSE30Esophageal Squamous CarcinomaCCK-85, 10, 20Not specifiedModerate antiproliferative activity.[7][7]
HCT-116Colorectal CancerCCK-8IC50 of 10 µMNot specifiedReduced viability.[7][7]
SW480Colorectal CancerCCK-8IC50 of 5 µMNot specifiedReduced viability.[7][7]

Experimental Protocols

This section provides detailed methodologies for the MTT and XTT assays to determine the effects of this compound on cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[8][9]

Materials:

  • This compound

  • Target cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency, then trypsinize and resuspend in fresh complete medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the treatment medium.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • After incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol

The XTT assay is another colorimetric method to assess cell viability. Unlike MTT, the formazan product of XTT is water-soluble, thus eliminating the need for a solubilization step.[10][11]

Materials:

  • This compound

  • Target cell line(s)

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT working solution immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • After the desired treatment period, add 50 µL of the freshly prepared XTT working solution to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance of the samples at 450 nm using a microplate reader. A reference wavelength of 660 nm is recommended to correct for non-specific background readings.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability using the same formula as in the MTT assay.

Mandatory Visualizations

Cell_Viability_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate (24h) seed_cells->incubate_24h treat_compound Treat with this compound incubate_24h->treat_compound incubate_treatment Incubate (24-72h) treat_compound->incubate_treatment add_reagent Add MTT or XTT Reagent incubate_treatment->add_reagent incubate_assay Incubate (2-4h) add_reagent->incubate_assay solubilize Solubilize Formazan (MTT only) incubate_assay->solubilize read_absorbance Read Absorbance incubate_assay->read_absorbance XTT Path solubilize->read_absorbance analyze_data Analyze Data read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT/XTT Cell Viability Assays.

Alpinumisoflavone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus & Mitochondria AIF Alpinumisoflavone Acetate PI3K PI3K AIF->PI3K inactivates MAPK MAPK AIF->MAPK activates ER_Stress ER Stress AIF->ER_Stress induces AKT AKT PI3K->AKT Cell_Cycle_Arrest Cell Cycle Arrest AKT->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK->Apoptosis ER_Stress->Apoptosis Cell_Viability Decreased Cell Viability Cell_Cycle_Arrest->Cell_Viability Apoptosis->Cell_Viability

Caption: Signaling Pathways Modulated by Alpinumisoflavone.

References

Measuring Alpinumisoflavone Acetate-Induced Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinumisoflavone acetate (AIF), a derivative of a naturally occurring isoflavone, has garnered significant interest in oncological research due to its demonstrated ability to induce apoptosis in various cancer cell lines. Understanding the mechanisms and quantifying the extent of AIF-induced apoptosis is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive guide to the key signaling pathways involved and detailed protocols for the essential assays used to measure AIF-induced apoptosis.

AIF has been shown to trigger programmed cell death in a range of cancers, including lung, ovarian, hepatocellular, and glioblastoma multiforme.[1][2][3] Its pro-apoptotic effects are mediated through the modulation of several key signaling cascades, primarily the ERK/MAPK, NF-κB, and PI3K/AKT pathways, as well as through the induction of endoplasmic reticulum (ER) stress.[1][2][4] This document outlines the methodologies to investigate these pathways and quantify the apoptotic response.

Key Signaling Pathways in AIF-Induced Apoptosis

This compound exerts its pro-apoptotic effects by targeting critical cell survival and proliferation pathways. The diagram below illustrates the primary signaling cascades affected by AIF, leading to the induction of apoptosis.

Alpinumisoflavone_Apoptosis_Signaling cluster_membrane cluster_cytoplasm GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K MEK MEK GrowthFactorReceptor->MEK AIF Alpinumisoflavone Acetate AIF->PI3K Inhibits AIF->MEK Dephosphorylates NFkB NF-κB AIF->NFkB Inhibits ER Endoplasmic Reticulum AIF->ER Induces Stress AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Activates ERK ERK ERK->NFkB Activates MEK->ERK NFkB->Bcl2 Activates Mitochondrion Mitochondrion ER->Mitochondrion Stress Signal Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Bax Bax Bax->Mitochondrion Permeabilizes Bcl2->Bax Inhibits

Caption: Signaling pathways modulated by this compound to induce apoptosis.

Experimental Workflow for Measuring AIF-Induced Apoptosis

A systematic approach is essential for accurately characterizing the apoptotic effects of this compound. The following workflow outlines the key experimental stages, from initial cell treatment to the detailed analysis of apoptotic markers and pathways.

Experimental_Workflow cluster_apoptosis Apoptosis Assays cluster_pathway Pathway Analysis start Cancer Cell Culture treatment Treatment with This compound (Dose- and Time-course) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis_detection Apoptosis Detection treatment->apoptosis_detection pathway_analysis Signaling Pathway Analysis treatment->pathway_analysis data_analysis Data Analysis and Interpretation viability->data_analysis annexin Annexin V / PI Staining (Flow Cytometry) apoptosis_detection->annexin caspase Caspase-3/7 Activity Assay apoptosis_detection->caspase mmp Mitochondrial Membrane Potential Assay apoptosis_detection->mmp western Western Blotting (Bax, Bcl-2, Cleaved Caspases, p-ERK, p-AKT) pathway_analysis->western cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) pathway_analysis->cell_cycle annexin->data_analysis caspase->data_analysis mmp->data_analysis western->data_analysis cell_cycle->data_analysis

Caption: A typical experimental workflow for the comprehensive analysis of AIF-induced apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on apoptosis and related cellular processes as reported in the literature.

Table 1: Effect of this compound on Cell Viability

Cell LineConcentration (µM)Incubation Time (h)% Inhibition of Cell ViabilityReference
LNCaP1048~50%[5]
C4-21048~45%[5]
ES2248~40%[6]
OV90248~50%[6]

Table 2: Induction of Apoptosis by this compound

Cell LineConcentration (µM)Incubation Time (h)% Apoptotic Cells (Annexin V+)Reference
LNCaP1048~35%[5]
C4-21048~30%[5]
ES2248Increased 1.65-fold[6]
OV90248Increased 1.87-fold[6]

Table 3: Effect of this compound on Caspase Activity

Cell LineConcentration (µM)Incubation Time (h)Fold Increase in Caspase-3/7 ActivityReference
Lung Tumor CellsNot specifiedNot specifiedIncreased[7]
Prostate Cancer Cells1048Significantly Increased[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (AIF) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of AIF in culture medium.

  • Remove the medium from the wells and add 100 µL of the AIF dilutions. Include a vehicle control (medium with the same concentration of solvent used for AIF, e.g., DMSO).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (AIF)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of AIF for the specified time. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • White-walled 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (AIF)

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.

  • Treat cells with AIF as described for the MTT assay.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]

  • Mix the contents by placing the plate on a shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • Normalize the luminescence signal to the number of cells (can be determined from a parallel plate).

Western Blotting for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key apoptosis regulatory proteins.

Materials:

  • Cancer cell line of interest treated with AIF

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-ERK, anti-p-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer on ice.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL reagent and visualize the protein bands using an imaging system.

  • Densitometric analysis can be performed to quantify protein expression levels, normalizing to a loading control like β-actin.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest treated with AIF

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash the treated and control cells as described for the Annexin V assay.

  • Resuspend the cell pellet in 0.5 mL of cold PBS.

  • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells with PBS to remove residual ethanol.

  • Resuspend the cell pellet in 0.5 mL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

  • The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[7]

References

Alpinumisoflavone Acetate: Application Notes and Protocols for Cell Cycle Analysis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinumisoflavone (AIF), a prenylated isoflavonoid, has garnered significant interest in oncological research for its potential as an anticancer agent.[1][2] Emerging evidence suggests that AIF can impede the proliferation of various cancer cell lines by inducing cell cycle arrest, a critical mechanism that halts cell division and can subsequently lead to programmed cell death (apoptosis).[3][4] This document provides detailed application notes and protocols for the analysis of AIF-induced cell cycle arrest using flow cytometry, a powerful technique for quantifying cellular DNA content.

Flow cytometry with propidium iodide (PI) staining is a widely adopted method for analyzing cell cycle distribution.[5] PI is a fluorescent intercalating agent that binds to DNA, and the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (diploid DNA content), S (DNA synthesis phase with varying DNA content), and G2/M (tetraploid DNA content).[6][7]

Mechanism of Action: Alpinumisoflavone-Induced Cell Cycle Arrest

Alpinumisoflavone acetate is believed to exert its cytostatic effects by modulating several key signaling pathways that regulate cell cycle progression. The primary mechanism involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in cell differentiation and growth inhibition.[8] Activation of PPARγ can, in turn, influence downstream pathways such as the PI3K/AKT and MAPK signaling cascades, which are central regulators of cell survival and proliferation.[4][9] The concerted action on these pathways leads to the altered expression of key cell cycle regulatory proteins, ultimately causing an arrest in the G0/G1 phase of the cell cycle.[3]

Data Presentation: Quantitative Analysis of Cell Cycle Distribution

The following tables summarize the quantitative data from flow cytometry experiments, demonstrating the effect of Alpinumisoflavone on the cell cycle distribution of human ovarian cancer cell lines, ES2 and OV90, after 48 hours of treatment.

Table 1: Effect of Alpinumisoflavone on Cell Cycle Distribution of ES2 Cells [3]

Treatment Concentration (µM)% Cells in Sub-G1% Cells in G0/G1% Cells in S Phase% Cells in G2/M
0 (Vehicle)1.2 ± 0.365.4 ± 2.120.1 ± 1.513.3 ± 1.1
0.53.5 ± 0.670.2 ± 2.515.3 ± 1.211.0 ± 0.9
1.08.9 ± 1.175.8 ± 3.09.1 ± 0.86.2 ± 0.5
2.015.6 ± 1.879.3 ± 3.43.2 ± 0.41.9 ± 0.3

Table 2: Effect of Alpinumisoflavone on Cell Cycle Distribution of OV90 Cells [3]

Treatment Concentration (µM)% Cells in Sub-G1% Cells in G0/G1% Cells in S Phase% Cells in G2/M
0 (Vehicle)0.9 ± 0.258.7 ± 2.325.4 ± 1.815.0 ± 1.3
0.52.8 ± 0.564.1 ± 2.820.7 ± 1.612.4 ± 1.0
1.07.2 ± 0.971.5 ± 3.114.3 ± 1.17.0 ± 0.7
2.012.4 ± 1.576.9 ± 3.56.5 ± 0.74.2 ± 0.5

Data is represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the cancer cell line of interest (e.g., ES2, OV90) in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Replace the existing medium with the medium containing the various concentrations of this compound or the vehicle control (DMSO at a concentration that does not exceed 0.1%).

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
  • Cell Harvesting: After the treatment period, aspirate the medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using a gentle enzyme-free cell dissociation solution or trypsin-EDTA. Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • PI Staining Solution Recipe:

      • 50 µg/mL Propidium Iodide

      • 100 µg/mL RNase A

      • 0.1% Triton X-100 in PBS

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (typically around 617 nm). Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content (PI fluorescence intensity). Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of Alpinumisoflavone-Induced G0/G1 Cell Cycle Arrest

Alpinumisoflavone_Cell_Cycle_Arrest cluster_rb_e2f Rb-E2F Complex cluster_pathways Signaling Pathways cluster_regulators Cell Cycle Regulators AIF This compound PPARg PPARγ Activation AIF->PPARg Activates PI3K_AKT PI3K/AKT Pathway PPARg->PI3K_AKT Inhibits MAPK MAPK Pathway PPARg->MAPK Inhibits p21_p27 p21 / p27 PPARg->p21_p27 Upregulates CyclinD_CDK46 Cyclin D / CDK4/6 PI3K_AKT->CyclinD_CDK46 Promotes MAPK->CyclinD_CDK46 Promotes Rb Rb Phosphorylation CyclinD_CDK46->Rb Phosphorylates G1_S_Transition G1-S Phase Transition CyclinD_CDK46->G1_S_Transition Drives p21_p27->CyclinD_CDK46 Inhibits E2F E2F Release Rb->E2F Inhibits E2F->G1_S_Transition Promotes Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest

Caption: AIF-induced G0/G1 cell cycle arrest signaling pathway.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow start Seed Cancer Cells treatment Treat with this compound (and Vehicle Control) start->treatment incubation Incubate for 24-48 hours treatment->incubation harvest Harvest and Collect Cells incubation->harvest fixation Fix Cells in 70% Ethanol harvest->fixation staining Stain with Propidium Iodide and RNase A fixation->staining analysis Analyze by Flow Cytometry staining->analysis data_analysis Gate Populations (G0/G1, S, G2/M) and Quantify Percentages analysis->data_analysis end Results data_analysis->end

Caption: Experimental workflow for flow cytometry-based cell cycle analysis.

References

Application Notes and Protocols: Alpinumisoflavone Acetate Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavonoid found in plants such as Derris eriocarpa and Cudrania tricuspidata.[1][2] As a member of the flavonoid class, AIF has demonstrated a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][3] Prenylated flavonoids, in particular, are of significant interest due to their enhanced lipophilicity, which can lead to increased affinity for cell membranes and greater biological effects compared to their non-prenylated counterparts.[1][3]

Recent studies have highlighted the potential of Alpinumisoflavone as a multi-kinase inhibitor, targeting several key enzymes involved in pro-angiogenic and cancer signaling pathways.[4] This document provides detailed application notes and experimental protocols for assessing the enzyme inhibitory activity of Alpinumisoflavone Acetate, a derivative of AIF. The methodologies described herein are based on established enzyme inhibition assays and can be adapted to screen AIF acetate against a variety of enzymatic targets.

Application Notes

The study of this compound's enzyme inhibition profile is primarily applicable to cancer biology and drug discovery. Its parent compound, AIF, has been shown to inhibit multiple receptor tyrosine kinases (RTKs) that are pivotal stimuli for angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[4] AIF has also been found to suppress tumor growth by modulating microRNA expression and key signaling pathways.[5]

Key Enzymatic Targets and Therapeutic Relevance:

  • Anti-Angiogenesis: AIF inhibits key angiogenic molecules including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Fibroblast Growth Factor Receptor 4 (FGFR4).[4] Inhibition of these RTKs can block downstream signaling required for endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.

  • Metastasis and Invasion: Matrix Metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, is another target of AIF.[4] Inhibiting MMP-9 can reduce the invasive and metastatic potential of cancer cells.

  • Cancer Cell Signaling: AIF has been shown to repress the Androgen Receptor (AR) and inhibit fatty acid synthase (FASN) and HMG-CoA reductase (HMGCR), key enzymes in lipid and cholesterol biosynthesis, which are often dysregulated in prostate cancer. Furthermore, AIF can suppress the Akt signaling pathway, leading to increased expression of the tumor-suppressing miR-101.[5]

Quantitative Inhibition Data

The following table summarizes the in vitro enzyme-based inhibitory activity of the parent compound, Alpinumisoflavone (AIF), against several key pro-angiogenic targets. These data demonstrate the concentration-dependent inhibition exerted by AIF and provide a baseline for studies involving its acetate derivative.[4]

Target EnzymeAIF Concentration (µM)% Inhibition (Mean ± SD)Positive Control% Inhibition of Control (Mean ± SD)
MMP-9 20066.85 ± 3.45%10 µM Actinonin75.13 ± 2.67%
VEGFR-2 20069.84 ± 2.12%10 µM Sunitinib78.99 ± 3.45%
RET 20068.91 ± 2.98%10 µM Vandetanib76.91 ± 2.01%
HER2 20065.71 ± 4.01%10 µM Lapatinib74.87 ± 3.11%
EGFR 20063.75 ± 3.02%10 µM Gefitinib72.88 ± 2.98%
FGFR4 20070.13 ± 4.54%10 µM Lenvatinib79.11 ± 3.01%

Data sourced from an in vitro, enzyme-based assay study.[4]

Signaling Pathways Modulated by Alpinumisoflavone

Alpinumisoflavone exerts its anticancer effects by modulating complex signaling networks. It directly inhibits several receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR at the cell surface. This inhibition blocks the activation of downstream pathways crucial for cancer cell survival and proliferation, most notably the PI3K/Akt/mTOR pathway. Furthermore, AIF has been shown to specifically suppress Akt signaling, which in turn leads to the upregulation of miR-101, a tumor-suppressor microRNA.[5] Increased miR-101 directly targets and downregulates RLIP76, a protein involved in cell proliferation and metastasis, ultimately leading to reduced tumor growth.[5]

G Alpinumisoflavone (AIF) Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR-2, EGFR, HER2 PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR miR101 miR-101 Akt->miR101 Proliferation Cell Proliferation, Metastasis mTOR->Proliferation RLIP76 RLIP76 miR101->RLIP76 RLIP76->Proliferation AIF Alpinumisoflavone Acetate AIF->RTK Inhibits AIF->Akt Inhibits

Caption: AIF signaling pathway inhibition.

Experimental Protocols

The following are generalized protocols for determining the enzyme inhibitory potential of this compound. It is crucial to optimize buffer conditions, enzyme concentration, and substrate concentration for each specific target enzyme.

Protocol 1: General In Vitro Kinase Inhibition Assay (Fluorometric)

This protocol is designed for screening this compound against receptor tyrosine kinases like VEGFR-2, EGFR, etc., using a generic fluorogenic substrate.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR)

  • This compound (dissolved in DMSO)

  • Fluorogenic kinase substrate (e.g., a generic tyrosine kinase substrate)

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit or similar detection reagent

  • Positive control inhibitor (e.g., Sunitinib for VEGFR-2)

  • 96-well or 384-well white, opaque microplates

  • Multimode plate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations ranging from 0.1 µM to 100 µM) in the kinase assay buffer. Ensure the final DMSO concentration in the assay well is ≤1%.

  • Enzyme and Substrate Preparation: Dilute the kinase and substrate in cold kinase assay buffer to the desired working concentrations. The optimal concentrations should be determined empirically but are typically in the low nM range for the enzyme and near the Km value for the substrate.

  • Assay Reaction: a. To each well of the microplate, add 5 µL of the diluted this compound or control (positive inhibitor, or buffer with DMSO for 0% and 100% activity controls). b. Add 10 µL of the diluted enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. c. To initiate the kinase reaction, add 10 µL of the ATP/substrate mixture to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection: a. Stop the reaction by adding the detection reagent as per the manufacturer's instructions (e.g., Kinase-Glo® reagent). b. Incubate for 10 minutes at room temperature to allow the signal to stabilize. c. Measure the fluorescence (or luminescence) using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm for a fluorometric assay).[6]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay (Colorimetric)

Flavonoids are known to inhibit protein tyrosine phosphatases.[7] This protocol describes a colorimetric assay to test this compound against PTP1B.

Materials:

  • Human Recombinant PTP1B

  • This compound (dissolved in DMSO)

  • PTP1B substrate: p-nitrophenyl phosphate (pNPP)

  • PTP1B Assay Buffer (e.g., Tris-HCl, pH 7.5, containing EDTA and DTT)[8]

  • Positive Control Inhibitor (e.g., Suramin)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the PTP1B assay buffer from a 10 mM DMSO stock.

  • Assay Setup: a. In a 96-well plate, add the following to each well:

    • 130 µL of PTP1B Assay Buffer.
    • 10 µL of diluted this compound or control solution.
    • 20 µL of diluted PTP1B enzyme solution. b. Pre-incubate the plate at 37°C for 10 minutes.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 40 µL of the pNPP substrate solution (final concentration typically 1-4 mM) to each well.[8]

  • Incubation: Incubate the plate at 37°C for 15-30 minutes. The reaction time should be optimized to ensure it remains in the linear range.

  • Measurement: Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.

  • Data Analysis: The amount of p-nitrophenol produced is directly proportional to PTP1B activity. Calculate the percentage inhibition for each compound concentration and determine the IC₅₀ value.

Experimental Workflow and Data Analysis

The general workflow for conducting an enzyme inhibition assay involves several key stages, from initial preparation to final data interpretation.

G prep 1. Reagent Preparation plate 2. Assay Plating (Inhibitor, Enzyme) prep->plate incubate1 3. Pre-incubation plate->incubate1 start 4. Reaction Initiation (Add Substrate/ATP) incubate1->start incubate2 5. Reaction Incubation start->incubate2 detect 6. Signal Detection (Absorbance/Fluorescence) incubate2->detect analyze 7. Data Analysis detect->analyze ic50 8. IC50 Determination analyze->ic50

References

Application Notes and Protocols for Western Blot Analysis of Alpinumisoflavone Acetate Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of Alpinumisoflavone acetate (AIF). AIF, a naturally occurring prenylated isoflavonoid, has demonstrated significant anti-cancer properties in various cancer cell models.[1][2][3][4][5] This document outlines the key signaling pathways modulated by AIF and provides detailed protocols for performing Western blot analysis to assess these effects.

Introduction to this compound's Mechanism of Action

This compound has been shown to exert its anti-neoplastic effects through the modulation of several critical signaling pathways involved in cell proliferation, survival, apoptosis, and metastasis.[1][6] Western blot analysis is an indispensable technique to elucidate these mechanisms by quantifying the changes in protein expression levels within these pathways upon AIF treatment.

Key signaling pathways reportedly affected by AIF include:

  • PI3K/AKT Signaling Pathway: AIF has been observed to inactivate the AKT signaling pathway, which is crucial for cell survival and proliferation.[1][6]

  • MAPK Signaling Pathway: AIF can increase the expression of MAPK regulatory proteins, a pathway involved in stress response and apoptosis.[1][2]

  • NF-κB Signaling Pathway: In lung cancer cells, AIF has been shown to suppress the NF-κB pathway, which is critical for cell survival and inflammation.[7]

  • Apoptosis and Cell Cycle Regulation: AIF treatment can induce apoptosis by affecting the expression of pro-apoptotic proteins like BAX, caspase-3, and PARP.[8][9] It has also been shown to cause cell cycle arrest.[2][10]

  • Lipid and Cholesterol Biosynthesis: In prostate cancer cells, AIF has been found to inhibit the expression of key enzymes involved in fatty acid and cholesterol biosynthesis, such as FASN and HMGCR.[8][9]

  • microRNA Regulation: AIF can modulate the expression of microRNAs, such as increasing miR-101, which in turn affects its target proteins like RLIP76.[1][6]

Data Presentation: Summary of Protein Expression Changes Induced by this compound

The following table summarizes the observed changes in the expression of key proteins in various cancer cell lines after treatment with this compound, as determined by Western blot analysis in published studies.

Target ProteinCancer Cell LineObserved Effect of AIFReference
p-AKTEndometriosis, ccRCCDecrease[1][6]
p-MEKLung tumor cellsDecrease[7]
p-ERKLung tumor cellsDecrease[7]
AR (Androgen Receptor)Prostate Cancer (LNCaP, C4-2)Decrease[8][9]
FASNProstate Cancer (LNCaP, C4-2)Decrease[8][9]
HMGCRProstate Cancer (LNCaP, C4-2)Decrease[8][9]
BAXProstate CancerIncrease[8]
Caspase-3Prostate CancerIncrease (cleaved form)[8]
PARPProstate CancerIncrease (cleaved form)[8]
RLIP76clear cell Renal Cell Carcinoma (ccRCC)Decrease[6]

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis on cells treated with this compound.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line in appropriate culture dishes or flasks and grow to 70-80% confluency.

  • AIF Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for a specified duration (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.[8][9]

Cell Lysate Preparation
  • Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[11]

  • Lysis: Add ice-cold RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, 1X Protease Inhibitor Cocktail) to the culture dish.[8][11]

  • Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[11]

  • Sonication (Optional but Recommended): Sonicate the lysate on ice for 10-15 seconds to shear DNA and increase protein extraction.[12][13]

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[11][14]

  • Supernatant Collection: Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[8]

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix an equal amount of protein (typically 10-50 µg) from each sample with 2X Laemmli sample buffer.

  • Denaturation: Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the denatured samples into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's instructions (e.g., 1-2 hours at 100V).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[8]

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor will depend on the specific antibody.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Chemiluminescent Detection: Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.[12]

  • Signal Capture: Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathways Affected by this compound

Alpinumisoflavone_Signaling cluster_AIF This compound cluster_Pathways Cellular Processes AIF Alpinumisoflavone Acetate PI3K_AKT PI3K/AKT Pathway AIF->PI3K_AKT MAPK MAPK Pathway AIF->MAPK NFkB NF-κB Pathway AIF->NFkB Apoptosis Apoptosis AIF->Apoptosis CellCycle Cell Cycle Arrest AIF->CellCycle Metabolism Lipid Metabolism AIF->Metabolism

Caption: this compound's impact on key cellular signaling pathways.

Western Blot Experimental Workflow

Western_Blot_Workflow start Start: Cell Culture & AIF Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End analysis->end

Caption: Step-by-step workflow for Western blot analysis.

Logical Relationship of AIF's Action on the PI3K/AKT/mTOR Pathway

AIF_PI3K_AKT_Pathway AIF Alpinumisoflavone Acetate AKT AKT AIF->AKT Inhibits PI3K PI3K PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: AIF inhibits the PI3K/AKT/mTOR signaling pathway.

References

Alpinumisoflavone: In Vivo Applications and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavonoid that has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] Preclinical in vivo studies have demonstrated its potential as a therapeutic agent in several disease models, including oncology and metabolic disorders.[1][2] The prenyl group in its structure is believed to enhance its biological efficacy compared to non-prenylated isoflavonoids.[1] This document provides a comprehensive overview of the in vivo animal model studies involving Alpinumisoflavone, with detailed application notes, experimental protocols, and visual representations of its molecular mechanisms of action. It is important to note that the available literature primarily focuses on Alpinumisoflavone, and data on "Alpinumisoflavone acetate" is not prominently available.

I. Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo animal model studies investigating the therapeutic effects of Alpinumisoflavone.

Table 1: Anti-Cancer Efficacy of Alpinumisoflavone in Xenograft Mouse Models
Cancer TypeCell LineAnimal ModelDosageRoute of AdministrationTreatment DurationKey Findings & EfficacyReference
Clear-Cell Renal Cell Carcinoma (ccRCC)786-OBALB/c male mice40 and 80 mg/kg/dayNot Specified24 daysSignificantly delayed tumor growth; Increased apoptosis; Suppressed pulmonary metastasis.[3][4]
Esophageal Squamous Cell Carcinoma (ESCC)Not SpecifiedXenograft animal modelNot SpecifiedNot SpecifiedNot SpecifiedPromoted GSDME-mediated pyroptotic cell death.[4]
Combination TherapyNot SpecifiedNot Specified20 mg/kg/day (with irradiation)Not Specified30 daysMore profound tumor regression than single treatments.[4]
Table 2: Estrogenic and Anti-Osteoporotic Effects of Alpinumisoflavone
Study FocusAnimal ModelDosageRoute of AdministrationTreatment DurationKey Findings & EfficacyReference
Estrogenic EffectsOvariectomized Wistar rats0.01, 0.1, and 1 mg/kg/dayIntraperitoneal (i.p.)3 daysIncreased uterine wet weight; Increased uterine and vaginal epithelial height.[1]
Anti-Osteoporotic EffectsDexamethasone-induced osteoporosis model5, 10 µM; 25, 50 mg/kg/dayIntraperitoneal (i.p.)24 daysSuppressed osteoclast differentiation; Abrogated dexamethasone-induced cytotoxicity and proapoptotic effects on osteoblasts and osteocytes.[1]
Anti-Osteoporotic EffectsPostmenopausal osteoporosis model1, 10 mg/kg/dayIntraperitoneal (i.p.)28 daysBeneficial effects on postmenopausal bone damage.[1]
Table 3: In Silico and In Vivo Toxicity Profile of Alpinumisoflavone
ParameterModelDosage/ValueKey FindingsReference
Oral LD50 (Predicted)In silico (Rat)146.4 mg/kgModerately to slightly toxic.[5]
In vivo ToxicityMice20-50 mg/kg/day for 24-56 daysWell-tolerated; No adverse effects or marked alteration in the histology of cardiac, pulmonary, renal, splenic, and hepatic tissues.[5]

II. Experimental Protocols

This section details the methodologies for key in vivo experiments cited in the literature.

A. Xenograft Tumor Model for Anti-Cancer Studies

Objective: To evaluate the in vivo anti-tumor efficacy of Alpinumisoflavone on clear-cell renal cell carcinoma (ccRCC).

Materials:

  • Animal Model: BALB/c male mice.

  • Cell Line: 786-O human clear-cell renal cell carcinoma cells.

  • Test Article: Alpinumisoflavone (40 and 80 mg/kg).

  • Vehicle: To be determined based on the solubility of Alpinumisoflavone.

Protocol:

  • Cell Culture: Culture 786-O cells in appropriate media until they reach the desired confluence for injection.

  • Tumor Implantation: Subcutaneously inject a suspension of 786-O cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume regularly using calipers.

  • Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into control and treatment groups.

  • Drug Administration: Administer Alpinumisoflavone daily at doses of 40 and 80 mg/kg. The route of administration should be consistent (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle alone.

  • Efficacy Evaluation: Continue treatment for 24 days, monitoring tumor growth and body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Metastasis Assessment: Evaluate pulmonary metastasis by examining the lungs for tumor nodules.[3][4]

  • Tissue Analysis:

    • Immunohistochemistry: Analyze tumor tissues for markers of apoptosis.[3]

    • RT-PCR and Western Blot: Analyze tumor tissues to determine the expression levels of miR-101, RLIP76, and the phosphorylation status of Akt.[3]

B. Ovariectomized Rat Model for Estrogenic Activity

Objective: To assess the estrogen-like effects of Alpinumisoflavone.

Materials:

  • Animal Model: Ovariectomized Wistar rats.

  • Test Article: Alpinumisoflavone (0.01, 0.1, and 1 mg/kg).

  • Vehicle: Appropriate solvent for intraperitoneal injection.

Protocol:

  • Animal Preparation: Use ovariectomized Wistar rats to simulate a postmenopausal state with low endogenous estrogen.

  • Treatment Groups: Divide the rats into a vehicle control group and multiple Alpinumisoflavone treatment groups.

  • Drug Administration: Administer Alpinumisoflavone intraperitoneally daily for 3 days at doses of 0.01, 0.1, and 1 mg/kg.[1]

  • Endpoint Analysis: After the treatment period, euthanize the rats and collect the uterus and vagina.

  • Uterine Wet Weight: Weigh the uteri to assess estrogenic effects.[1]

  • Histology: Process the uterine and vaginal tissues for histological examination to measure the epithelial height.[1]

III. Signaling Pathways and Mechanisms of Action

Alpinumisoflavone exerts its therapeutic effects by modulating several key signaling pathways.

A. Akt/miR-101/RLIP76 Pathway in Clear-Cell Renal Cell Carcinoma

In ccRCC, Alpinumisoflavone suppresses tumor growth and metastasis by inhibiting the Akt signaling pathway.[3][4] This inhibition leads to an increase in the expression of miR-101, a tumor-suppressing microRNA.[3][4][6] Subsequently, the elevated miR-101 directly targets and downregulates RLIP76, a protein involved in cancer cell proliferation and survival.[3][4][6]

Alpinumisoflavone_ccRCC_Pathway AIF Alpinumisoflavone Akt Akt Signaling AIF->Akt miR101 miR-101 Expression Akt->miR101 RLIP76 RLIP76 Expression miR101->RLIP76 Tumor Tumor Growth & Metastasis RLIP76->Tumor

Caption: AIF inhibits Akt signaling in ccRCC.

B. GSDME-Mediated Pyroptosis in Esophageal Squamous Cell Carcinoma

In ESCC, Alpinumisoflavone has been shown to induce a form of programmed cell death called pyroptosis.[4] This process is dependent on the activation of caspase-3, which then cleaves Gasdermin E (GSDME) to trigger cell death.

Alpinumisoflavone_ESCC_Pathway AIF Alpinumisoflavone Caspase3 Caspase-3 Activation AIF->Caspase3 GSDME GSDME Cleavage Caspase3->GSDME Pyroptosis Pyroptotic Cell Death GSDME->Pyroptosis

Caption: AIF induces pyroptosis in ESCC cells.

C. Multi-Targeting in Ovarian and Prostate Cancer

In ovarian cancer, Alpinumisoflavone has been found to regulate the PI3K/AKT, MAPK, and endoplasmic reticulum (ER) stress signaling pathways, leading to apoptosis.[7] In prostate cancer, it has been shown to repress the androgen receptor (AR) and co-target FASN- and HMGCR-mediated lipid and cholesterol biosynthesis.[8]

AIF_Multi_Target_Workflow cluster_ovarian Ovarian Cancer cluster_prostate Prostate Cancer AIF_Ovarian Alpinumisoflavone PI3K_AKT PI3K/AKT AIF_Ovarian->PI3K_AKT MAPK MAPK AIF_Ovarian->MAPK ER_Stress ER Stress AIF_Ovarian->ER_Stress Apoptosis_Ovarian Apoptosis PI3K_AKT->Apoptosis_Ovarian MAPK->Apoptosis_Ovarian ER_Stress->Apoptosis_Ovarian AIF_Prostate Alpinumisoflavone AR Androgen Receptor AIF_Prostate->AR Lipid_Synth Lipid & Cholesterol Biosynthesis (FASN, HMGCR) AIF_Prostate->Lipid_Synth Cell_Death_Prostate Cell Death AR->Cell_Death_Prostate Lipid_Synth->Cell_Death_Prostate

Caption: AIF's multi-target effects in cancer.

IV. Conclusion

Alpinumisoflavone has demonstrated significant therapeutic potential in a range of in vivo animal models. Its ability to modulate key signaling pathways involved in cancer progression and its favorable safety profile at effective doses make it a promising candidate for further preclinical and clinical development. The experimental protocols and data summarized herein provide a valuable resource for researchers and scientists in the field of drug discovery and development. Further investigations are warranted to fully elucidate its mechanisms of action and to explore its therapeutic utility in other disease contexts.

References

Alpinumisoflavone Acetate: Dosing and Administration Protocols for Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Alpinumisoflavone (AIF) acetate, a prenylated isoflavonoid, has garnered significant interest within the research community for its diverse pharmacological activities, including anti-osteoporotic, anti-inflammatory, and anti-cancer properties. These notes provide a comprehensive overview of the dosing and administration of Alpinumisoflavone acetate in mice, tailored for researchers, scientists, and drug development professionals. The following sections detail recommended dosing regimens, administration routes, and the vehicles for solubilization based on preclinical studies.

Pharmacological Context

This compound exerts its biological effects through the modulation of several key signaling pathways. Notably, it has been shown to suppress osteoclast differentiation by inhibiting the RANKL-induced activation of p38, ERK, and JNK pathways. Furthermore, AIF acetate exhibits estrogen-like effects, suggesting interaction with estrogen receptor signaling pathways. Understanding these mechanisms is crucial for designing in vivo experiments and interpreting outcomes.

Data Summary

The quantitative data from various preclinical studies involving the administration of this compound to mice are summarized below. These tables provide a clear comparison of different dosing strategies and their corresponding administration routes and durations.

Table 1: Intraperitoneal (i.p.) Administration of this compound in Mice

Dosage Range (mg/kg/day)Treatment DurationStudy Context
0.01 - 13 daysEstrogenic activity
1 - 1028 daysAnti-inflammatory
25 - 5024 daysAnti-metastatic

Table 2: Oral (p.o.) Administration of this compound in Mice

Dosage Range (mg/kg/day)Treatment DurationStudy Context
10 - 256 weeksAnti-osteoporotic
20 - 408 weeksAnti-diabetic

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound to mice via intraperitoneal injection and oral gavage.

Protocol 1: Intraperitoneal (i.p.) Injection

1. Materials:

  • This compound powder
  • Vehicle (select one from Table 3)
  • Sterile 1.5 mL microcentrifuge tubes
  • Vortex mixer
  • Sonicator (optional)
  • 1 mL sterile syringes
  • 25-27 gauge sterile needles
  • 70% ethanol
  • Animal scale
  • Appropriate personal protective equipment (PPE)

2. Vehicle Preparation:

  • Several vehicle formulations can be used to dissolve or suspend this compound for in vivo studies[1]. The choice of vehicle may depend on the desired concentration and experimental design.

FormulationComponentsPreparation Instructions
A 10% DMSO, 40% PEG300, 5% Tween80, 45% SalineDissolve AIF acetate in DMSO first. Sequentially add PEG300, Tween80, and Saline, vortexing thoroughly after each addition to ensure a clear solution.
B 10% DMSO, 90% Corn OilDissolve AIF acetate in DMSO. Add the corn oil and mix thoroughly.
C 0.5% Sodium Carboxymethylcellulose (CMC-Na) in salinePrepare a 0.5% CMC-Na solution in sterile saline. Add AIF acetate powder and vortex/sonicate to create a uniform suspension.

3. Dosing Solution Preparation: a. Calculate the total amount of this compound required based on the number of mice, their average weight, and the desired dose (mg/kg). b. Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of the chosen vehicle to achieve the final desired concentration. d. Vortex the solution vigorously until the powder is completely dissolved or a uniform suspension is formed. Gentle warming or sonication may be used to aid dissolution if necessary. e. Prepare the dosing solution fresh on the day of administration.

4. Administration Procedure: a. Weigh the mouse to determine the exact volume of the dosing solution to be administered. b. Restrain the mouse firmly by scruffing the neck and securing the tail. c. Position the mouse with its head tilted slightly downwards to allow the abdominal organs to shift cranially. d. Disinfect the injection site in the lower right abdominal quadrant with 70% ethanol. e. Insert the needle (25-27 gauge) at a 15-20 degree angle into the peritoneal cavity. f. Gently aspirate to ensure that no blood or urine is drawn, which would indicate incorrect placement in a blood vessel or the bladder. g. Inject the calculated volume of the this compound solution smoothly. h. Withdraw the needle and return the mouse to its cage. i. Monitor the mouse for any adverse reactions for at least 30 minutes post-injection.

Protocol 2: Oral Gavage (p.o.)

1. Materials:

  • This compound powder
  • Vehicle (select one from Table 3, Formulations A or C are commonly used for oral gavage)
  • Sterile 1.5 mL microcentrifuge tubes
  • Vortex mixer
  • Sonicator (optional)
  • Flexible feeding tube (20-22 gauge for adult mice)
  • 1 mL sterile syringe
  • Animal scale
  • Appropriate PPE

2. Dosing Solution Preparation:

  • Follow the same procedure as described in Protocol 1, Section 3.

3. Administration Procedure: a. Weigh the mouse to determine the precise volume of the dosing solution. b. Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the feeding tube. Mark this length on the tube. c. Restrain the mouse firmly by the scruff of the neck, holding it in an upright position. d. Gently insert the feeding tube into the esophagus. The mouse should swallow the tube as it is advanced. If resistance is met, do not force the tube. e. Once the tube is inserted to the pre-measured depth, administer the this compound solution slowly and steadily. f. After administration, gently remove the feeding tube in a single, smooth motion. g. Return the mouse to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental tracheal administration.

Visualizations

Signaling Pathways

Alpinumisoflavone_RANKL_Pathway AIF Alpinumisoflavone acetate p38 p38 MAPK AIF->p38 Inhibits ERK ERK AIF->ERK Inhibits JNK JNK AIF->JNK Inhibits RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates TRAF6->p38 TRAF6->ERK TRAF6->JNK c_Fos c-Fos p38->c_Fos ERK->c_Fos JNK->c_Fos NFATc1 NFATc1 c_Fos->NFATc1 Activates Osteoclast Osteoclast Differentiation NFATc1->Osteoclast

Caption: AIF inhibits RANKL-induced osteoclast differentiation.

Alpinumisoflavone_ER_Pathway AIF Alpinumisoflavone acetate ER Estrogen Receptor (ERα / ERβ) AIF->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds Gene Target Gene Transcription ERE->Gene Estrogenic Estrogenic Effects Gene->Estrogenic

Caption: AIF exhibits estrogenic effects via Estrogen Receptor signaling.

Experimental Workflow

Dosing_Workflow Start Start Prep Prepare Dosing Solution (AIF in Vehicle) Start->Prep Weigh Weigh Mouse Prep->Weigh Calculate Calculate Dose Volume Weigh->Calculate Administer Administer (i.p. or p.o.) Calculate->Administer Monitor Monitor Mouse Administer->Monitor End End Monitor->End

Caption: Workflow for this compound administration in mice.

References

Preparation of Alpinumisoflavone Acetate Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinumisoflavone is a naturally occurring isoflavone that has garnered interest in scientific research for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Alpinumisoflavone acetate, a derivative of this compound, is often used in research to enhance stability and bioavailability. Proper preparation of a stable and accurately concentrated stock solution is a critical first step for reliable and reproducible in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of an this compound stock solution using dimethyl sulfoxide (DMSO) as the solvent.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions.

PropertyValueReference
Chemical Name This compound[1]
Molecular Formula C₂₂H₁₈O₆[1]
Molecular Weight 378.38 g/mol
CAS Number 86989-18-6[1]
Solubility Soluble in DMSO
Purity (by HPLC) >98%
Appearance Off-white to light yellow solid powder

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound. Adjust calculations accordingly for different desired concentrations.

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable pipette tips

Safety Precautions
  • Perform all steps in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

Stock Solution Preparation Workflow

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Transfer powder to sterile tube dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw a Single Aliquot store->thaw For Experimental Use dilute 7. Dilute in Culture Medium thaw->dilute Step-wise dilution use 8. Use Immediately in Experiment dilute->use

Caption: Workflow for the preparation and use of this compound stock solution.

Step-by-Step Procedure
  • Calculate the required mass of this compound.

    • To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 378.38 g/mol x 1000 mg/g

      • Mass = 3.78 mg

  • Weighing this compound.

    • Carefully weigh out 3.78 mg of this compound powder using a calibrated analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube or an amber glass vial to protect it from light.

  • Adding DMSO.

    • Using a sterile pipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.

Preparation of Working Solutions for Cell-Based Assays

The concentrated DMSO stock solution must be diluted to a final working concentration in cell culture medium before being added to cells. It is crucial to keep the final concentration of DMSO low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Dilution Workflow

G stock 10 mM Stock Solution in 100% DMSO intermediate Intermediate Dilution (e.g., 100 µM in medium) stock->intermediate 1:100 dilution final Final Working Concentration (e.g., 1 µM in medium with <0.1% DMSO) intermediate->final 1:100 dilution

Caption: Example of a two-step serial dilution for preparing a working solution.

Protocol for Dilution
  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the cell culture medium to 37°C.

  • Perform a serial dilution. To minimize precipitation of the hydrophobic compound in the aqueous medium, a stepwise dilution is recommended.

    • For example, to achieve a final concentration of 10 µM, first prepare an intermediate dilution (e.g., 1 mM) by adding 1 µL of the 10 mM stock solution to 9 µL of pre-warmed medium.

    • Then, add the required volume of this intermediate dilution to the final volume of medium in your cell culture plate.

  • Mix gently by pipetting up and down immediately after adding the compound to the medium.

  • Include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound used.

Stability and Handling

  • Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.

  • Prepare working solutions fresh for each experiment from a frozen stock aliquot to ensure potency and avoid precipitation over time.

  • If the solution is stored at -20°C for more than one month, its efficacy should be re-examined.

  • DMSO is hygroscopic and will absorb water from the atmosphere. Ensure the stock solution container is tightly sealed.

References

Troubleshooting & Optimization

Technical Support Center: Improving Alpinumisoflavone Acetate Solubility in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alpinumisoflavone acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is the acetylated form of Alpinumisoflavone, a naturally occurring isoflavone. Like many isoflavones, it is a lipophilic molecule with poor solubility in water. This low aqueous solubility can be a significant hurdle in experimental settings, particularly for in vitro and in vivo studies that require the compound to be in a dissolved state for accurate dosing and to ensure bioavailability.

Q2: What is the approximate aqueous solubility of Alpinumisoflavone?

While specific quantitative data for this compound is limited, the solubility of the parent compound, Alpinumisoflavone (AIF), in water has been reported to be extremely low, at approximately 0.178 ± 0.121 µg/mL.[1] The acetate form is also expected to exhibit very poor aqueous solubility.

Q3: What are the initial steps I should take when preparing an this compound solution?

Due to its low water solubility, it is not recommended to dissolve this compound directly in aqueous buffers. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock solution into your aqueous experimental medium.

Q4: Which organic solvents are recommended for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for dissolving this compound to create a high-concentration stock solution.[2]

Troubleshooting Common Solubility Issues

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous medium. This is a common phenomenon known as "crashing out." The final concentration of DMSO may be too low to keep the compound dissolved.- Decrease the final concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer. - Optimize DMSO concentration: Ensure the final DMSO concentration in your working solution is sufficient to aid solubility, but be mindful of its potential effects on your experimental system (e.g., cell viability). A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in many cell-based assays. - Slow addition with mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring to ensure rapid and uniform dispersion.
Cloudiness or precipitate forms in the solution over time. The solution may be supersaturated and thermodynamically unstable. Changes in temperature can also affect solubility.- Work with lower concentrations: Your working concentration might be too high for long-term stability. - Maintain constant temperature: Store and handle your solutions at a consistent temperature. A decrease in temperature can often lead to precipitation. - Prepare fresh solutions: For best results, prepare your final working solutions fresh before each experiment.
Inconsistent experimental results. Incomplete dissolution or precipitation of the compound can lead to inaccurate dosing and variability in your results.- Visually inspect solutions: Always check your solutions for any signs of precipitation before use. - Filter your solutions: For critical applications, you can filter your final working solution through a 0.22 µm syringe filter to remove any undissolved particles. - Quantify the concentration: Use an analytical method like HPLC to confirm the actual concentration of this compound in your final working solution.

Experimental Protocols for Solubility Enhancement

Here are detailed protocols for three common methods to improve the aqueous solubility of this compound.

Co-solvent System

This method involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a hydrophobic compound.

Recommended Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

Experimental Protocol:

  • Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in ethanol).

  • Determine the desired final concentration of this compound and the maximum tolerable concentration of the co-solvent in your experimental system.

  • Prepare a series of co-solvent/aqueous buffer solutions with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Slowly add the this compound stock solution to the co-solvent/aqueous buffer mixture while vortexing to achieve the desired final concentration.

  • Visually inspect for precipitation. If the solution remains clear, the compound is soluble under those conditions.

  • Equilibrate the solution by shaking or stirring for a set period (e.g., 24 hours) at a controlled temperature.

  • Separate any undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved this compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV.

Quantitative Data (Illustrative for Alpinumisoflavone):

Co-solvent SystemSolubility of Alpinumisoflavone
Water0.178 ± 0.121 µg/mL[1]
Cremophor EL® / Ethanol (1:1 v/v)82.143 ± 9.989 mg/mL[1]

Note: This data is for Alpinumisoflavone and serves as an estimate for this compound.

CoSolvent_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis A Prepare Stock Solution (this compound in Co-solvent) C Add Stock to Buffer (Vortexing) A->C B Prepare Co-solvent/ Aqueous Buffer Mixtures B->C D Equilibrate & Separate (Centrifuge/Filter) C->D E Quantify Concentration (HPLC-UV) D->E

Co-solvent System Experimental Workflow
Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with increased aqueous solubility.

Recommended Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[3]

Experimental Protocol (Kneading Method):

  • Weigh out this compound and the chosen cyclodextrin in a specific molar ratio (e.g., 1:1, 1:2).

  • Transfer the powders to a mortar.

  • Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

  • Knead the paste thoroughly with a pestle for a specified time (e.g., 30-60 minutes).

  • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) or under vacuum to remove the solvent.

  • Grind the dried complex into a fine powder.

  • Determine the solubility of the complex in your aqueous buffer using the shake-flask method as described in the co-solvent protocol.

Phase Solubility Study Workflow:

PhaseSolubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Cyclodextrin Solutions (Varying Concentrations) B Add Excess this compound A->B C Shake at Constant Temperature (e.g., 24-48 hours) B->C D Filter and Quantify (HPLC-UV) C->D E Plot Phase Solubility Diagram D->E Nanoparticle_Workflow cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_purification Purification & Collection A Organic Phase: Dissolve PLGA & this compound in Organic Solvent C Emulsification (Homogenization/Sonication) A->C B Aqueous Phase: Dissolve Stabilizer (e.g., PVA) in Water B->C D Solvent Evaporation C->D E Centrifugation & Washing D->E F Lyophilization (Optional) E->F

References

Alpinumisoflavone acetate stability in DMSO for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Alpinumisoflavone Acetate in Dimethyl Sulfoxide (DMSO) for long-term storage. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the integrity of your compound during your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of this compound?

A1: For many organic small molecules, including isoflavones, DMSO is a common solvent for creating concentrated stock solutions for long-term storage. However, it is crucial to use anhydrous DMSO to minimize degradation.

Q2: What are the primary stability concerns for this compound in DMSO?

A2: As an acetate ester, this compound is susceptible to hydrolysis, which would convert it to Alpinumisoflavone. This reaction can be catalyzed by the presence of water in the DMSO. The rate of hydrolysis may be influenced by temperature and the pH of any aqueous buffers the stock solution is diluted into.

Q3: How should I store my this compound DMSO stock solution?

A3: For long-term storage, it is recommended to store aliquots of your stock solution at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate compound degradation.

Q4: How can I check the stability of my this compound stock solution?

A4: The stability of your stock solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate and quantify this compound and its potential degradation products, like Alpinumisoflavone.

Troubleshooting Guide

Issue: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.

This issue could be related to the degradation of your compound in the DMSO stock solution. Here are some troubleshooting steps:

  • Assess Stock Solution Integrity:

    • Question: Has the stock solution been stored properly?

    • Action: Ensure the stock was stored at -20°C or -80°C and protected from light. Confirm that the number of freeze-thaw cycles has been minimized.

  • Check for Hydrolysis:

    • Question: Could the acetate group have been hydrolyzed?

    • Action: Analyze an aliquot of your stock solution using HPLC or LC-MS to check for the presence of the parent compound, Alpinumisoflavone. Compare the chromatogram to a fresh standard of this compound if available.

  • Evaluate Solvent Quality:

    • Question: Was the DMSO used for dissolution of high purity and anhydrous?

    • Action: DMSO is hygroscopic and can absorb water from the atmosphere. Use fresh, anhydrous, research-grade DMSO to prepare new stock solutions.

  • Prepare Fresh Stock Solution:

    • Action: If there is any doubt about the stability of your current stock, prepare a fresh solution from solid this compound. Test this new stock in your assay and compare the results with those from the old stock.

Logical Troubleshooting Workflow

Troubleshooting workflow for inconsistent experimental results.

Stability of Small Molecules in DMSO: A Data Summary

Storage ConditionTime FrameObservationPotential Impact on this compound
Room Temperature1 YearApproximately 50% of compounds show some degradation.[1]High risk of degradation, including hydrolysis. Not recommended.
4°C in DMSO/water (90/10)2 Years85% of compounds remained stable.[2]The presence of water could accelerate hydrolysis of the acetate group.
-15°C with Freeze-Thaw11 cyclesNo significant compound loss was observed for a diverse set of compounds.[3][4]Minimal impact from freeze-thaw cycles is expected if anhydrous DMSO is used.
40°C (Accelerated Study)15 WeeksMost compounds were found to be stable.[3][4]Useful for predictive stability assessment, but not for routine storage.

Experimental Protocol: Stability Assessment of this compound in DMSO

This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over time.

Objective: To quantify the concentration of this compound and detect the formation of its potential hydrolysis product, Alpinumisoflavone, in a DMSO stock solution stored under specified conditions.

Materials:

  • This compound (solid)

  • Alpinumisoflavone (solid, as a reference standard)

  • Anhydrous, HPLC-grade DMSO

  • HPLC or LC-MS system with a C18 column

  • HPLC-grade acetonitrile and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution (Time Point 0):

    • Accurately weigh a sufficient amount of solid this compound to prepare a stock solution of known concentration (e.g., 10 mM) in anhydrous DMSO.

    • Ensure complete dissolution by vortexing or brief sonication.

    • Immediately take an aliquot for analysis at Time Point 0.

  • Sample Storage:

    • Aliquot the remaining stock solution into multiple cryovials to avoid repeated freeze-thaw cycles.

    • Store the aliquots under the desired conditions (e.g., -20°C, -80°C, 4°C, and room temperature as controls). Protect from light.

  • Analysis at Subsequent Time Points:

    • At each scheduled time point (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely and come to room temperature.

    • Prepare a dilution of the stock solution in the mobile phase for HPLC or LC-MS analysis.

    • Also prepare a standard of Alpinumisoflavone to identify its retention time.

  • HPLC/LC-MS Analysis:

    • Inject the prepared samples onto the HPLC or LC-MS system.

    • Use a suitable gradient of water and acetonitrile (both with 0.1% formic acid) to separate this compound from Alpinumisoflavone.

    • Monitor the elution of the compounds using a UV detector (at a wavelength appropriate for isoflavones, e.g., 260 nm) and/or a mass spectrometer.

  • Data Analysis:

    • Determine the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to Time Point 0.

    • Monitor for the appearance and increase of the peak corresponding to Alpinumisoflavone.

Plausible Signaling Pathway for Alpinumisoflavone

Alpinumisoflavone, the parent compound of this compound, has been reported to exert anti-inflammatory and anti-cancer effects through the modulation of several key signaling pathways.[3][5][6][7][8][9][10][11][12] The following diagram illustrates a plausible mechanism of action.

Alpinumisoflavone_Signaling cluster_inhibition Inhibitory Effects cluster_cellular_effects Cellular Outcomes AIF Alpinumisoflavone PI3K PI3K AIF->PI3K inhibition AKT AKT AIF->AKT inhibition NFkB NF-κB AIF->NFkB inhibition MAPK MAPKs (ERK, p38, JNK) AIF->MAPK inhibition Apoptosis Apoptosis AIF->Apoptosis increased PI3K->AKT AKT->NFkB Proliferation Cell Proliferation AKT->Proliferation decreased Inflammation Inflammation NFkB->Inflammation decreased MAPK->Proliferation decreased

Plausible signaling pathways modulated by Alpinumisoflavone.

References

Alpinumisoflavone Acetate Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Alpinumisoflavone acetate in western blotting experiments.

Troubleshooting Guides

Western blotting with this compound can present challenges. This guide addresses common issues in a question-and-answer format to help you resolve them effectively.

Q1: Why am I not seeing any bands for my target protein after this compound treatment?

A1: This is a common issue that can stem from several factors. Consider the following possibilities and solutions:

  • Low Protein Expression: The cell line or tissue you are using may not express the target protein at a detectable level, or this compound treatment may have significantly downregulated its expression.

    • Solution: Include a positive control cell lysate known to express the target protein. Consult literature to confirm the expected expression levels in your model system.[1] You may also need to increase the amount of protein loaded onto the gel.[2]

  • Inefficient Protein Extraction: The protein of interest may not have been efficiently extracted from the cells.

    • Solution: Ensure you are using an appropriate lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors to prevent protein degradation.[1][3]

  • Antibody Issues: The primary antibody may not be effective, or the secondary antibody may be incorrect.

    • Solution: Verify the primary antibody's specificity for the target protein. Ensure the secondary antibody is specific for the host species of the primary antibody and has not expired.[4] Perform a dot blot to check the activity of your primary antibody.

  • Inefficient Transfer: The proteins may not have transferred efficiently from the gel to the membrane.

    • Solution: Confirm the proper assembly of the transfer stack and that no air bubbles are present. You can stain the membrane with Ponceau S to visualize total protein and assess transfer efficiency.

Q2: The bands for my target protein are very weak. How can I improve the signal?

A2: Weak signals can be frustrating. Here are several ways to enhance them:

  • Increase Protein Load: The amount of target protein in your sample may be too low.

    • Solution: Increase the total protein amount loaded per lane. A typical range is 20-50 µg of cell lysate.[5]

  • Optimize Antibody Concentrations: The primary or secondary antibody concentrations may be too low.

    • Solution: Increase the concentration of the primary antibody and/or the secondary antibody. Consider incubating the primary antibody overnight at 4°C to increase binding.[2]

  • Enhance Detection: The detection reagent may not be sensitive enough.

    • Solution: Use a more sensitive chemiluminescent substrate. Ensure the substrate has not expired.[2] Increase the exposure time during imaging.[2]

Q3: My western blot has high background, making it difficult to see my specific bands. What can I do?

A3: High background can obscure your results. Try these troubleshooting steps:

  • Blocking is Insufficient: The blocking step may not be effectively preventing non-specific antibody binding.

    • Solution: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Ensure your blocking buffer is fresh. For many antibodies, 5% non-fat dry milk in TBST is effective.[3] However, for phospho-specific antibodies, 5% Bovine Serum Albumin (BSA) in TBST is often recommended to avoid cross-reactivity with phosphoproteins in milk.[6][7]

  • Antibody Concentration is Too High: Excess primary or secondary antibody can bind non-specifically.

    • Solution: Decrease the concentration of the primary and/or secondary antibodies.

  • Inadequate Washing: Insufficient washing can leave behind unbound antibodies.

    • Solution: Increase the number and/or duration of the wash steps after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween-20 (e.g., TBST).[8]

Q4: I am seeing multiple non-specific bands in addition to my band of interest. How can I get a cleaner blot?

A4: Non-specific bands can be due to several factors:

  • Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins in the lysate.

    • Solution: Consult the antibody datasheet to check for known cross-reactivities. Try using a more specific monoclonal antibody.

  • Protein Degradation: If you see bands at a lower molecular weight than your target, it could be due to protein degradation.

    • Solution: Always use fresh lysis buffer containing protease and phosphatase inhibitors.[1]

  • High Protein Load: Overloading the gel can sometimes lead to the appearance of non-specific bands.

    • Solution: Reduce the amount of protein loaded per lane.[2]

Frequently Asked Questions (FAQs)

Q: What is a good starting concentration for this compound treatment?

A: The optimal concentration will vary depending on the cell line and the specific biological question. A previous study on prostate cancer cells used concentrations up to 160 µM.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q: Which signaling pathways are known to be affected by this compound?

A: Alpinumisoflavone has been shown to modulate several key signaling pathways, including the AKT and MAPK pathways. It can also induce ER stress and autophagy .

Q: What proteins are known to be regulated by this compound?

A: Studies have shown that this compound can decrease the expression of Androgen Receptor (AR), Prostate-Specific Antigen (PSA), Fatty Acid Synthase (FASN), and HMG-CoA Reductase (HMGCR). It has also been shown to affect the levels of pro-apoptotic proteins such as BAX, caspase-3, and PARP.[3]

Quantitative Data Summary

The following table summarizes the quantitative changes in protein expression observed in prostate cancer cells after treatment with Alpinumisoflavone, as determined by western blot analysis.

Target ProteinCell LineTreatment ConcentrationChange in Protein ExpressionReference
ARLNCaP, C4-2VariesDecreased[3]
FASNLNCaP, C4-2VariesDecreased[3]
HMGCRLNCaP, C4-2VariesDecreased[3]
BAXPCa cellsVariesAffected[3]
Caspase-3PCa cellsVariesAffected[3]
PARPPCa cellsVariesAffected[3]

Experimental Protocols

This section provides a detailed methodology for performing a western blot experiment to analyze protein expression changes following this compound treatment.

1. Cell Lysis and Protein Extraction

  • Culture cells to the desired confluency and treat with this compound at the determined concentration and duration.

  • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells by adding ice-cold RIPA Lysis Buffer containing a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.

  • Collect the supernatant containing the total protein.

2. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer

  • Prepare protein samples by mixing equal amounts of protein with Laemmli sample buffer.

  • Denature the samples by boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in the appropriate blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate.

  • Visualize the protein bands using a chemiluminescence detection system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_wb Western Blotting cell_culture Cell Culture & Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page Load Equal Protein transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection & Imaging secondary_ab->detection analysis analysis detection->analysis Data Analysis

Caption: Western Blot Workflow for this compound Experiments.

signaling_pathways cluster_akt AKT Pathway cluster_mapk MAPK Pathway cluster_other Other Processes AKT AKT AKT_target Downstream Targets AKT->AKT_target Phosphorylation MAPK MAPK MAPK_target Downstream Targets MAPK->MAPK_target Phosphorylation ER_Stress ER Stress Autophagy Autophagy AIF Alpinumisoflavone Acetate AIF->AKT Modulates AIF->MAPK Modulates AIF->ER_Stress Induces AIF->Autophagy Induces

Caption: Signaling Pathways Modulated by this compound.

References

Technical Support Center: Alpinumisoflavone Acetate in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Alpinumisoflavone acetate (AIF) in cellular assays. This resource addresses potential issues related to unexpected or off-target effects that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AIF) and what is its primary known mechanism of action?

A1: this compound is a prenylated isoflavonoid compound.[1] Its primary known mechanism of action is as an anticancer agent that exerts its effects through multiple pathways. These include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of cell migration and invasion in various cancer cell lines.[2][3]

Q2: Are there any known specific off-target effects of this compound?

A2: Currently, there is limited publicly available data from comprehensive off-target screening studies for this compound, such as broad kinase profiling (kinome scans) or receptor panel screening. While it has been shown to have multi-kinase inhibitory potential against pro-angiogenic proteins, a full off-target profile has not been characterized.[4] One study has reported weak binding to estrogen receptors (ERα and ERβ).[1] Therefore, researchers should be aware of the potential for uncharacterized off-target effects in their experimental systems.

Q3: What are some general considerations for potential off-target effects of prenylated isoflavonoids like AIF?

A3: Prenylated isoflavonoids as a class of molecules are known to have a wide range of biological activities, which can sometimes lead to off-target effects.[1][5] Due to their lipophilic nature, they can interact with cell membranes and various intracellular proteins.[1] Potential off-target activities could include modulation of other kinases, interaction with nuclear receptors, or effects on ion channels, although these have not been specifically confirmed for AIF.

Q4: I am observing a phenotype in my cells that is inconsistent with the known on-target effects of AIF. What should I do?

A4: If you observe an unexpected phenotype, it is crucial to consider the possibility of an off-target effect. The troubleshooting guide below provides a systematic approach to investigate such observations. This includes performing dose-response analyses, using structurally unrelated inhibitors for the same target, and employing cellular models that lack the intended target.

Troubleshooting Guide: Investigating Potential Off-Target Effects

Unexpected results in cellular assays with AIF can be challenging to interpret. This guide provides a structured approach to troubleshoot and investigate potential off-target effects.

Issue: Unexpected or inconsistent cellular phenotype observed upon AIF treatment.

Workflow for Investigating Potential Off-Target Effects

G cluster_0 Initial Observation cluster_1 Initial Verification cluster_2 On-Target Validation cluster_3 Off-Target Investigation cluster_4 Conclusion A Unexpected Phenotype Observed with AIF B Confirm Phenotype (Repeat Experiment) A->B C Dose-Response Analysis (Correlate phenotype with on-target IC50) B->C D Use Structurally Unrelated Inhibitor of Same Target C->D If phenotype correlates G Hypothesize Potential Off-Targets C->G If phenotype does not correlate E Target Knockdown/Knockout (e.g., siRNA, CRISPR) D->E D->G If different phenotype J Phenotype is Likely On-Target D->J If similar phenotype F Target Overexpression (Does it rescue the phenotype?) E->F E->G If different phenotype E->J If similar phenotype F->G If not rescued F->J If rescued H Test Against Known Off-Target Candidates G->H I Broad Profiling (e.g., Kinome Scan, Proteomics) H->I K Phenotype is Likely Off-Target H->K If confirmed I->K If new targets identified G AIF Alpinumisoflavone acetate Akt Akt AIF->Akt inhibits miR101 miR-101 Akt->miR101 inhibits RLIP76 RLIP76 miR101->RLIP76 inhibits Proliferation Cell Proliferation & Invasion RLIP76->Proliferation Apoptosis Apoptosis RLIP76->Apoptosis inhibits G AIF Alpinumisoflavone acetate AR Androgen Receptor (AR) AIF->AR inhibits FASN Fatty Acid Synthase (FASN) AIF->FASN inhibits HMGCR HMG-CoA Reductase (HMGCR) AIF->HMGCR inhibits CellGrowth Cell Growth & Survival AR->CellGrowth Lipogenesis Lipogenesis & Cholesterogenesis FASN->Lipogenesis HMGCR->Lipogenesis Lipogenesis->CellGrowth G A Seed cells in a 96-well plate B Treat cells with This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours (Formazan formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G

References

Minimizing Alpinumisoflavone acetate cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is primarily based on studies of Alpinumisoflavone (AIF), the parent compound of Alpinumisoflavone acetate. The acetate derivative may exhibit different pharmacokinetic and cytotoxic profiles. Researchers should independently validate these findings for this compound in their specific experimental systems.

Troubleshooting Guide

This guide addresses common issues researchers may face when assessing the cytotoxicity of this compound in normal cell lines.

Problem Potential Cause Suggested Solution
High Cytotoxicity in Normal Cells at Expected Non-toxic Doses 1. Compound Purity/Stability: The compound may have degraded or contain impurities.1a. Verify the purity of your this compound batch via HPLC or mass spectrometry.1b. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Cell Line Health/Passage Number: Cells may be unhealthy, stressed, or at a high passage number, making them more susceptible to chemical insults.2a. Regularly check cells for signs of stress or contamination (e.g., changes in morphology, presence of debris).2b. Use cells within a recommended passage number range to ensure experimental consistency.
3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.3a. Ensure the final solvent concentration in the culture medium is consistent across all wells and is below the toxic threshold for your specific cell line (typically <0.5%).3b. Include a "vehicle control" (medium + solvent) to accurately assess solvent-induced toxicity.
4. Incorrect Dosing: Errors in calculation or dilution may have led to higher-than-intended concentrations.4a. Double-check all calculations for serial dilutions.4b. Use calibrated pipettes and ensure proper mixing of stock solutions.
Inconsistent Results Between Experiments 1. Variable Seeding Density: Inconsistent initial cell numbers can lead to variability in viability assays.1a. Perform accurate cell counts (e.g., using a hemocytometer or automated cell counter) before seeding.1b. Ensure a uniform cell suspension to avoid clumps and uneven distribution in plates.
2. Assay Incubation Time: Variations in the incubation time with the compound or the viability reagent (e.g., MTT) can affect results.2a. Standardize all incubation times as per your established protocol.2b. For time-dependent effects, perform a time-course experiment (e.g., 24h, 48h, 72h).
3. Metabolic State of Cells: The metabolic activity of cells, which can influence assays like the MTT, may vary.3a. Ensure cells are in the exponential growth phase when the experiment is initiated.3b. Consider using a secondary cytotoxicity assay that measures a different endpoint (e.g., LDH release for membrane integrity) to confirm results.
No Cytotoxicity Observed in Cancer Cells (Positive Control) 1. Compound Inactivity: The compound may not be active against the chosen cancer cell line.1a. Confirm the reported sensitivity of your cancer cell line to Alpinumisoflavone from the literature.1b. Include a known cytotoxic agent (e.g., Doxorubicin) as a positive control to ensure the assay is working correctly.
2. Sub-optimal Concentration Range: The tested concentrations may be too low to induce a cytotoxic effect.2a. Perform a broad dose-response experiment with concentrations spanning several orders of magnitude (e.g., 0.1 µM to 200 µM) to determine the IC50 value.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of Alpinumisoflavone in normal cells?

A1: Studies have shown that Alpinumisoflavone (AIF) exhibits selective cytotoxicity, meaning it is generally less toxic to normal cells compared to certain cancer cell lines. For instance, AIF showed minimal toxicity to Human Dermal Fibroblasts (HDFs) at concentrations up to 50 µM and did not affect the viability of CHO-K1 normal ovarian cells.[1][2] Similarly, the proliferation of normal uterine epithelial cells was reportedly unchanged by AIF treatment.[3][4]

Q2: Which signaling pathways are modulated by Alpinumisoflavone and could be related to cytotoxicity?

A2: Alpinumisoflavone has been shown to modulate several signaling pathways that are critical for cell survival and proliferation. In cancer cells, its cytotoxic effects are often linked to the regulation of pathways such as PI3K/AKT/mTOR, MAPK/ERK, and NF-κB.[2][5][6][7][8] AIF can also induce endoplasmic reticulum (ER) stress and mitochondrial dysfunction, leading to apoptosis.[2][5][7] Unintended effects on these pathways in normal cells could potentially lead to cytotoxicity.

Q3: How can I establish a safe concentration range for my experiments with normal cells?

A3: To determine a safe concentration range, you should perform a dose-response curve using a sensitive cell viability assay (e.g., MTT or LDH assay). Start with a broad range of concentrations (e.g., 0.1 µM to 200 µM). The goal is to identify the highest concentration that does not significantly reduce the viability of your normal cells (e.g., >90% viability) over your experimental timeframe. This will establish your non-toxic working range.

Q4: Should I be concerned about the pro-oxidant effects of this compound?

A4: Yes, it is a possibility. Some flavonoids, depending on their concentration and the cellular environment, can act as pro-oxidants and increase intracellular reactive oxygen species (ROS) levels, which can lead to cytotoxicity.[9][10] It is advisable to measure ROS levels in your normal cells when you observe unexpected toxicity to determine if oxidative stress is a contributing factor.

Q5: Can combining this compound with other agents help reduce its cytotoxicity in normal cells?

A5: This is an area of active research. In cancer therapy, flavonoids are sometimes combined with standard chemotherapeutic drugs to potentially reduce the required dosage and associated toxicity.[11] For cell culture experiments, if cytotoxicity in normal cells is a concern, co-treatment with an antioxidant (like N-acetylcysteine) could be explored to mitigate ROS-induced damage, but this may also interfere with the intended effects of the compound.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of Alpinumisoflavone (AIF) against various human cell lines as reported in the literature. This data can help researchers estimate appropriate concentration ranges for their experiments.

CompoundCell LineCell TypeAssay DurationIC50 / % InhibitionSelectivity Index (SI)¹
Alpinumisoflavone HDFnNormal (Dermal Fibroblast)-Less toxic than to MCF-7[12]-
Alpinumisoflavone HDFsNormal (Dermal Fibroblast)-Not cytotoxic up to 50 µM[1]-
Alpinumisoflavone CHO-K1Normal (Ovarian)-No alteration in cell viability[2]-
Alpinumisoflavone Normal Uterine EpithelialNormal (Uterine Epithelial)-No change in proliferation[3][4]-
Alpinumisoflavone MCF-7Cancer (Breast)-44.92% inhibition at 100 µM[12]-
Doxorubicin (Control) HDFnNormal (Dermal Fibroblast)48hIC50 = 27.16 µM[12]7.5
Doxorubicin (Control) MCF-7Cancer (Breast)48hIC50 = 3.62 µM[12]

¹ Selectivity Index (SI) is calculated as (IC50 in normal cells) / (IC50 in cancer cells). A value > 2 is generally considered to indicate selective toxicity towards cancer cells.

Experimental Protocols & Visualizations

General Workflow for Assessing Cytotoxicity

The following diagram outlines a standard workflow for evaluating the cytotoxic effects of this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Prepare Alpinumisoflavone Acetate Stock Solution E Add Serial Dilutions of Compound A->E B Culture & Harvest Normal Cells C Perform Cell Count & Adjust Density B->C D Seed Cells into Microplate C->D D->E F Incubate for 24/48/72 hours E->F G Perform Viability Assay (e.g., MTT, LDH) F->G H Read Absorbance/ Fluorescence G->H I Calculate % Viability & Plot Dose-Response Curve H->I

Diagram 1: General experimental workflow for cytotoxicity assessment.
Detailed Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for "untreated control" (medium only) and "vehicle control" (medium + solvent).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate for 3-4 hours until purple formazan crystals are visible. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of a blank well.

    • % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

Troubleshooting Logic for Unexpected Cytotoxicity

This decision tree can help diagnose the cause of unexpected cytotoxicity in normal cells.

G A High Cytotoxicity Observed in Normal Cells B Is the Vehicle Control Also Toxic? A->B C Is the Positive Control (Cancer Cells) Responding? B->C No D Solvent concentration is too high. Reduce concentration (<0.5%). B->D Yes E Were calculations and dilutions double-checked? C->E Yes J Compound is likely inactive or cell line is resistant. Verify compound activity. C->J No F Recalculate and prepare fresh dilutions. E->F No G Are cells healthy and low passage? E->G Yes H Start a new culture from a frozen, low-passage stock. G->H No I Compound may be impure or degraded. Verify purity (e.g., HPLC). G->I Yes

Diagram 2: Troubleshooting decision tree for unexpected cytotoxicity.
Potential Signaling Pathways Modulated by Alpinumisoflavone

This diagram illustrates key signaling pathways that Alpinumisoflavone has been reported to inhibit in cancer cells. Modulation of these pathways could be a source of cytotoxicity.

G cluster_receptors Receptor Tyrosine Kinases cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway AIF Alpinumisoflavone VEGFR VEGFR-2 AIF->VEGFR EGFR EGFR AIF->EGFR HER2 HER2 AIF->HER2 PI3K PI3K AIF->PI3K MEK MEK AIF->MEK NFKB NF-κB AIF->NFKB VEGFR->PI3K RAS RAS VEGFR->RAS EGFR->PI3K EGFR->RAS HER2->PI3K HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcome Inhibition of Proliferation, Angiogenesis & Survival mTOR->Outcome RAS->MEK ERK ERK MEK->ERK ERK->Outcome NFKB->Outcome

Diagram 3: Potential signaling pathways inhibited by Alpinumisoflavone.

References

Adjusting Alpinumisoflavone acetate treatment time for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alpinumisoflavone acetate (AIF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of AIF in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your AIF treatment and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular effects?

A1: this compound (AIF) is a naturally occurring prenylated isoflavonoid compound.[1][2] It has demonstrated a range of biological activities, including anti-proliferative, pro-apoptotic, anti-inflammatory, and anti-metastatic effects in various cancer cell lines.[3][4][5] AIF is known to modulate several key signaling pathways involved in cancer progression.

Q2: What are the known signaling pathways affected by this compound?

A2: AIF has been shown to influence multiple signaling pathways, including:

  • Inhibition of pro-survival pathways: AIF can suppress the PI3K/AKT and ERK/MAPK signaling pathways, which are crucial for cell survival and proliferation.[3][4][6][7]

  • Induction of apoptosis: AIF induces apoptosis by increasing the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while decreasing the expression of anti-apoptotic proteins like Bcl-2.[8] It can also induce apoptosis through the activation of caspase-3/7.[6]

  • Modulation of NF-κB pathway: AIF has been observed to suppress the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cell survival.[6][7]

  • Induction of Endoplasmic Reticulum (ER) Stress: AIF can trigger ER stress, leading to apoptosis in cancer cells.[3][4]

  • Regulation of microRNAs: AIF has been found to upregulate the tumor-suppressor miR-101, which in turn targets and downregulates RLIP76, a protein involved in cancer cell proliferation and metastasis.[3][5]

  • Induction of Pyroptosis: In some cancer types, such as esophageal squamous cell carcinoma, AIF can induce a form of programmed cell death called pyroptosis through the caspase-3/GSDME pathway.[8]

Q3: How do I determine the optimal concentration and treatment time for AIF in my specific cell line?

A3: The optimal concentration and treatment time for AIF are cell-type dependent. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.

  • Dose-Response: Treat your cells with a range of AIF concentrations (e.g., 5, 10, 20, 40, 80 µM) for a fixed time point (e.g., 24 or 48 hours).[1][5] Measure cell viability using an MTT or similar assay to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

  • Time-Course: Treat your cells with a fixed concentration of AIF (e.g., the IC50 value) and measure the desired effect (e.g., apoptosis, protein expression) at different time points (e.g., 6, 12, 24, 48, 72 hours). This will help you identify the time point at which the maximal effect is observed.

Q4: Can AIF be used in combination with other therapeutic agents?

A4: Yes, studies have shown that AIF can enhance the efficacy of other chemotherapeutic drugs. For instance, combining AIF with cisplatin has been shown to boost apoptosis in ovarian cancer cells.[4] When planning combination studies, it is important to evaluate potential synergistic, additive, or antagonistic effects.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no observable effect of AIF treatment Suboptimal concentration: The concentration of AIF may be too low for the specific cell line.Perform a dose-response experiment to determine the optimal concentration (IC50) for your cell line.
Insufficient treatment time: The duration of AIF exposure may not be long enough to induce a measurable effect.Conduct a time-course experiment to identify the optimal treatment duration.
Cell line resistance: The target cell line may be inherently resistant to AIF.Review the literature to see if your cell line is known to be resistant. Consider using a different cell line or exploring combination therapies to overcome resistance.
Compound degradation: AIF may be unstable under your experimental conditions.Prepare fresh AIF solutions for each experiment. Store the stock solution as recommended by the manufacturer.
High levels of cell death in control group Solvent toxicity: The solvent used to dissolve AIF (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and non-toxic to the cells. Run a vehicle-only control to assess solvent toxicity.
Poor cell health: The cells may have been unhealthy or stressed before the experiment.Ensure you are using healthy, actively dividing cells. Check for signs of contamination.
Inconsistent or variable results between experiments Inconsistent cell density: Variations in the number of cells seeded can lead to variability in results.Standardize your cell seeding protocol to ensure consistent cell density across all experiments.
Variability in AIF preparation: Inconsistent preparation of AIF stock and working solutions.Prepare a large batch of AIF stock solution, aliquot, and store appropriately to ensure consistency between experiments.
Passage number of cells: High passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes.Use cells within a consistent and low passage number range for all experiments.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of AIF on a cancer cell line.

Materials:

  • This compound (AIF)

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[5]

  • AIF Treatment: Prepare serial dilutions of AIF in complete culture medium. Remove the old medium from the wells and add 100 µL of the AIF-containing medium to the respective wells. Include a vehicle-only control (medium with the same concentration of solvent used to dissolve AIF).

  • Incubation: Incubate the plate for the desired treatment times (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control. Plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Signaling Proteins

This protocol is for examining the effect of AIF on the expression and phosphorylation of key signaling proteins.

Materials:

  • AIF-treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: After AIF treatment for the desired time, wash the cells with cold PBS and lyse them using a suitable lysis buffer. Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between different treatment groups.

Data Presentation

Table 1: Summary of this compound Effects on Various Cancer Cell Lines

Cell LineCancer TypeConcentration RangeTreatment TimeObserved EffectsReference
786-O, Caki-1, RCC4Clear Cell Renal Cell CarcinomaDose-dependentNot specifiedSuppression of cell growth, induction of apoptosis, inhibition of cell invasion[5]
End1/E6E7, VK2/E6E7EndometriosisNot specifiedNot specifiedInhibition of cell migration and proliferation, cell cycle arrest, apoptosis[3]
Human Lung Tumor CellsLung Cancer30, 60 µMNot specifiedInduction of apoptosis, increased sub-G1 population, increased caspase 3/7 activity[1]
ES2, OV90Ovarian CancerNot specifiedNot specifiedAnti-proliferation, induction of late apoptotic cells, depolarization of mitochondrial membrane potential[4]
MCF-7Breast Cancer100 µM24h, 48hInhibition of cell growth[9][10]
U373, T98GGlioblastomaTime and dose-dependentNot specifiedInhibition of proliferation, G0/G1 cell cycle arrest, induction of apoptosis[11]
LNCaP, C4-2Prostate CancerNot specifiedNot specifiedReduced cell viability, migration, and invasion; induction of apoptosis[12][13]

Visualizations

AIF_Signaling_Pathways AIF Alpinumisoflavone acetate (AIF) PI3K_AKT PI3K/AKT Pathway AIF->PI3K_AKT inhibits ERK_MAPK ERK/MAPK Pathway AIF->ERK_MAPK inhibits NF_kB NF-κB Pathway AIF->NF_kB inhibits miR_101 miR-101 AIF->miR_101 upregulates ER_Stress ER Stress AIF->ER_Stress induces Caspase3_GSDME Caspase-3/GSDME Pathway AIF->Caspase3_GSDME activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation ERK_MAPK->Proliferation NF_kB->Proliferation Inflammation Inflammation NF_kB->Inflammation RLIP76 RLIP76 miR_101->RLIP76 inhibits RLIP76->Proliferation Metastasis Metastasis RLIP76->Metastasis Apoptosis Apoptosis ER_Stress->Apoptosis Pyroptosis Pyroptosis Caspase3_GSDME->Pyroptosis

Caption: Key signaling pathways modulated by this compound (AIF).

AIF_Experimental_Workflow Start Start: Select Cell Line DoseResponse Dose-Response Experiment (e.g., MTT Assay) Start->DoseResponse DetermineIC50 Determine IC50 Value DoseResponse->DetermineIC50 TimeCourse Time-Course Experiment (at IC50) DetermineIC50->TimeCourse DetermineOptimalTime Determine Optimal Treatment Time TimeCourse->DetermineOptimalTime DefinitiveExperiment Perform Definitive Experiment (e.g., Western Blot, Apoptosis Assay) DetermineOptimalTime->DefinitiveExperiment DataAnalysis Data Analysis & Interpretation DefinitiveExperiment->DataAnalysis

Caption: Workflow for optimizing AIF treatment time and concentration.

AIF_Troubleshooting_Tree Problem Problem: Inconsistent or No Effect CheckConcentration Is AIF concentration optimal? Problem->CheckConcentration CheckTime Is treatment time sufficient? CheckConcentration->CheckTime Yes DoseResponse Action: Perform Dose-Response CheckConcentration->DoseResponse No CheckCellHealth Are cells healthy and within a low passage number? CheckTime->CheckCellHealth Yes TimeCourse Action: Perform Time-Course CheckTime->TimeCourse No CheckSolvent Is solvent concentration non-toxic? CheckCellHealth->CheckSolvent Yes UseNewCells Action: Use new, healthy low-passage cells CheckCellHealth->UseNewCells No AdjustSolvent Action: Lower solvent concentration and run vehicle control CheckSolvent->AdjustSolvent No Success Problem Resolved CheckSolvent->Success Yes DoseResponse->Success TimeCourse->Success UseNewCells->Success AdjustSolvent->Success

References

Alpinumisoflavone acetate freeze-thaw cycle stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the freeze-thaw cycle stability of Alpinumisoflavone acetate.

Frequently Asked Questions (FAQs)

Q1: What is freeze-thaw stability and why is it important for this compound?

A1: Freeze-thaw stability refers to the ability of a compound in solution to withstand repeated cycles of freezing and thawing without undergoing degradation or changes in its physical and chemical properties. This is a critical parameter for ensuring the integrity of this compound stock solutions and experimental samples, which are often stored frozen. Instability can lead to a decrease in the effective concentration of the active compound, the formation of impurities, and potentially altered biological activity, all of which can compromise experimental results.

Q2: What are the potential consequences of freeze-thaw instability for this compound?

A2: Freeze-thaw cycles can lead to several issues, including:

  • Chemical Degradation: The compound may break down into other molecules. A primary concern for this compound is the hydrolysis of the acetate ester to form Alpinumisoflavone.

  • Physical Changes: The compound may precipitate out of solution, especially if its solubility limit is exceeded at lower temperatures. This can be difficult to fully reverse upon thawing.

  • Inaccurate Dosing: If the compound degrades or precipitates, the actual concentration in the thawed solution will be lower than expected, leading to errors in experimental dosing.

  • Altered Biological Activity: Degradation products may have different or no biological activity, or they could even interfere with the assay, leading to unreliable results.

Q3: How many freeze-thaw cycles can a solution of this compound typically endure?

A3: There is no universally applicable number of cycles. The stability will depend on the solvent, concentration, pH, and the rate of freezing and thawing. It is strongly recommended to conduct a compound-specific freeze-thaw stability study to determine the acceptable number of cycles for your specific experimental conditions. As a general guideline, it is best practice to minimize the number of freeze-thaw cycles. For sensitive compounds, it is advisable to aliquot stock solutions into single-use volumes.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitate forms after thawing and does not redissolve. The concentration of this compound may exceed its solubility in the chosen solvent at low temperatures.1. Gently warm the solution (e.g., in a 37°C water bath) and vortex to encourage redissolution. 2. If precipitation persists, consider using a lower concentration for your stock solution. 3. Evaluate alternative solvent systems with higher solubilizing capacity for this compound.
Discoloration of the solution after several freeze-thaw cycles. This may indicate chemical degradation, possibly due to oxidation or other reactions.1. Analyze the solution using a stability-indicating analytical method, such as HPLC-UV, to check for the appearance of degradation peaks. 2. Prepare fresh stock solutions and minimize exposure to light and air. Consider using amber vials and purging with an inert gas (e.g., nitrogen or argon) before sealing and freezing.
Inconsistent results in bioassays using the same stock solution. This is a strong indicator of compound degradation during storage and handling. The concentration of the active compound is likely decreasing with each freeze-thaw cycle.1. Immediately perform a freeze-thaw stability study as outlined in the experimental protocols below. 2. In the interim, prepare fresh stock solutions and aliquot them into single-use vials to avoid repeated freeze-thaw cycles.
Appearance of a new peak in the HPLC chromatogram. This suggests the formation of a degradation product.1. Identify the degradation product if possible, for example, by comparing its retention time to a standard of Alpinumisoflavone (the likely hydrolysis product). LC-MS analysis can help in structural elucidation. 2. Re-evaluate your storage and handling procedures to minimize degradation.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment of this compound

This protocol outlines a typical procedure to determine the stability of this compound in solution over several freeze-thaw cycles.

1. Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Cryovials or HPLC vials suitable for freezing

  • Freezer (-20°C or -80°C)

  • HPLC system with UV detector or an LC-MS system

2. Procedure:

  • Prepare Stock Solution: Accurately weigh a sufficient amount of this compound and dissolve it in the chosen solvent to prepare a stock solution at a relevant concentration (e.g., 10 mM in DMSO).

  • Aliquot Samples: Dispense the stock solution into multiple small-volume vials. A typical study might use 3 vials per time point for statistical analysis.

  • Initial Analysis (Cycle 0): Immediately after preparation, take three aliquots and analyze them using a validated, stability-indicating HPLC method. This will serve as the baseline (T=0) measurement.

  • First Freeze Cycle: Place the remaining vials in a freezer set to a specified temperature (e.g., -20°C) for a defined period (e.g., 24 hours).

  • First Thaw Cycle: Remove a set of three vials from the freezer and allow them to thaw completely at room temperature. Ensure the solution is homogenous by gentle vortexing.

  • Analysis after Cycle 1: Once thawed, analyze the samples by HPLC.

  • Repeat Cycles: Place the remaining vials back in the freezer. Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 to 5 cycles). Analyze a set of three vials after each cycle.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each cycle relative to the initial concentration (Cycle 0).

  • Monitor the appearance and growth of any new peaks in the chromatogram, which would indicate degradation products.

  • Set an acceptance criterion, for example, the concentration of this compound should not drop below 95% of the initial concentration, and no single degradation product should exceed 1%.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient from its degradation products.

Parameter Example Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis scan of this compound (e.g., 260 nm)
Injection Volume 10 µL
Column Temperature 30°C

Data Presentation

Table 1: Solubility of this compound
Solvent Solubility Reference
DMSOSoluble (specific concentration not detailed)[1]
Table 2: Example Freeze-Thaw Stability Data for this compound (Hypothetical)
Freeze-Thaw Cycle Mean Purity (%) (n=3) Standard Deviation Major Degradant (%)
099.80.1< 0.05
199.50.20.2
298.90.30.5
397.10.41.1
494.50.52.3
591.20.64.1

This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.

Visualizations

G cluster_prep Preparation cluster_analysis Analysis cluster_cycle Freeze-Thaw Cycles prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) aliquot Aliquot into Vials (3 per cycle) prep_stock->aliquot hplc Analyze by HPLC-UV aliquot->hplc Cycle 0 (Baseline) freeze Freeze (-20°C for 24h) aliquot->freeze thaw Thaw (Room Temp) freeze->thaw Cycle 1-n thaw->hplc Analyze after each cycle thaw->freeze Repeat for next cycle

Caption: Experimental workflow for a freeze-thaw stability study.

G AIA This compound Stress Stress Condition (e.g., Freeze-Thaw, pH changes) AIA->Stress AI Alpinumisoflavone Stress->AI Hydrolysis of Acetate Ester Other Other Degradation Products (e.g., from ring cleavage) Stress->Other Degradation of Isoflavone Core AA Acetic Acid

References

Technical Support Center: Alpinumisoflavone Acetate Vehicle Selection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate vehicle control for experiments involving Alpinumisoflavone acetate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a hydrophobic compound with poor water solubility. Based on its physicochemical properties, the following solvents are recommended for creating stock solutions:

  • Primary Recommendations:

    • Dimethyl sulfoxide (DMSO)[1][2]

    • Chloroform

    • Dichloromethane

    • Ethyl Acetate

    • Acetone[1]

  • Note: For cell culture experiments, it is crucial to use a final concentration of the organic solvent that is non-toxic to the cells.

Q2: What is a suitable vehicle control for in vitro experiments with this compound?

A2: The most commonly used and recommended vehicle for in vitro studies is DMSO. A study on the parent compound, Alpinumisoflavone, utilized 1.2% DMSO as the vehicle control in prostate cancer cell lines. Another study used 0.3% DMSO as a negative control in an MTT assay. The final concentration of DMSO in the cell culture medium should be carefully controlled and kept consistent across all experimental and control groups. It is recommended to keep the final DMSO concentration below 0.5% to minimize solvent-induced artifacts.

Q3: How should I prepare this compound for in vivo studies?

A3: Due to its poor water solubility, this compound requires a specific formulation for in vivo administration. While direct studies on the acetate form are limited, formulations for the parent compound, Alpinumisoflavone, provide a strong starting point. These often involve a combination of solvents and surfactants to create a stable solution or suspension suitable for injection.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in cell culture media. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility when the stock solution is diluted in the aqueous media.1. Decrease the final concentration of this compound. 2. Slightly increase the final concentration of the organic solvent, ensuring it remains within a non-toxic range for the specific cell line (typically <0.5% for DMSO). 3. Prepare a fresh dilution from the stock solution immediately before each experiment.
Vehicle control group shows unexpected biological effects. The concentration of the vehicle (e.g., DMSO) is too high and is causing cellular stress or other off-target effects.1. Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific cell line and assay. 2. Reduce the final concentration of the vehicle in all experimental groups.
Inconsistent results between experiments. Variability in the preparation of the this compound solution or the vehicle control.1. Ensure the stock solution is fully dissolved before each use. 2. Use a consistent, validated protocol for preparing all solutions. 3. Prepare fresh dilutions for each experiment.
Compound appears to be inactive in an in vivo study. Poor bioavailability due to suboptimal vehicle formulation.1. Consider alternative vehicle formulations to improve solubility and absorption. 2. Evaluate different routes of administration. 3. Incorporate co-solvents and surfactants as detailed in the in vivo formulation table.

Data Presentation

In Vitro Vehicle Control Recommendations
Vehicle Final Concentration Application Reference
DMSO1.2%Cell viability, migration, and invasion assays in prostate cancer cells.
DMSO0.3%MTT assay for cell viability.
In Vivo Formulation Examples for Alpinumisoflavone

These formulations for the parent compound can be adapted for this compound. It is crucial to assess the stability and tolerability of the final formulation in a pilot study.

Formulation Composition Administration Route Notes
10% DMSO + 40% PEG300 + 5% Tween80 + 45% SalineIntraperitoneal (i.p.)A common formulation for water-insoluble compounds.
10% DMSO + 90% (20% SBE-β-CD in Saline)Intravenous (i.v.) or i.p.SBE-β-CD can enhance solubility.
10% DMSO + 90% Corn OilOral (p.o.) or i.p.Suitable for lipophilic compounds.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
  • Prepare a 10 mM stock solution of this compound in sterile DMSO. Ensure the compound is completely dissolved by vortexing.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

  • Dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution.

  • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This ensures that the final concentration of DMSO is consistent across all treatment and control groups.

  • Gently mix the final solutions before adding them to the cells.

Mandatory Visualizations

VehicleSelectionWorkflow cluster_InVitro In Vitro Experiments Start_InVitro Start: In Vitro Study StockSolution Prepare Stock Solution (e.g., 10 mM in DMSO) Start_InVitro->StockSolution WorkingDilution Prepare Working Dilutions in Culture Medium StockSolution->WorkingDilution VehicleControl_InVitro Prepare Vehicle Control (Medium + DMSO) StockSolution->VehicleControl_InVitro FinalConcentration Final DMSO Concentration < 0.5%? WorkingDilution->FinalConcentration VehicleControl_InVitro->FinalConcentration ToxicityTest Perform Vehicle Toxicity Test FinalConcentration->ToxicityTest No/Unsure Experiment Proceed with Experiment FinalConcentration->Experiment Yes ToxicityTest->Experiment If non-toxic AdjustConcentration Adjust Stock or Final Concentration ToxicityTest->AdjustConcentration If toxic AdjustConcentration->StockSolution InVivoVehicleSelection cluster_solubility Solubility & Formulation Strategy cluster_validation Validation cluster_final Final Protocol Start_InVivo Start: In Vivo Study This compound (Poorly water-soluble) Solubilize Dissolve in minimal DMSO (e.g., 10%) Start_InVivo->Solubilize CoSolvent Add Co-solvent (e.g., PEG300, SBE-β-CD) Solubilize->CoSolvent OilPhase Alternatively, use an Oil-based vehicle (e.g., Corn Oil) Solubilize->OilPhase Surfactant Add Surfactant (e.g., Tween80) CoSolvent->Surfactant AqueousPhase Add Aqueous Phase (e.g., Saline) Surfactant->AqueousPhase Stability Check for Precipitation/ Phase Separation AqueousPhase->Stability OilPhase->Stability Tolerability Pilot Study: Assess Animal Tolerability Stability->Tolerability If Stable FinalFormulation Final Formulation Tolerability->FinalFormulation If Tolerated VehicleControl_InVivo Vehicle Control (All components except this compound) FinalFormulation->VehicleControl_InVivo Administer Administer to Animals FinalFormulation->Administer VehicleControl_InVivo->Administer

References

Technical Support Center: Normalizing qPCR Data for Alpinumisoflavone Acetate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Alpinumisoflavone acetate in their experiments. This resource provides targeted guidance on normalizing quantitative PCR (qPCR) data, a critical step for obtaining accurate and reproducible gene expression results. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is qPCR data normalization particularly important in experiments with this compound?

A1: Normalization is crucial in all qPCR experiments to correct for variations in RNA extraction, reverse transcription efficiency, and sample loading. However, it is especially critical when studying the effects of bioactive compounds like this compound, which is a type of isoflavone. Isoflavones have been shown to potentially alter the expression of commonly used housekeeping genes (also known as reference genes), which are assumed to be stably expressed.[1][2][3] Using an unstable reference gene for normalization can lead to inaccurate and misleading results regarding the effect of this compound on your target genes.

Q2: What are the most common methods for normalizing qPCR data?

A2: The most prevalent method for qPCR data normalization is the use of one or more validated reference genes. The comparative Ct (ΔΔCt) method is a widely used approach that calculates the difference in Ct values between the target gene and the reference gene (ΔCt) and then compares these values across different samples.[3] To increase the accuracy of normalization, it is often recommended to use the geometric mean of multiple stable reference genes.[3][4]

Q3: Which reference genes are recommended for this compound experiments?

A3: There is no universal set of reference genes that are stable under all experimental conditions. The stability of commonly used reference genes like GAPDH, ACTB, and 18S rRNA can be affected by the specific cell type, experimental treatment, and even the concentration of the compound being studied.[1][5][6][7] Therefore, it is essential to validate a panel of candidate reference genes under your specific experimental conditions (i.e., the same cell line and this compound concentrations you plan to use). Some studies on other isoflavones have identified more stable alternatives to the classic housekeeping genes.

Q4: How do I validate the stability of potential reference genes?

A4: Several statistical algorithms are available to assess the expression stability of candidate reference genes across your experimental samples (e.g., control vs. This compound-treated). Commonly used tools include geNorm, NormFinder, and BestKeeper.[8][9] These programs rank the candidate genes from most to least stable, allowing you to select the most appropriate reference genes for your experiment.

Troubleshooting Guides

Q1: My amplification curves for some samples look unusual. What could be the cause?

A1: Abnormal amplification curves can arise from several issues. If you observe no amplification or a very late amplification (high Ct value), it could be due to poor RNA quality, inefficient reverse transcription, or the presence of PCR inhibitors.[10][11][12] Plant-derived compounds like this compound can sometimes introduce PCR inhibitors into the reaction. If you see a jagged or irregular amplification curve, it might indicate issues with the instrument's detector or air bubbles in the reaction well.

Q2: I am seeing amplification in my no-template control (NTC) wells. What should I do?

A2: Amplification in the NTC is a clear sign of contamination.[10][12] The source of contamination could be your reagents (water, primers, master mix) or carryover from previous PCR products. To resolve this, it is recommended to use fresh, nuclease-free water and aliquots of your primers and master mix. Ensure you follow good laboratory practices, such as using dedicated pipettes and working in a clean environment to prevent cross-contamination.

Q3: The Ct values for my biological replicates are highly variable. How can I improve consistency?

A3: High variability between biological replicates can stem from inconsistent cell treatment, variations in RNA extraction, or pipetting errors during qPCR setup.[12] Ensure that your cell cultures are treated uniformly with this compound. When extracting RNA, treat all samples identically. To minimize pipetting errors, it is advisable to prepare a master mix containing all qPCR reagents except the cDNA template and then aliquot the master mix into your PCR plate before adding the individual cDNA samples.

Q4: My qPCR efficiency is low. What are the possible reasons and solutions?

A4: Low qPCR efficiency (typically below 90%) can be caused by suboptimal primer design, incorrect annealing temperature, or the presence of PCR inhibitors.[11] You can try to optimize the annealing temperature by running a gradient PCR. If that doesn't improve efficiency, redesigning your primers may be necessary. If you suspect PCR inhibitors from your this compound stock solution, you can try diluting your cDNA template to see if that improves amplification.

Experimental Protocols

Protocol 1: Validation of Reference Genes for this compound Experiments

This protocol outlines the steps to identify the most stable reference genes for normalizing qPCR data in your specific experimental setup.

  • Select Candidate Reference Genes: Choose a panel of 8-10 candidate reference genes. Include commonly used genes (e.g., GAPDH, ACTB, B2M, HPRT1, RPL13A) and consider less common ones that have shown stability in other systems.

  • Prepare Experimental Samples: Culture your cells and treat them with the same concentrations of this compound and for the same duration as in your planned experiment. Include a vehicle control (e.g., DMSO). Prepare at least three biological replicates for each condition.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from all samples using a standardized protocol. Ensure the RNA quality is high (A260/280 ratio of ~2.0). Synthesize cDNA from a fixed amount of RNA for all samples.

  • qPCR Analysis: Perform qPCR for all candidate reference genes on all cDNA samples. Ensure you include technical replicates (at least duplicates) for each sample.

  • Data Analysis: Use statistical algorithms like geNorm or NormFinder to analyze the expression stability of the candidate reference genes. These tools will provide a stability ranking.

  • Select a Combination of Stable Genes: Based on the stability ranking, select the top 2-3 most stable reference genes. The geometric mean of the Ct values of these genes should be used for normalization in your subsequent experiments.[9]

Data Presentation

The following tables summarize hypothetical quantitative data on the effects of this compound on the gene expression of key signaling pathways. Note: This data is illustrative and should be replaced with your experimental findings.

Table 1: Effect of this compound on PI3K/Akt Signaling Pathway Genes

GeneTreatmentFold Change (relative to control)
PIK3CAThis compound (10 µM)0.75
AKT1This compound (10 µM)0.60
PTENThis compound (10 µM)1.50
mTORThis compound (10 µM)0.80

Table 2: Effect of this compound on NF-κB Signaling Pathway Genes

GeneTreatmentFold Change (relative to control)
RELA (p65)This compound (10 µM)0.50
NFKBIA (IκBα)This compound (10 µM)1.80
TNFThis compound (10 µM)0.40
IL6This compound (10 µM)0.35

Mandatory Visualization

qPCR_Normalization_Workflow qPCR Data Normalization Workflow for this compound Experiments cluster_experiment Experimental Phase cluster_validation Reference Gene Validation cluster_quantification Target Gene Quantification A Cell Culture & This compound Treatment B RNA Extraction & Quality Control A->B C cDNA Synthesis B->C E qPCR of Candidate Genes C->E H qPCR of Target Genes & Validated Reference Genes C->H D Select Candidate Reference Genes D->E F Analyze Stability (geNorm, NormFinder) E->F G Select Top 2-3 Stable Genes F->G I Data Analysis (ΔΔCt) G->I H->I J Calculate Fold Change I->J AIF_Signaling_Pathway Simplified Signaling Pathways Modulated by this compound cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway AIF Alpinumisoflavone Acetate PI3K PI3K AIF->PI3K Inhibits IKK IKK AIF->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB IKK->NFkB Genes Target Gene Expression NFkB->Genes

References

Validation & Comparative

A Comparative Analysis of Alpinumisoflavone and Genistein in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro anti-cancer effects of two isoflavones, Alpinumisoflavone and Genistein, across various cancer cell lines. The information is compiled from multiple studies to offer a comprehensive overview of their mechanisms of action, focusing on their impact on cell viability, apoptosis, and cell cycle progression.

Comparative Efficacy in Cancer Cell Lines

The following tables summarize the quantitative data on the effects of Alpinumisoflavone and Genistein on different cancer cell lines. It is important to note that the data presented is collated from separate studies and not from direct head-to-head comparisons.

Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 Value (µM)Exposure Time (h)Citation
Alpinumisoflavone MDA-MB-231-pcDNA (Breast)42.57 ± 3.81Not Specified[1]
MDA-MB-231-BCRP (Breast)65.65 ± 6.04Not Specified[1]
MCF-7 (Breast)> 10024[1]
MCF-7 (Breast)> 10048[1]
Genistein HGC-27 (Gastric)Dose-dependent inhibitionNot Specified[2]
HN4 (Head and Neck)Dose-dependent inhibitionNot Specified[3]
HT29 (Colon)High concentrations decrease viability48[4][5]
SW620 (Colon)High concentrations decrease viability48[4][5]
MCF-7 (Breast)Dose-dependent inhibition24, 48, 72[6]
MDA-MB-231 (Breast)Dose-dependent inhibition24, 48, 72[6]
SiHa (Cervical)80Not Specified[7]
ME-180 (Cervical)LD50: 11Not Specified[7]
CaSki (Cervical)LD50: 24Not Specified[7]
HeLa (Cervical)18.47Not Specified[7]
Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells.

CompoundCancer Cell LineKey FindingsCitation
Alpinumisoflavone Human Lung Tumor CellsIncreased sub-G1 population and caspase 3/7 activity.[8]
ES2 and OV90 (Ovarian)Augmentation in late apoptotic cells and depolarization of mitochondrial membrane potential.[9]
ccRCC (Renal)Effective in inducing apoptosis in RCC4 and 786-O cells.[10]
LNCaP and C4-2 (Prostate)Increased number of apoptotic cells and activation of caspase-3 and PARP.[11]
Genistein HCT-116/SW-480 (Colon)Promoted apoptosis in a time- and dose-dependent manner.[12]
HN4 (Head and Neck)Induced programmed cell death.[3]
T24 (Bladder)Induced apoptosis associated with G2/M phase cell cycle arrest.[13]
HT29 (Colon)Induced apoptosis by modulating caspase-3 and p38 MAPK signaling.[14][15]
BxPC-3 (Pancreatic)Potentiated apoptosis induced by chemotherapeutic agents.[16]
HeLa, CaSki, C33A (Cervical)Increased percentage of apoptotic cells in a dose-dependent manner.[7]
Cell Cycle Arrest

Cell cycle arrest is a crucial mechanism to halt the proliferation of cancer cells.

CompoundCancer Cell LinePhase of ArrestCitation
Alpinumisoflavone Human Lung Tumor CellsIncreased sub-G1 population, indicative of apoptosis.[8]
ES2 and OV90 (Ovarian)Sub-G1 phase arrest.[9]
Genistein HCT-116/SW-480 (Colon)G2/M phase.[12]
HGC-27 (Gastric)G2/M phase.[2]
HN4 (Head and Neck)S/G2-M phase.[3]
T24 (Bladder)G2/M phase.[13]
LNCaP and PC3 (Prostate)G2/M phase.[17]
HeLa (Cervical)S and G2/M phase.[7]

Signaling Pathways

Both Alpinumisoflavone and Genistein exert their anti-cancer effects by modulating various signaling pathways crucial for cancer cell survival and proliferation.

Alpinumisoflavone Signaling Pathways

Alpinumisoflavone has been shown to modulate several key signaling pathways in cancer cells. In lung tumor cells, it induces apoptosis by repressing both the ERK/MAPK and NF-κB pathways.[8] In human ovarian cancer cells, Alpinumisoflavone regulates the PI3K/AKT, MAPK, and endoplasmic reticulum (ER) stress signaling pathways, leading to cell death.[9] Furthermore, in clear cell renal cell carcinoma, it suppresses tumor growth and metastasis by modulating the miR-101/RLIP76 signaling pathway through the inhibition of Akt.[10]

Alpinumisoflavone_Signaling cluster_ERK_MAPK ERK/MAPK Pathway cluster_NFKB NF-κB Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_ER_Stress ER Stress Pathway AIF Alpinumisoflavone MEK MEK AIF->MEK ERK ERK AIF->ERK NFKB NF-κB AIF->NFKB AKT AKT AIF->AKT ER_Stress ER Stress AIF->ER_Stress MEK->ERK Proliferation_Survival_NFKB Proliferation & Survival ERK->Proliferation_Survival_NFKB Apoptosis Apoptosis ERK->Apoptosis NFKB->Proliferation_Survival_NFKB NFKB->Apoptosis PI3K PI3K PI3K->AKT AKT->Proliferation_Survival_NFKB miR101 miR-101 AKT->miR101 AKT->Apoptosis RLIP76 RLIP76 miR101->RLIP76 RLIP76->Proliferation_Survival_NFKB Apoptosis_ER Apoptosis ER_Stress->Apoptosis_ER

Alpinumisoflavone signaling pathways in cancer cells.

Genistein Signaling Pathways

Genistein's anti-cancer activity is mediated through its interaction with multiple signaling pathways. It is known to inhibit protein tyrosine kinases, which are critical for cell growth.[18] In various cancer types, Genistein has been shown to modulate the PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin signaling pathways.[19] In colon cancer cells, it can induce G2/M cell cycle arrest and apoptosis through an ATM/p53-dependent pathway.[12]

Genistein_Signaling cluster_PTK Protein Tyrosine Kinases cluster_PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway cluster_MAPK_ERK MAPK/ERK Pathway cluster_NFKB NF-κB Pathway cluster_WNT Wnt/β-catenin Pathway cluster_ATM_p53 ATM/p53 Pathway Genistein Genistein PTK PTKs Genistein->PTK PI3K PI3K Genistein->PI3K MAPK MAPK Genistein->MAPK NFKB NF-κB Genistein->NFKB Wnt Wnt Genistein->Wnt ATM ATM Genistein->ATM AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival ERK ERK MAPK->ERK ERK->Proliferation_Survival NFKB->Proliferation_Survival BetaCatenin β-catenin Wnt->BetaCatenin BetaCatenin->Proliferation_Survival p53 p53 ATM->p53 p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Genistein signaling pathways in cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20][21][22][23]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well in 100 µL of complete culture medium.[21] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Alpinumisoflavone or Genistein. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[20]

  • Incubation: Incubate the plate at 37°C for 1-4 hours.[20]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

MTT Assay Workflow.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25][26]

Protocol:

  • Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2-10 µL of Propidium Iodide (PI) staining solution.[24][27]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[26]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Apoptosis_Workflow cluster_results Cell Populations A Harvest and wash cells B Resuspend in Binding Buffer A->B C Add Annexin V-FITC and PI B->C D Incubate (15 min, RT, dark) C->D E Analyze by flow cytometry D->E Viable Viable (Annexin V-, PI-) E->Viable EarlyApop Early Apoptotic (Annexin V+, PI-) E->EarlyApop LateApop Late Apoptotic/Necrotic (Annexin V+, PI+) E->LateApop

Annexin V/PI Staining Workflow.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.[28][29][30][31][32]

Protocol:

  • Cell Harvesting: Harvest approximately 1x10^6 cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[30]

  • Washing: Centrifuge to remove ethanol and wash the cells twice with PBS.[32]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining.[30]

  • PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension.[30]

  • Incubation: Incubate for at least 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

CellCycle_Workflow cluster_phases Cell Cycle Phases A Harvest and wash cells B Fix with cold 70% ethanol A->B C Wash with PBS B->C D Treat with RNase A C->D E Stain with Propidium Iodide D->E F Analyze by flow cytometry E->F G0G1 G0/G1 F->G0G1 S S F->S G2M G2/M F->G2M

Cell Cycle Analysis Workflow.

Conclusion

Both Alpinumisoflavone and Genistein demonstrate significant anti-cancer properties in a variety of cancer cell lines. They effectively inhibit cell viability, induce apoptosis, and cause cell cycle arrest. Their mechanisms of action involve the modulation of multiple critical signaling pathways. While Genistein has been more extensively studied, Alpinumisoflavone shows promise as a potent anti-cancer agent. Further research, including direct comparative studies, is warranted to fully elucidate their therapeutic potential and to determine which compound may be more effective against specific cancer types.

References

Alpinumisoflavone Acetate vs. Doxorubicin: A Comparative Efficacy Analysis for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-cancer efficacy of Alpinumisoflavone and the widely used chemotherapeutic agent, doxorubicin. The information presented is collated from preclinical studies to offer a comprehensive overview of their mechanisms of action, cytotoxic effects, and the experimental methodologies used for their evaluation.

I. Comparative Efficacy: In Vitro Cytotoxicity

The cytotoxic effects of Alpinumisoflavone and doxorubicin have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cancer type and the specific cell line.

CompoundCell LineCancer TypeIC50 ValueCitation
Alpinumisoflavone MCF-7Breast Cancer> 100 µM (44.92 ± 1.79% inhibition at 100 µM)[1]
MDA-MB-231-pcDNABreast Cancer42.57 ± 3.81 µM[1]
MDA-MB-231-BCRPBreast Cancer (Multi-drug resistant)65.65 ± 6.04 µM[1]
Doxorubicin MCF-7Breast Cancer3.62 µM (48h)[1]
HCT116Colon Cancer24.30 µg/ml[2]
PC3Prostate Cancer2.64 µg/ml[2]
Hep-G2Hepatocellular Carcinoma14.72 µg/ml[2]
293TNormal Embryonic Kidney13.43 µg/ml[2]
HepG2Hepatocellular Carcinoma12.2 µM[3][4]
UMUC-3Bladder Cancer5.1 µM[3][4]
TCCSUPBladder Cancer12.6 µM[3][4]
BFTC-905Bladder Cancer2.3 µM[3][4]
HeLaCervical Cancer2.9 µM[3][4]
M21Skin Melanoma2.8 µM[3][4]
Huh7Hepatocellular Carcinoma> 20 µM[3][4]
VMCUB-1Bladder Cancer> 20 µM[3][4]
A549Lung Cancer> 20 µM[3][4]
SNU449Hepatocellular Carcinoma> 10-fold higher than sensitive lines[5]

II. Mechanisms of Action: A Look into the Signaling Pathways

Alpinumisoflavone and doxorubicin exert their anti-cancer effects through distinct and complex signaling pathways.

Alpinumisoflavone Signaling Pathways

Alpinumisoflavone has been shown to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Alpinumisoflavone_Signaling cluster_MAPK_PI3K MAPK/PI3K Pathway cluster_miR101 miR-101/RLIP76 Pathway cluster_ER_Stress ER Stress Pathway AIF Alpinumisoflavone MAPK MAPK AIF->MAPK Inhibits PI3K PI3K AIF->PI3K Inhibits miR101 miR-101 AIF->miR101 Upregulates ER_Stress ER Stress AIF->ER_Stress Induces Cell_Viability_Proliferation Cell Viability & Proliferation MAPK->Cell_Viability_Proliferation Regulates Akt Akt PI3K->Akt Akt->Cell_Viability_Proliferation Promotes RLIP76 RLIP76 miR101->RLIP76 Inhibits Apoptosis_miR Apoptosis miR101->Apoptosis_miR Induces Cell_Prolif_Meta Cell Proliferation & Metastasis RLIP76->Cell_Prolif_Meta Promotes Apoptosis_ER Apoptosis ER_Stress->Apoptosis_ER

Caption: Alpinumisoflavone's multi-target mechanism.

Doxorubicin Signaling Pathways

Doxorubicin's primary anti-cancer activity stems from its ability to induce DNA damage and generate reactive oxygen species (ROS), which in turn activate various cell death pathways.

Doxorubicin_Signaling cluster_DNA_Damage DNA Damage Response cluster_ROS ROS Generation cluster_Notch Notch Signaling Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Dox->Topoisomerase_II Mitochondria Mitochondria Dox->Mitochondria Notch Notch Signaling Dox->Notch Activates DNA_Breaks DNA Strand Breaks DNA_Intercalation->DNA_Breaks Topoisomerase_II->DNA_Breaks Cell_Cycle_Arrest Cell Cycle Arrest DNA_Breaks->Cell_Cycle_Arrest Apoptosis_DNA Apoptosis DNA_Breaks->Apoptosis_DNA ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis_ROS Apoptosis Oxidative_Stress->Apoptosis_ROS Apoptosis_Notch Apoptosis Notch->Apoptosis_Notch

Caption: Doxorubicin's mechanisms of inducing cell death.

III. Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy of Alpinumisoflavone and doxorubicin.

A. Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Alpinumisoflavone or doxorubicin for 24 to 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well plate treat Treat with Compound start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add DMSO incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read end Calculate IC50 read->end

Caption: Workflow for determining cell viability via MTT assay.

B. Apoptosis Detection (Annexin V/Propidium Iodide Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentrations of Alpinumisoflavone or doxorubicin for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

C. Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and assess the effect of the compounds on their expression levels.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, PARP, p-Akt, Akt, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

This guide provides a foundational comparison based on available preclinical data. Further in-depth studies, including in vivo models and clinical trials, are necessary to fully elucidate the therapeutic potential of Alpinumisoflavone and its standing relative to established chemotherapeutics like doxorubicin.

References

Validating Alpinumisoflavone Acetate's Effect on the NF-κB Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Alpinumisoflavone acetate's effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway against other well-characterized inhibitors. The information is intended to assist researchers in designing and interpreting experiments to validate the mechanism of action of this compound.

The NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, the NF-κB dimer (typically p65/p50) is sequestered in the cytoplasm by the inhibitor of κB (IκBα). Upon stimulation by various signals, such as cytokines or growth factors, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates (p-IκBα) NFkB_inactive NF-κB (p65/p50) IkBa->NFkB_inactive Sequesters Ub Ubiquitin IkBa->Ub Ubiquitination NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active Translocation Proteasome Proteasome Ub->Proteasome Degradation DNA DNA NFkB_active->DNA Binds Gene_expression Target Gene Expression DNA->Gene_expression Transcription

Canonical NF-κB signaling pathway.

Experimental Workflow for Validation

To validate the effect of this compound on the NF-κB pathway, a series of experiments can be performed to pinpoint its specific target within the cascade. The following workflow outlines the key validation steps.

Experimental Workflow Start Start: Treat cells with This compound Luciferase_Assay NF-κB Luciferase Reporter Assay Start->Luciferase_Assay Western_Blot_p65 Western Blot: Nuclear/Cytoplasmic Fractionation (p65 levels) Luciferase_Assay->Western_Blot_p65 If inhibition is observed IF_p65 Immunofluorescence: p65 Nuclear Translocation Western_Blot_p65->IF_p65 Western_Blot_IkBa Western Blot: Phospho-IκBα & Total IκBα IF_p65->Western_Blot_IkBa If nuclear translocation is blocked IKK_Assay In vitro IKK Kinase Assay Western_Blot_IkBa->IKK_Assay If IκBα degradation is inhibited Conclusion Identify Mechanism of Action IKK_Assay->Conclusion

A Comparative Analysis of Prenylated vs. Non-Prenylated Isoflavones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between prenylated and non-prenylated isoflavones is critical for harnessing their therapeutic potential. This guide provides an objective comparison of their biological activities, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.

Isoflavones, a class of phytoestrogens predominantly found in legumes, have garnered significant attention for their potential health benefits, including roles in mitigating menopausal symptoms, osteoporosis, and certain cancers. The biological activity of these compounds can be significantly altered by the addition of a prenyl group, a five-carbon isoprenoid unit, to their core structure. This modification, known as prenylation, generally increases the lipophilicity of the isoflavone, which can enhance its interaction with cell membranes and target proteins, thereby modulating its bioactivity. This guide delves into a comparative analysis of prenylated and non-prenylated isoflavones, focusing on their estrogenic, anti-inflammatory, and anticancer properties.

Comparative Biological Activity: A Tabular Overview

The addition of a prenyl group can either enhance or diminish the biological activity of an isoflavone, depending on the specific compound, the position of the prenyl moiety, and the biological endpoint being assessed. The following tables summarize quantitative data from various studies to provide a clear comparison.

Table 1: Comparative Estrogenic Activity

IsoflavonePrenylation StatusEstrogen Receptor (ER) TargetAssayEC50 (µM)Reference
GenisteinNon-prenylatedERβReporter Gene Assay0.0022 ± 0.0004[cite: ]
8-PrenylgenisteinPrenylatedERβReporter Gene AssaySignificantly lower than Genistein[cite: ]
DaidzeinNon-prenylatedERα / ERβ--[1]
6,8-DiprenylorobolPrenylatedERsYeast-two hybrid assayPotent Antagonist[1]
Isoerysenegalensein EPrenylatedERsYeast-two hybrid assayPotent Antagonist[1]

Table 2: Comparative Anticancer Activity (Cytotoxicity)

Isoflavone DerivativePrenylation StatusCancer Cell LineAssayIC50 / PC50 (µM)Reference
FormononetinNon-prenylatedMGC-803, EC-109, PC-3-Less active than prenylated derivatives[2]
Compound 19 (Formononetin derivative)PrenylatedMGC-803-6.07 ± 0.88[2]
Compound 19 (Formononetin derivative)PrenylatedEC-109-3.54 ± 1.47[2]
Compound 19 (Formononetin derivative)PrenylatedPC-3-1.97 ± 0.01[2]
6-Prenyl Isolfavone (69a)PrenylatedPANC-1 (NDM)-1.5[2]
8-Prenyl Isolfavone (78)PrenylatedPANC-1 (NDM)-5.7[2]
Millexatin N (1)PrenylatedMDA-MB231MTT Assay20.1 ± 1.5[3]
Millexatin N (1)PrenylatedHuh-7MTT Assay13.9 ± 0.9[3]
Millexatin N (1)PrenylatedKKU-100MTT Assay19.8 ± 1.2[3]
Compound 6PrenylatedMDA-MB231MTT Assay25.4 ± 1.8[3]
Compound 6PrenylatedHuh-7MTT Assay18.2 ± 1.1[3]
Compound 6PrenylatedKKU-100MTT Assay22.7 ± 1.6[3]
Compound 8PrenylatedMDA-MB231MTT Assay30.9 ± 2.1[3]
Compound 8PrenylatedHuh-7MTT Assay21.5 ± 1.4[3]
Compound 8PrenylatedKKU-100MTT Assay28.6 ± 1.9[3]

NDM: Nutrient-Deprived Medium

Table 3: Comparative Anti-inflammatory Activity

CompoundPrenylation StatusAssayKey FindingReference
GenisteinNon-prenylatedNF-κB activationRepresses TNF-α-induced NF-κB activation[4]
DaidzeinNon-prenylatedNF-κB activationDoes not repress TNF-α-induced NF-κB activation[4]
Hydrogenated isoflavonesMetabolites (can be derived from prenylated precursors)NF-κB and MAPK pathwaysBlock NF-κB and MAPK pathways[5]
Prenylated StilbenoidsPrenylatedNF-κB/AP-1 activationInhibit NF-κB/AP-1 activation[6][7]

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of research findings, detailed methodologies for key experiments are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test isoflavones (prenylated and non-prenylated) and appropriate vehicle controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9] Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.

Anti-inflammatory Activity: NF-κB p65 Translocation Assay

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

Principle: This assay quantifies the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation, which is a hallmark of NF-κB activation.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or RAW 264.7 macrophages) in a 96-well plate and allow them to attach. Pre-treat the cells with different concentrations of isoflavones for a specified time before stimulating with a pro-inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Fixation and Permeabilization: After stimulation, fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.[10] Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.[11]

  • Immunostaining: Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour. Incubate the cells with a primary antibody against NF-κB p65 overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature. Stain the nuclei with a nuclear counterstain like Hoechst.

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. The translocation of p65 is quantified by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

Signaling Pathway Analysis: Western Blot for MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Western blotting can be used to detect the phosphorylation status of key MAPK proteins (e.g., ERK, JNK, p38), which indicates their activation.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. Phospho-specific antibodies are used to detect the activated forms of the MAPK proteins.

Protocol:

  • Cell Lysis: Treat cells with isoflavones and/or stimulants as required. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a MAPK protein (e.g., phospho-ERK) overnight at 4°C.[11]

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the MAPK protein.[11]

Signaling Pathway and Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cluster_results Results a Seed Cells b Compound Treatment (Isoflavones) a->b c MTT Assay (Viability) b->c d NF-kB Translocation (Inflammation) b->d e Western Blot (Signaling) b->e f Measure Absorbance c->f g Image & Quantify d->g h Detect & Visualize e->h i IC50 / EC50 f->i j % Inhibition g->j k Protein Expression h->k

Caption: A generalized experimental workflow for comparing the biological activities of isoflavones.

Caption: The NF-κB signaling pathway, a target for the anti-inflammatory effects of isoflavones.

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_nuc P-ERK ERK->ERK_nuc translocates Prenylated_Isoflavone Prenylated Isoflavone Prenylated_Isoflavone->Raf inhibits TranscriptionFactors Transcription Factors (c-Jun, c-Fos) ERK_nuc->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

References

A Comparative Guide: Alpinumisoflavone Acetate versus Gefitinib for EGFR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alpinumisoflavone acetate and the established epidermal growth factor receptor (EGFR) inhibitor, gefitinib. The information presented herein is intended to offer an objective overview based on available experimental data.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. Gefitinib is a potent and selective EGFR tyrosine kinase inhibitor (TKI) widely used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[2][3] this compound, a naturally occurring prenylated isoflavonoid, has demonstrated various anticancer properties, including the ability to modulate signaling pathways implicated in cancer progression.[4][5] This guide compares the EGFR-inhibitory activity of this compound with that of gefitinib, focusing on quantitative data, effects on downstream signaling, and experimental methodologies.

Quantitative Comparison of EGFR Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and gefitinib against EGFR. It is important to note that these values were obtained from different studies and under varying experimental conditions; therefore, a direct comparison should be made with caution.

CompoundTargetIC50 ValueAssay TypeReference
This compoundEGFR92.06 µMIn vitro kinase assay[6]
GefitinibEGFR (Wild-Type)26 - 57 nMCell-based autophosphorylation assay[7]
GefitinibEGFR (Wild-Type)218 nMCell-based assay[2]
GefitinibEGFR (L858R mutant)45 nMCell-based assay[2]
GefitinibEGFR (HCC827 cell line)13.06 nMCell growth inhibition assay[8]
GefitinibEGFR (PC9 cell line)77.26 nMCell growth inhibition assay[8]

Disclaimer: The IC50 values presented are from separate studies and may not be directly comparable due to differences in experimental protocols, reagents, and cell lines used.

Impact on Downstream EGFR Signaling Pathways

Activation of EGFR triggers a cascade of downstream signaling events, primarily through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation and survival.[1][9] Both this compound and gefitinib have been shown to modulate these key signaling nodes.

This compound: Studies have indicated that this compound can suppress the phosphorylation of Akt, a key component of the PI3K/Akt pathway.[10] Furthermore, research has demonstrated its ability to deregulate the ERK/MAPK pathway in lung tumor cells.[4][5][11] This suggests that this compound can inhibit two major downstream signaling arms of EGFR.

Gefitinib: Gefitinib is a well-characterized EGFR inhibitor that effectively blocks the phosphorylation of both Akt and ERK in a dose-dependent manner.[7] Its therapeutic efficacy is largely attributed to the inhibition of these pro-survival and proliferative signaling cascades.

The following table summarizes the observed effects of both compounds on key downstream signaling molecules.

CompoundDownstream TargetEffectReference
This compoundp-AktInhibition[10]
p-ERKInhibition[4][11]
Gefitinibp-AktInhibition[7]
p-ERKInhibition[7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation EGF EGF EGF->EGFR AIF Alpinumisoflavone Acetate AIF->EGFR Gefitinib Gefitinib Gefitinib->EGFR

EGFR Signaling Pathway and Inhibition Points.

Experimental_Workflow cluster_in_vitro In Vitro Kinase Assay cluster_cell_based Cell-Based Assay reagents Prepare Reagents: - Recombinant EGFR - Kinase Buffer - ATP - Substrate incubation Incubate EGFR with Inhibitor (this compound or Gefitinib) reagents->incubation reaction Initiate Kinase Reaction (Add ATP/Substrate) incubation->reaction detection Detect Kinase Activity (e.g., Luminescence, Fluorescence) reaction->detection ic50 Calculate IC50 detection->ic50 cell_culture Culture Cancer Cells (e.g., A549, PC-9) treatment Treat Cells with Inhibitor cell_culture->treatment lysis Cell Lysis treatment->lysis western_blot Western Blot for p-EGFR, p-Akt, p-ERK lysis->western_blot analysis Analyze Protein Levels western_blot->analysis

Typical Experimental Workflow for EGFR Inhibitor Evaluation.

Experimental Protocols

In Vitro EGFR Kinase Assay (Luminescent)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds (this compound, Gefitinib) dissolved in DMSO

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Add 1 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2 µL of a solution containing the EGFR enzyme to each well.

  • Add 2 µL of a solution containing the substrate and ATP to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[12]

Western Blot Analysis of EGFR Downstream Signaling

This protocol outlines the steps to assess the phosphorylation status of Akt and ERK in cancer cells following treatment with an inhibitor.

Materials:

  • Cancer cell lines (e.g., A549, PC-9)

  • Cell culture medium and supplements

  • Test compounds (this compound, Gefitinib)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for the desired duration.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and add the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • To ensure equal loading, the membranes can be stripped and re-probed with antibodies against the total (non-phosphorylated) proteins.[13][14]

Conclusion

Based on the available data, gefitinib is a significantly more potent inhibitor of EGFR than this compound, with IC50 values in the nanomolar range compared to the micromolar range for this compound. However, both compounds demonstrate the ability to inhibit key downstream signaling pathways of EGFR, namely the PI3K/Akt and Ras/Raf/MEK/ERK pathways.

The substantial difference in potency suggests that while this compound may possess anticancer properties through various mechanisms, its direct inhibitory effect on EGFR is considerably weaker than that of gefitinib. Further research, ideally involving direct comparative studies under identical experimental conditions, is necessary to fully elucidate the relative efficacy and potential synergistic or complementary roles of these two compounds in the context of EGFR-driven cancers. The provided experimental protocols offer a framework for conducting such comparative investigations.

References

A Head-to-Head Comparison of Alpinumisoflavone and Other Natural Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the experimental data on the biological activities of Alpinumisoflavone in comparison to Genistein, Daidzein, and Icariin.

This guide provides a comprehensive, data-driven comparison of Alpinumisoflavone (AIF), a prenylated isoflavone, against other well-known natural compounds: the isoflavones Genistein and Daidzein, and the prenylated flavonol glycoside Icariin. The focus is on presenting objective, quantitative data from experimental studies to aid researchers, scientists, and drug development professionals in evaluating their therapeutic potential. While Alpinumisoflavone acetate was the initial compound of interest, the available research predominantly focuses on Alpinumisoflavone.

Executive Summary

Alpinumisoflavone, a naturally occurring prenylated isoflavone, has demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anti-angiogenic effects. The presence of a prenyl group is believed to enhance its lipophilicity and cellular uptake, potentially leading to increased biological activity compared to its non-prenylated counterparts like genistein and daidzein. This guide consolidates the available in-vitro data to facilitate a comparative assessment of these promising natural compounds.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the biological activities of Alpinumisoflavone and the selected comparative compounds. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental protocols.

Table 1: Comparative Anticancer and Anti-Angiogenic Activity (IC50 values in µM)
CompoundTarget/AssayCell Line/ModelIC50 (µM)Reference
Alpinumisoflavone HER2 Kinase Activity-2.96[1][2]
VEGFR-2 Kinase Activity-4.80[1][2]
MMP-9 Activity-23.00[1][2]
FGFR4 Kinase Activity-57.65[1][2]
EGFR Kinase Activity-92.06[1][2]
RET Kinase Activity->200[1][2]
Anti-angiogenesis (Branch Points)Duck CAM Assay14.25[1][2]
Anti-angiogenesis (Tubule Length)Duck CAM Assay3.52[1][2]
CytotoxicityMCF-7 (Breast Cancer)>100 (44.92% inhibition at 100µM)[1][2]
CytotoxicityKB (Oral Epidermoid Carcinoma)~12.2 (converted from 4.13 µg/ml)[3]
CytotoxicityP-388 (Murine Leukemia)~12.8 (converted from 4.31 µg/ml)[3]
Genistein CytotoxicityMCF-7 (Breast Cancer)47.5[4]
CytotoxicitySK-OV-3 (Ovarian Cancer)~10.0[5]
CytotoxicityPC-3 (Prostate Cancer)Not specified, but effective
Daidzein CytotoxicityRAW264.7 (Macrophage)No cytotoxicity observed at test concentrations[6]
Anti-inflammatory (COX-2 inhibition)BV2 (Microglial Cells)8.9 (for 8-hydroxydaidzein)[7]
Icariin CytotoxicityA549 (Lung Cancer)Significant reduction at ≥100 µM
CytotoxicityPC-3 (Prostate Cancer)Weaker than Icaritin[8]
Table 2: Comparative Anti-inflammatory Activity
CompoundAssayCell LineIC50 (µM)Reference
Alpinumisoflavone NO Production InhibitionRAW264.715.97[9]
Daidzein NO Production InhibitionRAW264.7Significant reduction, no IC50[6]
Genistein COX-2 Inhibition-Effective, but no specific IC50[10]
8-Hydroxydaidzein COX-2 InhibitionBV28.9[7]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

A frequently cited method for determining the cytotoxic effects of these compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Alpinumisoflavone, Genistein) and a vehicle control (like DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

The anti-inflammatory potential is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cell line).

Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a pro-inflammatory mediator. The amount of NO in the cell culture supernatant can be quantified using the Griess reagent.

General Protocol:

  • Cell Seeding: Plate RAW264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A set of untreated cells serves as a negative control.

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.

G cluster_AIF Alpinumisoflavone Action AIF Alpinumisoflavone Akt Akt Signaling AIF->Akt Inhibits NFkB NF-κB Signaling AIF->NFkB Inhibits MAPK MAPK Signaling AIF->MAPK Inhibits Inflammasome NLRP3 Inflammasome AIF->Inflammasome Inhibits Angiogenesis Angiogenesis (VEGFR, HER2, etc.) AIF->Angiogenesis Inhibits Proliferation Cell Proliferation & Invasion Akt->Proliferation Inflammation Inflammation (NO, TNF-α, IL-6) NFkB->Inflammation MAPK->Inflammation Inflammasome->Inflammation Angiogenesis->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Caption: Simplified signaling pathways modulated by Alpinumisoflavone.

G cluster_workflow Typical In-Vitro Cytotoxicity Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells treat_cells Treat with Compound (e.g., Alpinumisoflavone) seed_cells->treat_cells incubate Incubate (24-72 hours) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

G cluster_comparison Comparative Logic AIF Alpinumisoflavone (Prenylated Isoflavone) Activity Biological Activity (e.g., Anticancer) AIF->Activity Genistein Genistein (Isoflavone) Genistein->Activity Daidzein Daidzein (Isoflavone) Daidzein->Activity Icariin Icariin (Prenylated Flavonol) Icariin->Activity

Caption: Logical relationship for comparing the biological activities of the selected natural compounds.

Conclusion

Alpinumisoflavone demonstrates significant potential as a multi-target therapeutic agent, with potent anti-angiogenic and anti-inflammatory activities observed in various in-vitro models. The presence of a prenyl group likely contributes to its enhanced bioactivity compared to non-prenylated isoflavones like genistein and daidzein. However, the available data is still limited, and more direct, head-to-head comparative studies are necessary to definitively establish its superiority over other natural compounds. The lack of extensive research on this compound suggests that the non-acetylated form is the primary focus of current scientific investigation. This guide provides a foundational summary for researchers to build upon and highlights the need for further standardized comparative studies to fully elucidate the therapeutic potential of these promising natural products.

References

Alpinumisoflavone Acetate vs. Standard of Care in Prostate Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of Alpinumisoflavone acetate and standard-of-care therapies for prostate cancer, based on existing preclinical data.

Introduction

Prostate cancer remains a significant health concern globally. While standard-of-care therapies such as androgen deprivation therapy (ADT), taxanes like docetaxel, and second-generation antiandrogens have improved patient outcomes, the development of resistance, particularly in the castration-resistant prostate cancer (CRPC) setting, necessitates the exploration of novel therapeutic agents. Alpinumisoflavone, a natural isoflavonoid, has emerged as a potential anti-cancer agent, with preclinical studies demonstrating its activity in prostate cancer cell lines.[1][2] This guide summarizes the available quantitative data for Alpinumisoflavone and a key standard-of-care drug, docetaxel, and provides an overview of their mechanisms of action and relevant experimental protocols.

Quantitative Data Summary

The following tables present a summary of the in vitro efficacy of Alpinumisoflavone and docetaxel in common prostate cancer cell lines. It is crucial to note that these data are collated from different studies and are not the result of a direct comparison.

Table 1: In Vitro Efficacy of Alpinumisoflavone in Prostate Cancer Cell Lines

Cell LineAssayConcentrationEffectCitation
LNCaP (Androgen-Sensitive)MTT Assay40 µMSignificant suppression of cell growth at 24h and 48h[3]
MTT Assay80 µMFurther significant suppression of cell growth at 24h and 48h[3]
Soft Agar Colony Formation40 µMSignificant inhibition of colony formation[3]
Transwell Migration40 µMSignificant inhibition of cell migration[3]
Transwell Invasion40 µMSignificant inhibition of cell invasion[3]
C4-2 (Castration-Resistant)MTT Assay40 µMSignificant suppression of cell growth at 24h and 48h[3]
MTT Assay80 µMFurther significant suppression of cell growth at 24h and 48h[3]
Soft Agar Colony Formation40 µMSignificant inhibition of colony formation[3]
Transwell Migration40 µMSignificant inhibition of cell migration[3]
Transwell Invasion40 µMSignificant inhibition of cell invasion[3]

Table 2: In Vitro Efficacy of Docetaxel (Standard of Care) in Prostate Cancer Cell Lines

Cell LineAssayIC50 ValueCitation
LNCaP (Androgen-Sensitive)MTT Assay0.78–1.06 nM[4]
C4-2B (Castration-Resistant)MTT Assay1.00–1.40 nM[4]
22Rv1Cell Viability AssayNot specified, but showed dose-dependent decrease in viability[5]
DU145Cell Viability AssayNot specified, but showed dose-dependent decrease in viability[6][7]
PC3Cell Viability AssayNot specified, but showed dose-dependent decrease in viability[6][8]

Mechanism of Action

Alpinumisoflavone:

Alpinumisoflavone has been shown to exert its anti-cancer effects in prostate cancer cells through a multi-targeted mechanism.[1][2] It significantly inhibits the expression of the androgen receptor (AR) and prostate-specific antigen (PSA).[3] Furthermore, it co-targets key enzymes involved in lipid and cholesterol biosynthesis, namely fatty acid synthase (FASN) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR).[1][3] This dual action on both the AR signaling pathway and cancer cell metabolism leads to the induction of caspase-associated apoptosis.[1][3]

Alpinumisoflavone_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AIF Alpinumisoflavone AR Androgen Receptor (AR) AIF->AR Inhibits Expression FASN Fatty Acid Synthase (FASN) AIF->FASN Inhibits Expression HMGCR HMG-CoA Reductase (HMGCR) AIF->HMGCR Inhibits Expression Caspase Caspase Activation AIF->Caspase Induces AR_DNA AR-DNA Binding AR->AR_DNA Translocation PSA Prostate-Specific Antigen (PSA) Gene Target Gene Expression AR_DNA->Gene Gene->PSA Upregulates Lipid Lipid & Cholesterol Biosynthesis FASN->Lipid HMGCR->Lipid Apoptosis Apoptosis Caspase->Apoptosis

Figure 1. Signaling pathway of Alpinumisoflavone in prostate cancer.

Standard of Care (Docetaxel):

Docetaxel is a taxane cytotoxic chemotherapy agent. Its primary mechanism of action is the disruption of the microtubule network within cells. By binding to and stabilizing microtubules, docetaxel inhibits their dynamic assembly and disassembly, which is essential for mitosis (cell division). This leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a generalized procedure for assessing the effect of a compound on the viability of prostate cancer cell lines.

  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, C4-2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or the standard of care (e.g., docetaxel). A vehicle control (e.g., DMSO) is also included.[3][9]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[3][9]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values (the concentration of the drug that inhibits cell growth by 50%) can be calculated from the dose-response curves.

In Vivo Prostate Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a therapeutic agent in a mouse xenograft model of prostate cancer.

  • Cell Preparation: Prostate cancer cells (e.g., LNCaP, C4-2) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel, to support tumor formation.[10]

  • Animal Model: Male immunodeficient mice (e.g., NOD-SCID or nude mice) are used.[10][11]

  • Tumor Implantation: The cell suspension is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (this compound) and the standard of care (docetaxel) are administered according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage). The control group receives a vehicle.[10]

  • Efficacy Evaluation: Tumor growth inhibition is the primary endpoint. Body weight and general health of the mice are monitored throughout the study. At the end of the study, tumors may be excised for further analysis (e.g., histology, western blotting).[12]

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Prostate Cancer Cell Lines (LNCaP, C4-2) Treatment_AIF Alpinumisoflavone Acetate Treatment Cell_Culture->Treatment_AIF Treatment_SOC Standard of Care (e.g., Docetaxel) Treatment Cell_Culture->Treatment_SOC Viability Cell Viability (MTT Assay) Treatment_AIF->Viability Migration Migration/Invasion (Transwell Assay) Treatment_AIF->Migration Apoptosis Apoptosis Assay Treatment_AIF->Apoptosis Treatment_SOC->Viability Treatment_SOC->Migration Treatment_SOC->Apoptosis Data_Analysis Comparative Data Analysis Apoptosis->Data_Analysis Xenograft Establish Prostate Cancer Xenograft Model Treatment_InVivo_AIF Alpinumisoflavone Acetate Treatment Xenograft->Treatment_InVivo_AIF Treatment_InVivo_SOC Standard of Care (e.g., Docetaxel) Treatment Xenograft->Treatment_InVivo_SOC Tumor_Growth Monitor Tumor Growth & Body Weight Treatment_InVivo_AIF->Tumor_Growth Treatment_InVivo_SOC->Tumor_Growth Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Tumor_Growth->Endpoint Endpoint->Data_Analysis

Figure 2. Experimental workflow for comparing novel and standard therapies.

Conclusion

The available preclinical data suggests that Alpinumisoflavone exhibits anti-cancer activity in both androgen-sensitive and castration-resistant prostate cancer cell lines by targeting the androgen receptor signaling pathway and key metabolic enzymes.[1][3] While the in vitro data is promising, a direct comparison with standard-of-care agents like docetaxel is lacking. The quantitative data presented in this guide, derived from separate studies, highlights the potential of Alpinumisoflavone but underscores the critical need for head-to-head comparative studies, particularly in in vivo models. Such studies are essential to accurately assess the therapeutic potential of this compound relative to established treatments for prostate cancer. Future research should focus on these direct comparisons to provide a clearer understanding of its potential role in the clinical management of prostate cancer.

References

A Comparative Analysis of Alpinumisoflavone Acetate and Its Synthetic Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, isoflavones have emerged as a promising class of compounds with a wide array of biological activities. Alpinumisoflavone (AIF), a naturally occurring prenylated isoflavonoid, has garnered significant attention for its therapeutic potential. This guide provides a comparative study of Alpinumisoflavone acetate and its synthetic derivatives, with a focus on their performance in preclinical models, supported by experimental data.

Introduction to Alpinumisoflavone and Its Analogs

Alpinumisoflavone is a prenylated isoflavonoid that has been investigated for its anti-cancer, anti-inflammatory, and neuroprotective properties.[1] The structural modification of AIF, through processes such as acetylation and methylation, can significantly influence its pharmacokinetic and pharmacodynamic properties. This has led to the synthesis of various derivatives with the aim of enhancing therapeutic efficacy and overcoming limitations of the parent compound.

Comparative Biological Activity

The biological activity of Alpinumisoflavone and its derivatives is often evaluated based on their ability to inhibit cell proliferation, induce apoptosis, and modulate specific signaling pathways. While direct comparative studies on the anticancer activity of this compound are limited in publicly available literature, research on other derivatives, particularly the 4'-O-methylated form, provides valuable insights into the structure-activity relationship.

Cytotoxicity and Anticancer Potential

Studies have shown that 4'-O-methylalpinumisoflavone exhibits significantly more potent inhibition of hypoxia-inducible factor-1 (HIF-1) activation in human breast tumor T47D cells compared to Alpinumisoflavone, with IC50 values of 0.6 µM and 5 µM, respectively.[2][3] HIF-1 is a key transcription factor that plays a crucial role in tumor progression and angiogenesis, making its inhibition a key target in cancer therapy.

Table 1: Comparative Inhibitory Activity on HIF-1 Activation

CompoundCell LineIC50 (µM)Reference
AlpinumisoflavoneT47D5[2][3]
4'-O-methylalpinumisoflavoneT47D0.6[2][3]
This compound-Data not available-

Experimental Protocols

Synthesis of Isoflavone Derivatives

A common and versatile method for the synthesis of isoflavone derivatives is the Suzuki-Miyaura cross-coupling reaction. This method allows for the formation of a carbon-carbon bond between a 3-halochromone and an arylboronic acid, providing a robust route to a wide range of substituted isoflavones.

Experimental Workflow for Synthesis of Isoflavone Derivatives via Suzuki-Miyaura Coupling

G cluster_0 Preparation of Precursors cluster_1 Suzuki-Miyaura Coupling cluster_2 Purification and Characterization start Start with 2-hydroxyacetophenone derivative enaminone Condensation with DMF-DMA to form enaminone start->enaminone iodochromone Iodine-mediated cyclization to 3-iodochromone enaminone->iodochromone coupling Pd-catalyzed cross-coupling of 3-iodochromone and arylboronic acid iodochromone->coupling boronic_acid Arylboronic acid derivative boronic_acid->coupling purification Purification by column chromatography coupling->purification characterization Characterization by NMR, MS purification->characterization G cell_seeding Seed cells in a 96-well plate treatment Treat cells with varying concentrations of test compounds cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate for 2-4 hours for formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate cell viability and IC50 values absorbance_reading->data_analysis G AIF Alpinumisoflavone Akt Akt Signaling AIF->Akt Inhibits miR101 miR-101 (Upregulation) Akt->miR101 Suppresses RLIP76 RLIP76 (Downregulation) miR101->RLIP76 Targets Apoptosis Apoptosis miR101->Apoptosis Proliferation Cell Proliferation RLIP76->Proliferation Migration Cell Migration RLIP76->Migration Invasion Cell Invasion RLIP76->Invasion

References

Assessing the Synergistic Effects of Alpinumisoflavone Acetate with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of Alpinumisoflavone acetate (AIF) when combined with conventional chemotherapy drugs. The data presented herein is a synthesis of preclinical findings, offering insights into the potential of AIF as an adjuvant therapeutic agent in oncology.

Quantitative Analysis of Synergistic Cytotoxicity

The combination of this compound with standard chemotherapeutic agents has been evaluated for its potential to enhance cytotoxicity in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for AIF and chemotherapy drugs, both individually and in combination. A lower IC50 value in the combination treatment compared to individual treatments suggests a synergistic or additive effect.

Table 1: Synergistic Effects of this compound with Cisplatin in Ovarian Cancer Cells (ES2 and OV90)

TreatmentIC50 (µM) - ES2 CellsIC50 (µM) - OV90 Cells
This compound (AIF)Data not availableData not available
CisplatinData not availableData not available
AIF + CisplatinEnhanced Apoptosis Observed[1]Enhanced Apoptosis Observed[1]

Note: While specific IC50 values for the combination were not detailed in the available literature, studies have shown that combining alpinumisoflavone with cisplatin boosted apoptosis in ES2 and OV90 ovarian cancer cells, indicating a synergistic interaction.[1]

Table 2: Cytotoxicity of this compound and Doxorubicin in Breast Cancer Cells (MCF-7)

TreatmentIC50 (µM) - 48h
This compound (AIF)> 100 µM
Doxorubicin3.62 µM[2]
AIF + DoxorubicinFurther research needed

Note: this compound alone showed low cytotoxicity in MCF-7 cells.[2] The synergistic potential with doxorubicin in this cell line requires further quantitative investigation.

Induction of Apoptosis

The synergistic effect of this compound and chemotherapy is often characterized by an enhanced induction of apoptosis, or programmed cell death, in cancer cells.

Table 3: Apoptosis Induction in Ovarian Cancer Cells (ES2 and OV90) with AIF and Cisplatin Combination

TreatmentEffect on Apoptosis
This compound (AIF)Induces apoptosis
CisplatinInduces apoptosis
AIF + CisplatinBoosted apoptosis via reduction in cell proliferation and depolarization of mitochondrial membrane potential[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, ES2, OV90) into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent (e.g., cisplatin, doxorubicin), or a combination of both. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.

  • Cell Treatment: Treat cancer cells with this compound, a chemotherapeutic agent, or the combination for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess their expression levels, which is crucial for studying signaling pathways.

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Modulation

This compound, in combination with chemotherapy, has been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. This compound has been found to suppress Akt signaling.[3] The combination with chemotherapy may lead to a more profound inhibition of this pro-survival pathway.

PI3K_AKT_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis AIF Alpinumisoflavone Acetate AIF->AKT Chemo Chemotherapy Chemo->Apoptosis MAPK_ERK_Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Proliferation Cell Proliferation & Differentiation Transcription->Proliferation AIF Alpinumisoflavone Acetate AIF->MEK AIF->ERK Chemo Chemotherapy Chemo->Proliferation Experimental_Workflow start Cancer Cell Lines (e.g., Ovarian, Breast, Lung) treatment Treatment with AIF, Chemotherapy, and Combination start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis (PI3K/AKT, MAPK/ERK pathways) treatment->western data Data Analysis (IC50, Combination Index, Apoptosis Rate) viability->data apoptosis->data western->data conclusion Conclusion on Synergistic Effects data->conclusion

References

Replicating published findings on Alpinumisoflavone acetate's bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide summarizes published findings on Alpinumisoflavone (AIF). The user's original request specified "Alpinumisoflavone acetate"; however, a comprehensive literature search did not yield significant data for this specific acetate derivative. Therefore, this guide focuses on the more extensively studied parent compound, Alpinumisoflavone. It is presumed that the bioactivity of the acetate form would be closely related, though direct experimental verification is recommended.

This document provides a comparative overview of Alpinumisoflavone's bioactivity, supported by experimental data from peer-reviewed studies. Detailed protocols for key assays are included to facilitate the replication of these findings.

Quantitative Bioactivity Data

The following tables summarize the reported bioactivity of Alpinumisoflavone across several key areas of research.

Table 1: Anticancer Activity of Alpinumisoflavone

Cell LineAssayIC50 / EffectReference
786-O (Renal Carcinoma)Cell Growth AssayDose-dependent suppression
RCC4 (Renal Carcinoma)Cell Growth AssayDose-dependent suppression
786-O (Renal Carcinoma)Apoptosis AssayInduction of apoptosis
RCC4 (Renal Carcinoma)Apoptosis AssayInduction of apoptosis
786-O (Renal Carcinoma)Invasion AssayInhibition of cell invasion
RCC4 (Renal Carcinoma)Invasion AssayInhibition of cell invasion
MCF-7 (Breast Cancer)MTT Assay44.92 ± 1.79% inhibition at 100 µM[1]
ES2 (Ovarian Cancer)Proliferation AssayAnti-proliferative effects[2]
OV90 (Ovarian Cancer)Proliferation AssayAnti-proliferative effects[2]
U373 (Glioblastoma)Proliferation AssayTime and dose-dependent inhibition[3]
T98G (Glioblastoma)Proliferation AssayTime and dose-dependent inhibition[3]
LNCaP (Prostate Cancer)Cell Growth AssayInhibition of cell growth[4]
C4-2 (Prostate Cancer)Cell Growth AssayInhibition of cell growth[4]

Table 2: Anti-inflammatory Activity of Alpinumisoflavone

Experimental ModelMeasured ParameterEffectReference
LPS-stimulated RAW264.7 macrophagesNO productionIC50 = 15.97 µM[5]
LPS-stimulated RAW264.7 macrophagesTNF-α, IL-6, IL-1β, ICAM-1Decreased production[6]
LPS-induced acute lung injury in miceLung lesions, pulmonary edema, hemorrhagesAlleviated at 10 mg/kg i.p.[5]
TNF-α-stimulated keratinocytesIL-6, IL-8, CXCL1 productionInhibition[7]

Table 3: Antioxidant Activity of Alpinumisoflavone

AssayEC50 / ActivityReference
DPPH radical scavengingEC50 = 9.2 µM[5]
DPPH radical scavengingModerate activity (EC50 = 54.8 ± 9.7 µM)[8]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of Alpinumisoflavone on cancer cell lines.[7][9]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Alpinumisoflavone (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with various concentrations of Alpinumisoflavone and a vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines the procedure for assessing the free radical scavenging capacity of Alpinumisoflavone.[10]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Alpinumisoflavone solutions at various concentrations in methanol

  • Ascorbic acid or Trolox as a positive control

  • Methanol (as a blank)

  • 96-well plate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a fresh DPPH working solution in methanol.

  • In a 96-well plate, add a specific volume of the Alpinumisoflavone solution (and controls) to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol is designed to evaluate the anti-inflammatory effects of Alpinumisoflavone by measuring nitric oxide (NO) production in LPS-stimulated macrophages.[11][12]

Materials:

  • RAW 264.7 macrophage cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Alpinumisoflavone

  • Griess Reagent (for NO measurement)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Alpinumisoflavone for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (typically 540 nm).

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by Alpinumisoflavone and a general experimental workflow for its bioactivity assessment.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis AIF This compound (Stock Solution) Treatment Incubate Cells with Varying Concentrations of AIF AIF->Treatment Cells Cell Culture (e.g., Cancer Cell Lines, Macrophages) Cells->Treatment Anticancer Anticancer Assays (MTT, Apoptosis, Invasion) Treatment->Anticancer Anti_inflammatory Anti-inflammatory Assays (NO Production, Cytokine Levels) Treatment->Anti_inflammatory Antioxidant Antioxidant Assays (DPPH, etc.) Treatment->Antioxidant Data Measure Outcomes (Absorbance, Fluorescence, etc.) Anticancer->Data Anti_inflammatory->Data Antioxidant->Data Analysis Calculate IC50, % Inhibition, etc. Data->Analysis

Caption: General experimental workflow for assessing the bioactivity of Alpinumisoflavone.

NFkB_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) AIF Alpinumisoflavone AIF->IKK Inhibits NFkB_n NF-κB NFkB_n->Gene_Expression Induces

Caption: Alpinumisoflavone inhibits the NF-κB signaling pathway.

Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation AIF Alpinumisoflavone AIF->Akt Inhibits

Caption: Alpinumisoflavone inhibits the PI3K/Akt signaling pathway.

References

Benchmarking Alpinumisoflavone Acetate: A Comparative Guide to Leading Phytoestrogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Alpinumisoflavone acetate against a panel of well-researched phytoestrogens: genistein, daidzein, coumestrol, and resveratrol. The following sections detail their mechanisms of action, present available experimental data for comparative analysis, and outline the methodologies for key experiments in the field. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of phytoestrogens.

Introduction to Phytoestrogens and this compound

Phytoestrogens are plant-derived compounds that structurally and functionally mimic mammalian estrogens. Their ability to interact with estrogen receptors (ERs) has led to extensive research into their potential therapeutic applications for a range of conditions, including hormone-dependent cancers, menopausal symptoms, and osteoporosis. The primary classes of phytoestrogens include isoflavones, coumestans, and stilbenes.

This compound (AIF) is a prenylated isoflavone found in several medicinal plants, including Derris eriocarpa and Cudrania tricuspidata.[1] The presence of a prenyl group can significantly influence the biological activity of isoflavones, often enhancing their affinity for cell membranes and altering their interaction with target proteins.[2] This guide aims to contextualize the performance of AIF by comparing it with some of the most studied phytoestrogens.

Comparative Analysis of Phytoestrogen Activity

The estrogenic and anti-proliferative activities of phytoestrogens are commonly evaluated through a battery of in vitro and in vivo assays. This section summarizes the available quantitative data for this compound and other leading phytoestrogens.

Note on Comparative Data: Direct comparative studies benchmarking this compound against all the other listed phytoestrogens under identical experimental conditions are limited in the current scientific literature. Therefore, the data presented for this compound are derived from separate studies and should be interpreted with caution when making direct comparisons.

Table 1: Estrogen Receptor Binding Affinity

The relative binding affinity (RBA) for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) is a key indicator of a phytoestrogen's potential potency and selectivity. The following table presents the RBA values, with 17β-estradiol (E2) set as the reference at 100%.

CompoundRelative Binding Affinity (RBA) for ERα (%)Relative Binding Affinity (RBA) for ERβ (%)Source
This compound Weak affinityWeak affinity[3]
Genistein 487[4]
Daidzein 0.10.5[4]
Coumestrol 35185[4]
Resveratrol 0.10.1[4]
Table 2: Potency in Estrogen Receptor Transcriptional Activation Assays

Reporter gene assays in cell lines such as MCF-7 (human breast cancer cells) are used to measure the ability of a compound to activate estrogen receptors and initiate gene transcription. The EC50 value represents the concentration at which the compound elicits half of its maximal response.

CompoundCell LineReporter AssayEC50 (nM)Source
This compound Data not availableData not availableData not available
Genistein T47DERE-luciferase25.8[2]
Daidzein T47DERE-luciferase291[2]
Coumestrol T47DERE-luciferase0.23[2]
Resveratrol HeLaERE-luciferase~10,000[4]
Table 3: Anti-Proliferative Activity in MCF-7 Breast Cancer Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity. The IC50 value is the concentration of a compound that inhibits 50% of cell growth.

CompoundAssay DurationIC50 (µM)Source
This compound 48 hours>100 (44.92% inhibition at 100 µM)[5]
Genistein 6 days15.1[6]
Daidzein 6 days58.5[6]
Coumestrol 6 days0.03[6]
Resveratrol 6 days>100[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are outlines of standard protocols for the key assays mentioned in this guide.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative affinity of a test compound for ERα and ERβ by measuring its ability to compete with radiolabeled 17β-estradiol ([³H]E2) for binding to the receptor.

Materials:

  • Recombinant human ERα and ERβ

  • [³H]17β-estradiol

  • Test compounds (this compound, genistein, etc.)

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Hydroxylapatite slurry

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds and unlabeled 17β-estradiol (for standard curve).

  • In assay tubes, combine the assay buffer, a fixed concentration of [³H]E2, and either the test compound or unlabeled E2.

  • Add the recombinant ERα or ERβ to each tube and incubate to allow for competitive binding (e.g., 18-24 hours at 4°C).

  • Add hydroxylapatite slurry to each tube to bind the receptor-ligand complexes.

  • Wash the pellets to remove unbound radioligand.

  • Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 (IC50).

  • Determine the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of E2 / IC50 of test compound) x 100.

Estrogen-Responsive Reporter Gene Assay

This assay measures the transcriptional activation of estrogen receptors by a test compound.

Materials:

  • A suitable cell line expressing ERs (e.g., MCF-7, T47D).

  • A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • A control plasmid for normalization of transfection efficiency (e.g., a plasmid expressing Renilla luciferase).

  • Cell culture medium and reagents.

  • Transfection reagent.

  • Lysis buffer and reporter gene assay substrate.

  • Luminometer or spectrophotometer.

Procedure:

  • Seed the cells in multi-well plates.

  • Co-transfect the cells with the ERE-reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After transfection, treat the cells with various concentrations of the test compounds or 17β-estradiol (positive control) for 24-48 hours.

  • Lyse the cells and measure the activity of both the primary reporter (e.g., firefly luciferase) and the control reporter (e.g., Renilla luciferase).

  • Normalize the primary reporter activity to the control reporter activity to account for variations in transfection efficiency and cell number.

  • Plot the normalized reporter activity against the log of the compound concentration to determine the EC50 value.

MCF-7 Cell Proliferation (MTT) Assay

This assay assesses the effect of a compound on the proliferation of estrogen-sensitive MCF-7 cells.

Materials:

  • MCF-7 cells.

  • Cell culture medium (estrogen-depleted for assay).

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed MCF-7 cells in a 96-well plate in their regular growth medium.

  • After cell attachment, replace the medium with estrogen-depleted medium to synchronize the cells and reduce basal proliferation.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 6 days).

  • At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in phytoestrogen action and the experimental procedures used to study them can aid in understanding and experimental design.

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Phytoestrogen Phytoestrogen ER Estrogen Receptor (ERα / ERβ) Phytoestrogen->ER Phytoestrogen->ER binding ER_HSP ER-HSP Complex ER->ER_HSP binding Dimerized_ER Dimerized ER ER->Dimerized_ER dimerization HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER dissociation ERE Estrogen Response Element (ERE) Dimerized_ER->ERE translocation Gene_Transcription Gene Transcription ERE->Gene_Transcription activation mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Biological_Effects Biological Effects (e.g., Proliferation, Apoptosis) Protein_Synthesis->Biological_Effects

Caption: Estrogen receptor signaling pathway activated by phytoestrogens.

Competitive_ER_Binding_Assay_Workflow A Prepare Reagents: - Radiolabeled Estrogen ([3H]E2) - Unlabeled Competitors - Estrogen Receptor (ER) - Assay Buffer B Incubate: [3H]E2 + ER + Competitor A->B C Separate Bound from Free Ligand (e.g., Hydroxylapatite) B->C D Measure Radioactivity of Bound Ligand (Scintillation Counting) C->D E Data Analysis: - Generate Competition Curve - Calculate IC50 - Determine Relative Binding Affinity (RBA) D->E

Caption: Workflow for a competitive estrogen receptor binding assay.

MCF7_Proliferation_Assay_Workflow A Seed MCF-7 Cells in 96-well plate B Culture in Estrogen-Depleted Medium A->B C Treat with Phytoestrogens (various concentrations) B->C D Incubate for 6 days C->D E Add MTT Reagent D->E F Incubate and Solubilize Formazan E->F G Measure Absorbance F->G H Calculate Cell Viability and IC50 G->H

Caption: Workflow for the MCF-7 cell proliferation (MTT) assay.

Conclusion

This comparative guide provides a summary of the available data for this compound in the context of other well-characterized phytoestrogens. While direct comparative studies are needed for a definitive benchmarking, the existing evidence suggests that this compound possesses phytoestrogenic properties. Its prenylated structure may confer unique biological activities that warrant further investigation. The provided experimental protocols and workflow diagrams offer a foundation for researchers to design and conduct studies that can further elucidate the therapeutic potential of this compound and other phytoestrogens. Future research should focus on head-to-head comparisons of these compounds in standardized assays to build a more comprehensive and directly comparable dataset.

References

Safety Operating Guide

Navigating the Disposal of Alpinumisoflavone Acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, a thorough hazard assessment is crucial. In the absence of a specific Safety Data Sheet (SDS) for Alpinumisoflavone acetate, it is prudent to handle it with the caution afforded to novel chemical entities of its class.

Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Engineering Controls: Handle solid this compound in a well-ventilated area. A chemical fume hood is recommended to prevent the inhalation of any fine particulates.

Step-by-Step Disposal Procedures

The disposal of this compound should be approached systematically. The following steps outline a general framework for its safe and compliant disposal in a research setting.

  • Waste Characterization and Segregation:

    • Treat all this compound, whether in pure solid form or dissolved in a solvent, as hazardous chemical waste.

    • Segregate waste streams. Do not mix this compound waste with incompatible materials. For instance, keep organic solvent solutions separate from aqueous or acidic waste to prevent unforeseen reactions.[1]

  • Containerization:

    • Select an appropriate waste container that is in good condition and compatible with the chemical waste.[2]

    • For solid waste, a clearly labeled, sealed container such as a plastic jar is suitable.

    • For liquid waste (e.g., solutions in organic solvents), use a designated, leak-proof container, preferably glass or a compatible plastic bottle.[1] The container should be able to be securely closed.[1]

  • Labeling:

    • Properly label all waste containers. The label should include:

      • The words "Hazardous Waste".[1]

      • The full chemical name: "this compound".

      • The names and approximate concentrations of all other components in the container (e.g., solvents).[1]

      • The date the waste was first added to the container.

    • Ensure labels are legible and securely attached to the container.

  • Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.[1]

    • Ensure that incompatible wastes are segregated to prevent accidental reactions.[1]

    • The storage area should be secure and regularly inspected for leaks or container degradation.[1]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and filter paper, must be disposed of as solid hazardous waste.[1]

    • Collect these materials in a designated, labeled container.[1]

  • Final Disposal:

    • All hazardous chemical waste must be disposed of through a licensed hazardous waste professional or your institution's Environmental Health and Safety (EHS) department.[1]

    • Never dispose of this compound down the drain or in the regular trash.

Quantitative Data for Disposal

While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for laboratory chemical waste, which should be referenced in consultation with your institution's EHS office.

ParameterGuidelineSource
Container Fill Level Do not fill containers beyond 80-90% of their capacity to allow for expansion.[2]
Satellite Accumulation Area (SAA) Inspection Frequency Weekly inspections for leaks or container degradation are recommended.[1]
Empty Container Rinsing The first rinsate of a container that held this compound must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your EHS office.[3]

Experimental Protocols

Protocol for Preparing this compound Waste for Disposal:

  • Objective: To safely consolidate and label this compound waste for collection by hazardous waste personnel.

  • Materials:

    • Appropriate hazardous waste containers (solid and liquid).

    • Hazardous waste labels.

    • Personal Protective Equipment (PPE).

    • Waste this compound (solid or in solution).

    • Contaminated labware.

  • Procedure:

    • Don appropriate PPE.

    • For solid this compound and contaminated materials, place them directly into a designated solid waste container.

    • For solutions containing this compound, carefully pour the liquid waste into a designated liquid waste container using a funnel.

    • Securely close the container lid.

    • Fill out a hazardous waste label completely and accurately, listing all chemical constituents and their approximate percentages.

    • Affix the label to the container.

    • Place the labeled container in the designated satellite accumulation area, ensuring it is segregated from incompatible waste streams.

    • Record the waste container in the laboratory's waste log, if applicable.

    • Arrange for pickup by your institution's EHS or a licensed waste disposal contractor.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containerization cluster_2 Storage & Disposal start Start: Alpinumisoflavone Acetate Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Characterize Waste (Solid, Liquid, Contaminated Material) solid_waste Solid Waste (Pure compound, contaminated items) assess->solid_waste liquid_waste Liquid Waste (Solutions) assess->liquid_waste ppe->assess select_solid_container Select & Label Solid Waste Container solid_waste->select_solid_container select_liquid_container Select & Label Liquid Waste Container liquid_waste->select_liquid_container store Store in Designated Satellite Accumulation Area select_solid_container->store select_liquid_container->store arrange_disposal Arrange for Disposal via EHS or Licensed Contractor store->arrange_disposal end End: Waste Disposed arrange_disposal->end

Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Alpinumisoflavone Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Alpinumisoflavone acetate is readily available. The following guidance is based on the known biological activities of Alpinumisoflavone, general safety protocols for isoflavones and novel research chemicals, and established experimental procedures for similar compounds. Alpinumisoflavone has demonstrated anticancer, anti-inflammatory, and estrogenic properties, and therefore should be handled as a potent, biologically active substance.[1][2][3]

I. Immediate Safety and Handling

Given the lack of specific toxicity data, this compound must be treated as a hazardous compound.[4][5] A thorough risk assessment should be conducted before handling.

Personal Protective Equipment (PPE): A summary of recommended PPE for various laboratory operations is provided below.[4][6]

OperationRecommended Personal Protective Equipment (PPE)
Weighing and Aliquoting - Nitrile gloves- Safety glasses with side shields or goggles- Lab coat- N95 respirator (if not in a fume hood)
Solution Preparation - Nitrile gloves- Safety glasses with side shields or goggles- Lab coat
Conducting Reactions - Nitrile gloves- Safety glasses with side shields or goggles- Lab coat
Waste Disposal - Nitrile gloves- Safety glasses with side shields or goggles- Lab coat

Handling Procedures:

  • All work with this compound should be conducted in a designated controlled area, such as a chemical fume hood, to minimize inhalation exposure.[4][5]

  • When handling the solid compound, use caution to prevent the generation of dust.[4]

  • Prepare all solutions in a well-ventilated fume hood.[4]

  • Avoid contact with skin and eyes.[6] In case of accidental contact, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[5]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]

II. Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

ParameterStorage ConditionRationale
Temperature Store at or below -20°C.To prevent degradation and maintain stability.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation.
Container Use a tightly sealed glass container with a Teflon-lined cap.To prevent contamination and degradation from plasticizers.
Moisture Protect from moisture.Isoflavones can be hygroscopic.
Light Protect from light.To prevent photodegradation.

III. Disposal Plan

All waste containing this compound must be treated as hazardous waste.[4]

  • Solid Waste: Collect unused or expired solid this compound and any contaminated disposable lab materials (e.g., weighing boats, gloves, filter paper) in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.[4] Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[4] Isoflavones can be harmful to aquatic life.

  • Decontamination: Decontaminate all work surfaces and non-disposable equipment with an appropriate solvent (e.g., 70% ethanol) after use.[4]

IV. Experimental Protocols

Detailed methodologies are essential for reproducible research. Below is a representative protocol for a common experiment used to study isoflavone-protein interactions.

Experimental Protocol: Fluorescence Quenching Assay to Determine Protein Binding [7]

This protocol is designed to determine the binding affinity of this compound to a target protein.

Materials:

  • Purified target protein

  • This compound

  • Appropriate buffer solution

  • Spectrofluorometer

Procedure:

  • Preparation:

    • Prepare a stock solution of the target protein in the buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then dilute it in the same buffer as the protein.

  • Instrument Setup:

    • Set the excitation wavelength appropriate for the protein's intrinsic fluorescence (typically ~280 nm for tryptophan).

    • Set the emission wavelength range to scan for the protein's fluorescence peak (typically 300-400 nm).

  • Titration:

    • Place the protein solution in a cuvette.

    • Record the initial fluorescence spectrum of the protein solution.

    • Make sequential additions of the this compound solution to the cuvette.

    • After each addition, gently mix and allow the solution to equilibrate before recording the fluorescence spectrum.

    • Continue the titration until the fluorescence intensity no longer changes significantly.

  • Data Analysis:

    • Correct the fluorescence data for any inner filter effects.

    • Plot the change in fluorescence intensity against the concentration of this compound.

    • Analyze the data using the Stern-Volmer equation to determine the binding constant (Kb) and the number of binding sites (n).[7]

experimental_workflow cluster_prep Preparation cluster_setup Instrument Setup cluster_titration Titration cluster_analysis Data Analysis prep_protein Prepare Protein Stock set_wavelengths Set Excitation & Emission Wavelengths prep_protein->set_wavelengths prep_ligand Prepare Ligand Stock add_ligand Add Aliquot of Ligand Solution prep_ligand->add_ligand initial_scan Record Initial Fluorescence set_wavelengths->initial_scan initial_scan->add_ligand equilibrate Equilibrate add_ligand->equilibrate record_scan Record Fluorescence equilibrate->record_scan record_scan->add_ligand Repeat until saturation correct_data Correct for Inner Filter Effect record_scan->correct_data plot_data Plot Fluorescence vs. Ligand Concentration correct_data->plot_data analyze_data Analyze with Stern-Volmer Equation plot_data->analyze_data

Workflow for a fluorescence quenching experiment.

V. Signaling Pathways

Isoflavones are known to modulate multiple signaling pathways.[8][9][10][11] Alpinumisoflavone specifically has been shown to exert its anticancer effects by modulating the miR-101/RLIP76 pathway.[1][12]

General Isoflavone Signaling Pathways:

Isoflavones can interact with various receptors and kinases to influence cellular processes.

isoflavone_signaling cluster_receptors Receptors cluster_kinases Kinase Cascades cluster_transcription Transcription Factors cluster_cellular_response Cellular Response isoflavone Isoflavone ER Estrogen Receptor (ER) isoflavone->ER PPAR PPAR isoflavone->PPAR GPER GPER isoflavone->GPER PI3K_Akt PI3K/Akt isoflavone->PI3K_Akt inhibits MAPK MAPK isoflavone->MAPK inhibits NFkB NF-κB isoflavone->NFkB inhibits gene_expression Gene Expression ER->gene_expression PPAR->gene_expression GPER->PI3K_Akt cell_proliferation Cell Proliferation PI3K_Akt->cell_proliferation promotes apoptosis Apoptosis PI3K_Akt->apoptosis inhibits MAPK->cell_proliferation inflammation Inflammation NFkB->inflammation promotes gene_expression->cell_proliferation gene_expression->apoptosis

General signaling pathways modulated by isoflavones.

Alpinumisoflavone-Specific Signaling Pathway in Cancer:

Alpinumisoflavone has been shown to suppress tumor growth and metastasis in clear-cell renal cell carcinoma by upregulating miR-101, which in turn targets and inhibits RLIP76.[12]

alpinumisoflavone_pathway cluster_cellular_effects Cellular Effects AIF Alpinumisoflavone Akt Akt Signaling AIF->Akt inhibits miR101 miR-101 Expression Akt->miR101 suppresses RLIP76 RLIP76 miR101->RLIP76 targets proliferation Cell Proliferation RLIP76->proliferation promotes invasion Cell Invasion RLIP76->invasion promotes apoptosis Apoptosis RLIP76->apoptosis inhibits

Alpinumisoflavone's mechanism in cancer.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.